molecular formula C9H6N2O2S B1612931 4-(Pyridin-2-yl)thiazole-2-carboxylic acid CAS No. 59020-45-0

4-(Pyridin-2-yl)thiazole-2-carboxylic acid

Cat. No.: B1612931
CAS No.: 59020-45-0
M. Wt: 206.22 g/mol
InChI Key: SQXPZNRYQFUOOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Pyridin-2-yl)thiazole-2-carboxylic acid is a useful research compound. Its molecular formula is C9H6N2O2S and its molecular weight is 206.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-pyridin-2-yl-1,3-thiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2S/c12-9(13)8-11-7(5-14-8)6-3-1-2-4-10-6/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQXPZNRYQFUOOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CSC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30634438
Record name 4-(Pyridin-2-yl)-1,3-thiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59020-45-0
Record name 4-(2-Pyridinyl)-2-thiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59020-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Pyridin-2-yl)-1,3-thiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 4-(Pyridin-2-yl)thiazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 4-(Pyridin-2-yl)thiazole-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyridine and thiazole moieties are key pharmacophores found in numerous biologically active molecules.[1][2][3] This document details a robust and reproducible multi-step synthetic pathway, grounded in the classic Hantzsch thiazole synthesis. We will delve into the synthesis of a key α-haloketone precursor, the core cyclization reaction, and the final hydrolysis step. Each section includes detailed, field-proven protocols, mechanistic insights explaining the rationale behind experimental choices, and visual aids to facilitate understanding. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking a practical and scientifically rigorous resource for the synthesis of this important scaffold.

Introduction: The Significance of the Pyridinyl-Thiazole Scaffold

The convergence of pyridine and thiazole rings within a single molecular architecture creates a scaffold with significant potential for biological activity. Thiazole rings are a component of many FDA-approved drugs and are known to exhibit a wide range of therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory effects.[1][4] Similarly, the pyridine ring is a privileged structure in medicinal chemistry, contributing to the efficacy of numerous pharmaceuticals.[3][5]

The target molecule, this compound (Molecular Formula: C₉H₆N₂O₂S, Molecular Weight: 206.22 g/mol ), serves as a valuable intermediate for the synthesis of more complex drug candidates.[6][7] Its carboxylic acid functionality provides a convenient handle for further chemical modification, such as amide bond formation, allowing for the exploration of structure-activity relationships (SAR).[6]

While several synthetic strategies can be envisioned, including various condensation and cyclization reactions[6], the Hantzsch thiazole synthesis remains one of the most reliable and high-yielding methods for constructing the 4-substituted thiazole core.[8][9] This guide will focus on a validated three-part synthetic sequence that is both efficient and scalable.

Overall Synthetic Workflow

The synthesis is logically divided into three primary stages: preparation of the α-haloketone, the core Hantzsch cyclization to form the thiazole ester, and subsequent hydrolysis to yield the final carboxylic acid.

G A Part A: Precursor Synthesis (2-Acetylpyridine Bromination) B Part B: Hantzsch Cyclization (Thiazole Ring Formation) A->B 2-(Bromoacetyl)pyridine Hydrobromide C Part C: Saponification (Ester Hydrolysis) B->C Ethyl 4-(pyridin-2-yl)thiazole- 2-carboxylate D Final Product This compound C->D Acidic Workup

References

An In-Depth Technical Guide to the Physicochemical Properties of 4-(Pyridin-2-yl)thiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Pyridin-2-yl)thiazole-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif, combining a pyridine ring, a thiazole ring, and a carboxylic acid group, confers a unique set of physicochemical properties that are critical for its biological activity, formulation, and pharmacokinetic profile. This guide provides a comprehensive analysis of these properties, including its acid-base behavior, solubility, thermal stability, and spectroscopic characteristics. The causality behind experimental choices for determining these parameters is discussed, and detailed protocols are provided to ensure methodological rigor.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, owing to their diverse chemical reactivity and ability to interact with biological targets.[1] Among these, molecules incorporating both pyridine and thiazole rings are of particular interest due to their presence in numerous biologically active compounds.[2] this compound (Figure 1) is a notable example, recognized for its potential applications in medicinal chemistry and organic synthesis.[1] The presence of nitrogen and sulfur heteroatoms, along with the acidic carboxylic acid functionality, dictates its interactions with physiological systems and its suitability as a drug candidate or a key intermediate in the synthesis of more complex molecules.[1] Understanding the fundamental physicochemical properties of this compound is paramount for its effective utilization in drug design and development.

Figure 1: Chemical Structure of this compound

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is the foundation of rational drug design. These properties influence everything from its absorption and distribution in the body to its formulation into a stable and effective dosage form.

Molecular and General Properties

A summary of the fundamental molecular properties of this compound is presented in Table 1. These values are foundational for many subsequent calculations and experimental designs.

Table 1: General and Molecular Properties of this compound

PropertyValueSource
Molecular Formula C₉H₆N₂O₂S[1][3]
Molecular Weight 206.22 g/mol [1][3]
CAS Number 59020-45-0[1][3]
IUPAC Name 4-(pyridin-2-yl)-1,3-thiazole-2-carboxylic acid[3]
XLogP3 1.4[3]
Topological Polar Surface Area 91.3 Ų[3]

XLogP3 is a computed value that provides an estimate of the compound's lipophilicity, a critical factor in its ability to cross biological membranes. A value of 1.4 suggests a moderate degree of lipophilicity. The topological polar surface area (TPSA) is another important descriptor that correlates with drug transport properties such as intestinal absorption and blood-brain barrier penetration.

Acid-Base Behavior and pKa

The presence of both an acidic carboxylic acid group and basic nitrogen atoms (on the pyridine and thiazole rings) makes this compound an amphoteric molecule. Its ionization state, which is dependent on the pH of the surrounding environment, will significantly impact its solubility, receptor binding, and other biological interactions.

The molecule has three primary sites for proton exchange[1]:

  • Carboxylic acid: The primary acidic site.

  • Pyridine ring nitrogen: A basic site.

  • Thiazole ring nitrogen: A weakly basic site.

The acid dissociation constants (pKa) for these functional groups are critical parameters. An experimental pKa of approximately 3.3 has been reported for the carboxylic acid group. The pyridine nitrogen has a calculated conjugate-acid pKaH of around 5.6.[1] The thiazole nitrogen is significantly less basic, with an estimated pKaH of 2.4.[1]

Table 2: Acid-Base Properties of this compound

Functional GroupPropertypKa ValueSource
Carboxylic AcidAcidic~3.3 (experimental)[1]
Pyridine NitrogenBasic (conjugate acid)~5.6 (calculated)[1]
Thiazole NitrogenWeakly Basic (conjugate acid)~2.4 (estimated)[1]

The interplay of these pKa values means that the molecule will exist predominantly as a zwitterion over a certain pH range, with a positively charged pyridine ring and a negatively charged carboxylate group. This zwitterionic character can have a profound effect on its physical properties, including melting point and solubility.

Melting Point and Thermal Stability

Thermogravimetric analysis (TGA) has shown that this compound is thermally stable up to approximately 300 °C.[1] Above this temperature, it undergoes decarboxylation, a common thermal decomposition pathway for carboxylic acids.[1] This high thermal stability is an advantageous property for pharmaceutical development, as it suggests the compound can withstand various processing conditions without degradation.

Solubility Profile

Solubility is a critical determinant of a drug's bioavailability. The solubility of this compound is expected to be highly pH-dependent due to its amphoteric nature.

  • In acidic solutions (pH < ~2.4): The carboxylic acid will be protonated (neutral), and both the pyridine and thiazole nitrogens will be protonated (positively charged), leading to a net positive charge and likely increased water solubility.

  • In the zwitterionic region (pH ~3.3 to ~5.6): The carboxylic acid will be deprotonated (negatively charged) and the pyridine nitrogen will be protonated (positively charged). While the net charge is neutral, the presence of charged groups can still enhance aqueous solubility compared to a completely neutral molecule.

  • In basic solutions (pH > ~5.6): The carboxylic acid will be deprotonated (negatively charged), and the pyridine nitrogen will be neutral, resulting in a net negative charge and likely increased water solubility.

The compound's solubility in organic solvents will be influenced by the polarity of the solvent and its ability to engage in hydrogen bonding. Due to its polar functional groups, it is expected to have limited solubility in non-polar solvents like hexane and better solubility in more polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). A systematic study of its solubility in a range of pharmaceutically relevant solvents is a crucial step in its pre-formulation development.

Spectroscopic Characterization

Spectroscopic techniques provide a "fingerprint" of a molecule, allowing for its unambiguous identification and the elucidation of its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the pyridine and thiazole rings. The chemical shifts of the pyridine protons will be in the aromatic region (typically 7.0-9.0 ppm), with their exact positions influenced by the electron-withdrawing effect of the nitrogen atom and the thiazole substituent. The proton on the thiazole ring will also appear in the aromatic region. The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift (typically >10 ppm), and its position can be sensitive to solvent and concentration.[4]

  • ¹³C NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to appear in the range of 160-185 ppm.[4] The carbon atoms of the pyridine and thiazole rings will have characteristic chemical shifts in the aromatic region (typically 110-160 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The FTIR spectrum of this compound is expected to show several key absorption bands:

  • O-H Stretch: A very broad and strong absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H group of the carboxylic acid dimer.[4]

  • C=O Stretch: A strong absorption band around 1700-1730 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid. The exact position will depend on the extent of hydrogen bonding.

  • C=N and C=C Stretches: A series of bands in the 1600-1400 cm⁻¹ region corresponding to the stretching vibrations of the C=N and C=C bonds within the pyridine and thiazole rings.

  • C-H Stretches: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems. The pyridine and thiazole rings in this compound constitute a conjugated system, which is expected to give rise to characteristic UV absorptions. The spectrum will likely show π → π* transitions at shorter wavelengths and potentially n → π* transitions at longer wavelengths. The position of the maximum absorbance (λmax) will be sensitive to the solvent polarity and the pH of the solution due to the different ionization states of the molecule.

Experimental Protocols

To ensure the generation of reliable and reproducible data, the following experimental protocols are recommended for the characterization of this compound.

Determination of pKa by Potentiometric Titration

This protocol describes a standard method for determining the pKa values of the acidic and basic functional groups.

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Dissolve compound in H₂O/co-solvent prep2 Adjust to acidic pH with HCl prep1->prep2 titrate Titrate with standardized NaOH prep2->titrate measure Record pH after each addition titrate->measure plot Plot pH vs. volume of titrant measure->plot pka Determine pKa from titration curve plot->pka G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation sample Prepare sample (solid or solution) nmr ¹H and ¹³C NMR sample->nmr ftir FTIR sample->ftir uvvis UV-Vis sample->uvvis interpret Analyze and assign spectra nmr->interpret ftir->interpret uvvis->interpret

References

crystal structure of 4-(Pyridin-2-yl)thiazole-2-carboxylic acid and its analogues

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Crystal Structure of 4-(Pyridin-2-yl)thiazole-2-carboxylic Acid and Its Analogues

Authored by: Gemini, Senior Application Scientist

Introduction

The intersection of heterocyclic chemistry and medicinal research has yielded numerous compounds with significant therapeutic potential. Among these, molecules incorporating both pyridine and thiazole rings have garnered substantial interest. This compound stands as a foundational scaffold in this class. Its unique structural arrangement, featuring a metal-chelating pyridine ring, a biologically active thiazole core, and a reactive carboxylic acid group, makes it and its analogues prime candidates for drug discovery and development.[1] These compounds have shown promise as antimicrobial, anticancer, and enzyme-inhibiting agents.[1][2][3][4]

Understanding the three-dimensional arrangement of atoms and molecules in the solid state is paramount for rational drug design. The crystal structure dictates not only the conformation of the molecule itself but also the intricate network of intermolecular interactions that govern critical physicochemical properties such as solubility, stability, and bioavailability. This guide provides a comprehensive exploration of the , detailing the synthetic methodologies, crystallographic analysis, and the profound implications of their solid-state architecture in the field of drug development.

Synthesis and Crystallization

The synthesis of this compound and its derivatives is typically achieved through established heterocyclic chemistry routes.[1] A common and effective method involves the Hantzsch thiazole synthesis or variations thereof, where a thiourea or thioamide is condensed with an α-haloketone.

Experimental Protocol: Synthesis of this compound

This protocol describes a representative multi-step synthesis, a common approach for constructing this heterocyclic system.[1]

Step 1: Synthesis of 2-Bromoacetylpyridine

  • Dissolve 2-acetylpyridine in a suitable solvent such as glacial acetic acid or diethyl ether.

  • Slowly add an equimolar amount of bromine (Br₂) dropwise while maintaining the temperature at 0-5°C with an ice bath.

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction with a saturated sodium bicarbonate solution and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-bromoacetylpyridine.

Step 2: Synthesis of Ethyl 4-(Pyridin-2-yl)thiazole-2-carboxylate

  • Reflux a mixture of 2-bromoacetylpyridine and ethyl thiooxamate in ethanol for several hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature, which may induce precipitation of the product.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Step 3: Hydrolysis to this compound

  • Suspend the ethyl 4-(pyridin-2-yl)thiazole-2-carboxylate in a mixture of ethanol and water.

  • Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), and stir the mixture at room temperature.[5]

  • Once the hydrolysis is complete (monitored by TLC), acidify the reaction mixture to a pH of approximately 2-3 with a dilute acid like hydrochloric acid (HCl).[6]

  • The carboxylic acid product will precipitate out of the solution.

  • Collect the solid by filtration, wash thoroughly with cold water to remove any residual salts, and dry under high vacuum to yield the final product.

SynthesisWorkflow A 2-Acetylpyridine B Bromination A->B Br₂/AcOH C 2-Bromoacetylpyridine B->C D Condensation with Ethyl Thiooxamate C->D E Ethyl 4-(Pyridin-2-yl)thiazole- 2-carboxylate D->E F Base Hydrolysis E->F LiOH/H₂O G 4-(Pyridin-2-yl)thiazole- 2-carboxylic Acid F->G

Fig. 1: Synthetic workflow for this compound.
Protocol: Single Crystal Growth

Obtaining high-quality single crystals is the critical prerequisite for X-ray diffraction analysis. The slow evaporation technique is commonly employed for compounds like these.

  • Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., DMSO, DMF, or methanol/ethanol mixtures) to near saturation at a slightly elevated temperature.[1]

  • Filter the solution while warm through a syringe filter (0.22 µm) into a clean, small vial.

  • Cover the vial with a cap containing small perforations or with paraffin film pierced with a needle to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment at a constant temperature.

  • Monitor the vial over several days to weeks for the formation of well-defined, single crystals.

X-ray Crystallographic Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule and its arrangement in a crystal lattice.

The Workflow of Structure Determination

The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted spots are used to calculate an electron density map, from which the atomic positions can be determined.

XRayWorkflow A Single Crystal Selection and Mounting B X-ray Diffraction Data Collection A->B Diffractometer C Data Processing (Integration & Scaling) B->C D Structure Solution (Phase Problem) C->D E Structure Refinement D->E F Validation and Final Crystallographic Model E->F

Fig. 2: Experimental workflow for single-crystal X-ray diffraction.

Structural Insights: The Core Molecule and Its Analogues

Molecular Conformation

The core structure consists of a pyridine ring linked to a thiazole ring. A key conformational feature is the dihedral angle between the planes of these two aromatic rings. In many analogues, the molecule adopts a nearly planar conformation, which is stabilized by intramolecular interactions and facilitates efficient crystal packing through π-π stacking. The carboxylic acid group is typically coplanar with the thiazole ring.

Fig. 3: 2D representation of this compound.
Crystal Packing and Supramolecular Assembly

The solid-state architecture of these compounds is dominated by a network of non-covalent interactions.

  • Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. It typically forms strong O-H···N hydrogen bonds, often with the nitrogen atom of the pyridine ring of an adjacent molecule, leading to the formation of robust supramolecular synthons like dimers or chains.[9]

  • π-π Stacking: The planar aromatic systems of the pyridine and thiazole rings facilitate significant π-π stacking interactions, which contribute substantially to the overall stability of the crystal lattice.[8]

  • Other Interactions: Weaker C-H···O and C-H···N interactions further stabilize the three-dimensional packing arrangement.[8]

The interplay of these interactions dictates the final crystal packing. For example, pyridine-thiazole hybrids have been observed to form intricate hydrogen-bonded networks, creating a highly stable crystalline solid.[8]

IntermolecularInteractions cluster_0 Molecule A cluster_1 Molecule B A_COOH COOH B_Py Pyridine Ring A_COOH->B_Py O-H···N (Hydrogen Bond) A_Py Pyridine Ring A_Th Thiazole Ring A_Py->A_Th A_Py->B_Py π-π Stacking A_Th->A_COOH B_COOH COOH B_Th Thiazole Ring B_Py->B_Th B_Th->B_COOH

Fig. 4: Key intermolecular interactions in pyridinyl-thiazole crystals.
Structural Data of Analogues

The modification of the core scaffold provides a means to tune the biological activity and physicochemical properties. Crystallographic studies of these analogues reveal how substituents influence solid-state packing.

Compound/AnalogueMoietySpace GroupKey Intermolecular InteractionsReference
Thiazole Derivatives Thiazole-scaffoldP-1Hydrogen bonds, π-π stacking--INVALID-LINK--[2]
Pyridine-Thiazole Hybrids Pyridine-ThiazoleP2₁/cN-H···O, C-H···N, C-H···Cg (π)--INVALID-LINK--[8]
Pyridine-Carboxylic Acids Pyridine-Carboxylic AcidP2₁/c, P-1O-H···N, C-H···O--INVALID-LINK--[10]
Thiazole-Carboxylic Acid Metal Complexes Thiazole-Carboxylic AcidP2₁/c, PbcaCoordination bonds, H-bonds--INVALID-LINK--[11]

Note: This table is illustrative, compiling data from related structural classes to infer the behavior of the topic compound. Cg refers to the center of gravity of an aromatic ring.

Implications for Drug Development

A thorough understanding of the is not merely an academic exercise; it is a cornerstone of modern, structure-based drug design.

  • Target Binding and Potency: For analogues that act as enzyme inhibitors, such as human dihydroorotate dehydrogenase (HsDHODH) inhibitors, X-ray crystallography of the ligand-protein complex reveals the precise binding mode.[2][3] This information is invaluable for designing new analogues with improved potency and selectivity by optimizing interactions with key amino acid residues in the active site.[2]

  • Physicochemical Properties: The strength and nature of the intermolecular interactions in the crystal lattice directly influence melting point, thermodynamic stability, and, most critically, solubility. A highly stable crystal lattice with strong hydrogen bonds and efficient packing can lead to poor aqueous solubility, hindering oral bioavailability.

  • Polymorphism: Many organic molecules can crystallize in multiple different forms, a phenomenon known as polymorphism.[11] Each polymorph has a unique crystal structure and, consequently, different physical properties. Identifying and controlling the desired polymorphic form is a regulatory requirement and is essential for ensuring consistent product quality and therapeutic efficacy. Crystallographic analysis is the definitive tool for identifying and characterizing polymorphs.

Conclusion

The this compound scaffold is a versatile and promising platform for the development of new therapeutic agents. This guide has illuminated the critical role of single-crystal X-ray diffraction in elucidating the detailed solid-state structures of these compounds. The conformation of the molecule, governed by the interplay between the pyridine and thiazole rings, and the intricate network of hydrogen bonds and π-stacking interactions that define the crystal packing, are fundamental to their behavior. By leveraging these structural insights, researchers and drug development professionals can more effectively design and optimize molecules with enhanced biological activity and superior pharmaceutical properties, ultimately accelerating the journey from chemical synthesis to clinical application.

References

Spectroscopic Blueprint of 4-(Pyridin-2-yl)thiazole-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 4-(Pyridin-2-yl)thiazole-2-carboxylic acid. This molecule, featuring a unique assembly of pyridine, thiazole, and carboxylic acid moieties, is of significant interest to researchers in medicinal chemistry and drug development.[1] This document will delve into the theoretical and practical aspects of its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By explaining the causality behind experimental choices and providing a thorough interpretation of the spectral data, this guide serves as an in-depth resource for scientists engaged in the synthesis and characterization of novel heterocyclic compounds.

Introduction

This compound (C₉H₆N₂O₂S, Molecular Weight: 206.22 g/mol ) is a structurally intriguing organic molecule that holds potential in various fields of chemical research.[2] The convergence of three distinct chemical functionalities—a pyridine ring, a thiazole ring, and a carboxylic acid group—imparts a unique electronic and steric profile to the molecule, making its unambiguous structural elucidation paramount. Spectroscopic techniques are the cornerstone of such characterization, providing a detailed fingerprint of the molecular architecture.

Molecular Structure and Key Spectroscopic Features

A foundational understanding of the molecular structure is crucial for interpreting its spectroscopic data. The key structural features that will dominate the spectra are the aromatic pyridine and thiazole rings, and the carboxylic acid group.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of the atoms in this compound.

Experimental Protocol: NMR Spectroscopy

A standard and reliable protocol for acquiring high-quality NMR spectra of the title compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound and allows for the observation of the acidic proton.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance and gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with appropriate Fourier transformation, phasing, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine and thiazole rings, as well as the carboxylic acid proton.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale for Assignment
Carboxylic Acid (-COOH)12.0 - 13.0Broad Singlet1HThe acidic proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange.[3][4]
Pyridine H-68.6 - 8.8Doublet1HThe proton ortho to the nitrogen atom is significantly deshielded.
Pyridine H-38.0 - 8.2Doublet1HDeshielded due to its position on the aromatic ring.
Pyridine H-47.8 - 8.0Triplet1HExhibits coupling to both H-3 and H-5.
Pyridine H-57.3 - 7.5Triplet1HExhibits coupling to both H-4 and H-6.
Thiazole H-58.3 - 8.5Singlet1HThe lone proton on the thiazole ring, deshielded by the aromatic system and the adjacent sulfur and nitrogen atoms.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale for Assignment
Carboxylic Acid (-COOH)160 - 170The carbonyl carbon of the carboxylic acid is significantly deshielded.[3]
Thiazole C-2165 - 175The carbon atom of the carboxylic acid-bearing thiazole is highly deshielded due to the attached heteroatoms and the carboxyl group.
Thiazole C-4150 - 160The carbon atom attached to the pyridine ring.
Pyridine C-2150 - 155The carbon atom directly bonded to the thiazole ring.
Pyridine C-6148 - 152The carbon atom ortho to the nitrogen.
Pyridine C-4136 - 140Aromatic carbon in the pyridine ring.
Pyridine C-3120 - 125Aromatic carbon in the pyridine ring.
Pyridine C-5124 - 128Aromatic carbon in the pyridine ring.
Thiazole C-5115 - 125The carbon atom bearing the lone proton on the thiazole ring.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. For this compound, the IR spectrum will be dominated by absorptions from the carboxylic acid and the aromatic rings.

Experimental Protocol: IR Spectroscopy

A typical procedure for obtaining an IR spectrum of a solid sample is as follows:

  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Background Correction: A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.

Predicted IR Spectrum

The IR spectrum will exhibit characteristic absorption bands corresponding to the various vibrational modes of the molecule.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Rationale for Assignment
O-H Stretch (Carboxylic Acid)2500 - 3300Broad, StrongThis very broad absorption is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[3][5][6]
C-H Stretch (Aromatic)3000 - 3100MediumStretching vibrations of the C-H bonds on the pyridine and thiazole rings.[5]
C=O Stretch (Carboxylic Acid)1700 - 1725Strong, SharpThe carbonyl stretch of the carboxylic acid. Conjugation with the thiazole ring may slightly lower this frequency.[6][7]
C=N and C=C Stretch (Aromatic Rings)1400 - 1600Medium to StrongVibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic pyridine and thiazole rings.
C-O Stretch (Carboxylic Acid)1200 - 1300MediumStretching vibration of the carbon-oxygen single bond in the carboxylic acid group.
C-H Bending (Aromatic)700 - 900Medium to StrongOut-of-plane bending vibrations of the C-H bonds on the aromatic rings, which can be diagnostic of the substitution pattern.

digraph "IR_Workflow" {
graph [rankdir="LR"];
node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled];
edge [fontname="Helvetica", fontsize=10];

A[label="Sample Preparation (ATR)"]; B[label="FTIR Spectrometer"]; C [label="Data Acquisition (4000-400 cm-1)"]; D [label="Background Subtraction"]; E [label="Spectrum Interpretation"];

A -> B[label="Place sample"]; B -> C [label="Acquire data"]; C -> D [label="Process raw data"]; D -> E [label="Analyze spectrum"]; }

Figure 2: Workflow for acquiring and interpreting an IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.

Experimental Protocol: Mass Spectrometry

A general protocol for obtaining a mass spectrum using electrospray ionization (ESI) is as follows:

  • Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid or ammonium hydroxide to promote ionization.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source (e.g., a quadrupole, time-of-flight, or Orbitrap analyzer).

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire data in both positive and negative ion modes to determine the most sensitive ionization mode.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and any significant fragment ions.

Predicted Mass Spectrum

The ESI mass spectrum is expected to show a prominent molecular ion peak.

Ion Predicted m/z Rationale
[M+H]⁺207.02Protonated molecular ion in positive ion mode.
[M-H]⁻205.00Deprotonated molecular ion in negative ion mode.

Fragmentation Analysis:

Under higher energy conditions (e.g., in tandem MS/MS experiments), fragmentation of the molecular ion is expected. Key fragmentation pathways would likely involve:

  • Decarboxylation: Loss of CO₂ (44 Da) from the molecular ion is a very common fragmentation pathway for carboxylic acids.[8][9] This would result in a fragment ion at m/z 163 in positive ion mode.

  • Cleavage of the thiazole ring: The thiazole ring may undergo fragmentation, leading to characteristic losses.[8][9]

  • Fragmentation of the pyridine ring: The pyridine ring can also fragment, although it is generally more stable.

MS_Fragmentation Parent [M+H]+ (m/z 207) Fragment1 Loss of CO2 (m/z 163) Parent->Fragment1 - CO2 Fragment2 Further Fragmentation Fragment1->Fragment2 Ring Cleavage

Figure 3: Predicted primary fragmentation pathway in positive ion ESI-MS.

Conclusion

The spectroscopic characterization of this compound provides a detailed and unambiguous confirmation of its molecular structure. This technical guide has outlined the expected NMR, IR, and MS data based on established spectroscopic principles and data from analogous compounds. The provided protocols offer a reliable framework for obtaining high-quality spectra, and the detailed interpretations serve as a valuable resource for researchers working with this and related heterocyclic systems. The confluence of the pyridine, thiazole, and carboxylic acid functionalities presents a rich spectroscopic landscape, and a thorough understanding of these spectral features is essential for advancing the chemical and medicinal applications of this promising class of molecules.

References

An In-Depth Technical Guide to 4-(Pyridin-2-yl)thiazole-2-carboxylic Acid (CAS: 59020-45-0): A Heterocyclic Scaffold for Modulating Endocannabinoid Signaling

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This guide provides a comprehensive technical overview of 4-(Pyridin-2-yl)thiazole-2-carboxylic acid (CAS Number: 59020-45-0), a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Possessing a unique pyridine-thiazole scaffold, this molecule has been identified in preliminary studies and patent literature for its potential biological activities, including antimicrobial and anticancer effects, with a notable theoretical application as an inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1] Inhibition of FAAH represents a compelling therapeutic strategy for augmenting the endogenous cannabinoid system to address conditions such as chronic pain, anxiety, and inflammatory disorders.[2][3]

This document delves into the compound's physicochemical properties, its primary mechanism of action as a putative FAAH inhibitor, a detailed protocol for its characterization in a fluorometric inhibition assay, and its broader applications as both a research tool and a synthetic intermediate.[1] It is intended to serve as a foundational resource for scientists exploring the therapeutic potential of modulating the endocannabinoid system.

Physicochemical Properties

This compound is an organic compound characterized by its rigid, planar structure, which influences its solubility and thermal stability.[1] The presence of both a basic pyridine ring and an acidic carboxylic acid group suggests pH-dependent solubility, a critical factor for experimental design and formulation.[1]

PropertyValueSource(s)
CAS Number 59020-45-0[1]
IUPAC Name 4-pyridin-2-yl-1,3-thiazole-2-carboxylic acid[1]
Molecular Formula C₉H₆N₂O₂S[1]
Molecular Weight 206.22 g/mol [1]
Appearance Solid, powder[4]
Solubility (Water) < 0.1 mg/mL (pH 2-10); solubility increases in mildly basic conditions (pH > 6.5)[1]
Solubility (Organic) ≥ 50 mg/mL in DMSO; ≥ 40 mg/mL in DMF[1]
Thermal Stability Stable up to ~300 °C, at which point decarboxylative pyrolysis occurs.[1]

Biological Activity and Therapeutic Rationale

The primary therapeutic interest in this scaffold stems from its potential to inhibit Fatty Acid Amide Hydrolase (FAAH).[2][3] FAAH is the principal enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides.[2] By inhibiting FAAH, the localized concentrations of these signaling lipids are increased, thereby enhancing their natural analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[2]

Beyond FAAH inhibition, the thiazole ring is a well-established pharmacophore present in numerous approved drugs, recognized for a wide spectrum of activities including anticancer and antimicrobial effects.[4] Preliminary studies suggest that this compound may also exhibit these properties, making it a versatile scaffold for further derivatization and screening.[1]

Core Mechanism of Action: Augmenting Endocannabinoid Signaling via FAAH Inhibition

The endocannabinoid system (ECS) is a critical neuromodulatory system that regulates a vast array of physiological processes. When a neuron is depolarized, it can release endocannabinoids like anandamide "on-demand" into the synaptic cleft. Anandamide then travels retrogradely to bind to presynaptic cannabinoid receptors (CB1), inhibiting further neurotransmitter release. This signaling is tightly controlled and rapidly terminated when anandamide is taken up by the postsynaptic neuron and hydrolyzed by FAAH into arachidonic acid and ethanolamine.

An inhibitor, such as this compound, is hypothesized to bind to the active site of FAAH, preventing it from degrading anandamide. This blockade leads to an accumulation of anandamide in the vicinity of the synapse, prolonging its signaling at CB1/CB2 receptors and amplifying its therapeutic effects in a spatially and temporally controlled manner. This mechanism offers a more nuanced modulation of the ECS compared to the global activation caused by direct receptor agonists.

Signaling Pathway Visualization

The following diagram illustrates the role of FAAH in the endocannabinoid system and the mechanism of its inhibition.

FAAH_Pathway cluster_post Postsynaptic Neuron CB1 CB1 Receptor NT_Vesicle Neurotransmitter Vesicle CB1->NT_Vesicle Inhibits Release Synapse Synaptic Cleft NT_Vesicle->Synapse Release Synapse->CB1 AEA_p Anandamide (AEA) Precursor AEA Anandamide (AEA) AEA_p->AEA Synthesized 'On-Demand' AEA->Synapse FAAH FAAH Enzyme AEA->FAAH Hydrolysis Products Arachidonic Acid + Ethanolamine FAAH->Products Inhibitor FAAH Inhibitor (e.g., CAS 59020-45-0) Inhibitor->FAAH Blocks

Caption: FAAH inhibition mechanism within the endocannabinoid system.

Quantitative Analysis: Comparative Potency of FAAH Inhibitors

CompoundTargetIC₅₀ Value (nM)NotesSource(s)
PF-04457845 Human FAAH7.2Covalent, irreversible inhibitor that entered clinical trials.[4]
JZL195 Human FAAH2.0Potent dual inhibitor of FAAH and MAGL.[4]
URB937 Human FAAH26.8Peripherally restricted FAAH inhibitor.[4]
JNJ-1661010 Human FAAH12.0Selective for FAAH-1 over FAAH-2.[4]
SW-17 Human FAAH9.8Reversible, dual inhibitor of FAAH and sEH.[5]

Standard Operating Procedure: In Vitro Fluorometric FAAH Inhibition Assay

This protocol provides a robust method for determining the inhibitory potential of a test compound against FAAH.

Principle: This assay quantifies FAAH activity by measuring the hydrolysis of a non-fluorescent substrate, such as AMC-arachidonoyl amide, into a highly fluorescent product, 7-amino-4-methylcoumarin (AMC).[6] The rate of fluorescence increase is directly proportional to FAAH activity. An inhibitor will reduce this rate, allowing for the calculation of an IC₅₀ value.

Materials:

  • Recombinant human or rat FAAH enzyme

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, 1 mM EDTA, pH 9.0)

  • FAAH Substrate (e.g., AMC arachidonoyl amide)

  • Test Compound (CAS 59020-45-0) dissolved in DMSO

  • Known FAAH inhibitor (Positive Control, e.g., JZL 195)

  • Opaque, white 96-well microplates

  • Fluorescence plate reader (Excitation: 340-360 nm, Emission: 450-465 nm)

Experimental Workflow Diagram:

Caption: Workflow for the in vitro FAAH inhibition screening assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Thaw all reagents on ice.

    • Prepare a 1X FAAH Assay Buffer from a 10X stock with pure water.

    • Dilute the FAAH enzyme stock to the desired working concentration in 1X FAAH Assay Buffer immediately before use. Keep on ice.

    • Prepare a serial dilution of the test compound (e.g., starting from 100 µM) and the positive control in the appropriate solvent (e.g., DMSO).

  • Assay Plate Setup (in triplicate):

    • Background Wells: Add 180 µL of 1X FAAH Assay Buffer and 10 µL of solvent (e.g., DMSO).

    • 100% Initial Activity Wells (Control): Add 170 µL of 1X FAAH Assay Buffer, 10 µL of diluted FAAH enzyme, and 10 µL of solvent.

    • Inhibitor Wells: Add 170 µL of 1X FAAH Assay Buffer, 10 µL of diluted FAAH enzyme, and 10 µL of the corresponding test compound dilution.

  • Pre-incubation:

    • Cover the plate and incubate for 5-15 minutes at 37°C. This step is critical for covalent or slow-binding inhibitors to interact with the enzyme before substrate addition.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding 10 µL of the FAAH substrate to all wells.

  • Signal Measurement:

    • Endpoint: Cover the plate and incubate for 30 minutes at 37°C. Measure the final fluorescence.

    • Kinetic: Immediately place the plate in the reader pre-set to 37°C and measure fluorescence every minute for 30 minutes. This method is often preferred as it provides the initial reaction rate (V₀).

  • Data Analysis:

    • Subtract the average fluorescence of the background wells from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_Control))

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve (e.g., four-parameter logistic regression) to determine the IC₅₀ value.

Applications in Drug Discovery and Chemical Biology

  • Lead Scaffold for FAAH Inhibitors: The pyridine-thiazole-carboxylic acid core serves as an attractive starting point for medicinal chemistry campaigns. The pyridine and thiazole rings offer sites for substitution to optimize potency, selectivity, and pharmacokinetic properties.[2]

  • Probe for Endocannabinoid Research: As a potential inhibitor, this compound can be used as a tool to investigate the physiological and pathological roles of FAAH and anandamide signaling in various cellular and animal models of disease.[1]

  • Intermediate for Heterocyclic Synthesis: Its functional groups (carboxylic acid, pyridine nitrogen) make it a versatile building block for creating more complex molecules for screening libraries.[1]

Chemical Synthesis Routes: An Overview

The synthesis of this compound and related structures is well-established in heterocyclic chemistry. Common approaches include:

  • Hantzsch Thiazole Synthesis: A classical method involving the condensation of an α-haloketone (derived from a pyridine precursor) with a thioamide.

  • Condensation Reactions: Direct condensation of pyridine derivatives with appropriate thiazole carboxylic acids under acidic or basic conditions can also be employed to form the final product.[1]

Safety, Handling, and Storage

As a research chemical, this compound should be handled with appropriate laboratory precautions.

  • Hazard Class: While a specific safety data sheet (SDS) for this exact CAS number is not universally available, related pyridine-carboxylic acids and thiazole derivatives are classified as causing skin irritation, serious eye irritation/damage, and potential respiratory irritation.[6]

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust. Use in a well-ventilated area or a chemical fume hood. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, refrigeration or freezing (-20°C) is recommended.

Commercial Suppliers

This compound is available from several chemical suppliers for research purposes. It is important to request a certificate of analysis to verify purity.

  • Smolecule

  • Alfa Chemistry

  • AstaTech (Chengdu) BioPharmaceutical Corp.

  • BLD Pharmatech Co., Limited

  • Anichem LLC

  • CymitQuimica

References

The Ascendancy of a Privileged Scaffold: A Technical Guide to the Discovery and History of Pyridinyl-Thiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridinyl-thiazole core is a cornerstone in modern medicinal chemistry, a "privileged scaffold" that has given rise to a multitude of biologically active molecules. This technical guide provides an in-depth exploration of the discovery and historical development of this remarkable heterocyclic system. We will traverse the timeline from its early synthetic origins to its pivotal role in the development of targeted therapeutics, most notably as potent inhibitors of p38 MAP kinase. This document is intended for researchers, scientists, and drug development professionals, offering not only a historical narrative but also a practical understanding of the key synthetic methodologies, structure-activity relationships (SAR), and the causal reasoning behind the experimental choices that have shaped this important class of compounds.

Introduction: The Emergence of a Versatile Pharmacophore

The pyridine ring, a ubiquitous feature in natural products and pharmaceuticals, offers a unique combination of aromaticity, hydrogen bonding capability, and metabolic stability.[1] Similarly, the thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a key component of bioactive molecules like vitamin B1 (thiamine) and the antibiotic penicillin.[2][3] The fusion of these two entities into a pyridinyl-thiazole scaffold creates a molecule with a rich electronic landscape and a three-dimensional architecture amenable to interaction with a wide array of biological targets.

The inherent versatility of the pyridinyl-thiazole system stems from several key features:

  • Tunable Electronics: The electron-withdrawing nature of the pyridine nitrogen and the electronic properties of the thiazole ring can be modulated through substitution, allowing for fine-tuning of the molecule's overall electronic character.

  • Diverse Substitution Patterns: Both the pyridine and thiazole rings offer multiple points for chemical modification, enabling the exploration of vast chemical space to optimize potency, selectivity, and pharmacokinetic properties.

  • Rigid yet Conformable Structure: The scaffold provides a relatively rigid framework that can pre-organize appended functional groups for optimal target binding, while still allowing for a degree of conformational flexibility.

These attributes have made pyridinyl-thiazole derivatives a fertile ground for drug discovery, leading to the identification of compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4][5][6]

Foundational Syntheses: The Hantzsch Thiazole Synthesis and its Progeny

The history of pyridinyl-thiazole compounds is intrinsically linked to the development of fundamental heterocyclic chemistry. The most prominent and historically significant method for constructing the thiazole ring is the Hantzsch thiazole synthesis .[2] This robust reaction involves the condensation of an α-haloketone with a thioamide.

The Classic Hantzsch Synthesis of a Pyridinyl-Thiazole

The application of the Hantzsch synthesis to create pyridinyl-thiazole compounds typically involves the reaction of a pyridinyl-thioamide with an appropriate α-haloketone.

Experimental Protocol: Synthesis of a Generic 2-Pyridinyl-Thiazole Derivative

  • Thioamide Formation: The corresponding pyridinyl carboxamide is treated with a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide, in an anhydrous solvent like toluene or dioxane under reflux to yield the pyridinyl-thioamide.

  • Cyclocondensation: The purified pyridinyl-thioamide is dissolved in a suitable solvent, often ethanol or acetic acid.

  • α-Haloketone Addition: The α-haloketone (e.g., chloroacetone or a phenacyl bromide) is added to the solution, often in equimolar amounts or with a slight excess.

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to afford the desired pyridinyl-thiazole.[4][7]

dot graph HantzschSynthesis { graph [rankdir="LR", splines=ortho, nodesep=0.6, label="Hantzsch Thiazole Synthesis for Pyridinyl-Thiazoles", labelloc=t, fontsize=14, fontname="Helvetica-Bold"]; node [shape=box, style=filled, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

PyridinylThioamide [label="Pyridinyl-Thioamide"]; AlphaHaloketone [label="α-Haloketone"]; Intermediate [label="Thiazoline Intermediate", shape=ellipse, style=dashed]; Product [label="Pyridinyl-Thiazole", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

PyridinylThioamide -> Intermediate [label="+"]; AlphaHaloketone -> Intermediate; Intermediate -> Product [label="Dehydration"]; } caption { label = "Generalized Hantzsch synthesis workflow."; fontsize = 10; fontname = "Helvetica"; }

The causality behind the enduring utility of the Hantzsch synthesis lies in its reliability, broad substrate scope, and the ready availability of the starting materials. This has allowed medicinal chemists to generate extensive libraries of pyridinyl-thiazole analogs for biological screening.

The Rise to Prominence: Pyridinyl-Heterocycles as p38 MAP Kinase Inhibitors

A pivotal moment in the history of pyridinyl-thiazole compounds was the discovery of their potent inhibitory activity against p38 mitogen-activated protein (MAP) kinase.[8][9] The p38 MAP kinase signaling pathway plays a crucial role in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[9][10] Consequently, inhibiting p38 MAP kinase emerged as a highly attractive therapeutic strategy for treating chronic inflammatory diseases such as rheumatoid arthritis.[11]

The initial breakthrough in this area came with the discovery of pyridinyl-imidazole inhibitors.[12] These compounds served as the essential pharmacophore, demonstrating that a vicinal aryl/4-pyridinyl-heterocycle arrangement was key for potent inhibition.[13] This discovery spurred extensive research into replacing the imidazole core with other heterocycles, including thiazole, in an effort to improve potency, selectivity, and pharmacokinetic profiles.[8][12]

dot graph p38_Inhibition_Pathway { graph [rankdir="TB", splines=true, nodesep=0.5, label="p38 MAP Kinase Signaling and Inhibition", labelloc=t, fontsize=14, fontname="Helvetica-Bold"]; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

Stress [label="Inflammatory Stimuli / Stress", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MKK [label="MAPKKs (e.g., MKK3/6)"]; p38 [label="p38 MAP Kinase", fillcolor="#FBBC05", fontcolor="#202124"]; Substrates [label="Downstream Substrates\n(e.g., MK2, Transcription Factors)"]; Cytokines [label="Pro-inflammatory Cytokines\n(TNF-α, IL-1β)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; PyridinylThiazole [label="Pyridinyl-Thiazole\nInhibitor", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Stress -> MKK [label="Activation"]; MKK -> p38 [label="Phosphorylation"]; p38 -> Substrates [label="Phosphorylation"]; Substrates -> Cytokines [label="Increased Production"]; PyridinylThiazole -> p38 [label="Inhibition (ATP-competitive)", color="#EA4335", style=bold, arrowhead=tee]; } caption { label = "Inhibition of the p38 MAP kinase pathway."; fontsize = 10; fontname = "Helvetica"; }

Structure-Activity Relationship (SAR) Studies

Systematic SAR studies were instrumental in optimizing the pyridinyl-thiazole scaffold for p38 inhibition. Key insights from these studies include:

  • The 4-Pyridinyl Moiety: The nitrogen of the pyridine ring is crucial for activity, as it forms a key hydrogen bond with the hinge region of the p38 ATP-binding site.

  • The Phenyl Ring at Position 4 of the Thiazole: A substituted phenyl ring at this position is generally required for potent activity, occupying a hydrophobic pocket in the enzyme.

  • Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring significantly impact potency and selectivity. Electron-withdrawing groups, such as fluorine or chlorine, were often found to be beneficial.[8]

  • The Thiazole Ring: The thiazole itself serves as a rigid scaffold to correctly orient the key pyridine and phenyl pharmacophores.

These SAR insights guided the rational design of numerous pyridinyl-thiazole derivatives, leading to the identification of compounds with potent in vitro and in vivo activity.[8]

Beyond Inflammation: Diversification of Biological Targets

While the development of p38 MAP kinase inhibitors remains a major chapter in the story of pyridinyl-thiazoles, the versatility of this scaffold has led to its exploration against a wide range of other biological targets.

Anticancer Applications

Numerous studies have reported the synthesis of novel pyridinyl-thiazole hybrids with significant anticancer activity.[4][7][14] These compounds have been shown to exert their effects through various mechanisms, including:

  • Inhibition of Angiogenesis: Certain pyridinyl-thiazole carboxamides have been shown to suppress the formation of new blood vessels, a critical process for tumor growth and metastasis.[15][16]

  • Induction of Apoptosis: Some derivatives have been found to trigger programmed cell death in cancer cells.[17][18]

  • Kinase Inhibition: Beyond p38, pyridinyl-thiazoles have been investigated as inhibitors of other kinases implicated in cancer, such as Transforming Growth Factor-beta type 1 receptor (ALK5).[19]

Table 1: Representative Biological Activities of Pyridinyl-Thiazole Compounds

Compound ClassTargetBiological ActivityReference(s)
4-Phenyl-5-pyridyl-1,3-thiazolesp38 MAP KinaseInhibition of TNF-α release, anti-inflammatory[8]
Pyridinyl-thiazolyl carboxamidesAngiogenesisInhibition of HUVEC colony formation and migration[15][16]
Hydrazonothiazole-based pyridinesMMP-9, Apoptosis InductionCytotoxicity against A549 lung cancer cells[17][18]
5-(Pyridin-2-yl)thiazolesALK5Inhibition of TGF-β signaling[19]
Pyridine-thiazole hybridsPARP1 (potential)Antiproliferative activity against various cancer cell lines[4][7]

Conclusion and Future Perspectives

The journey of pyridinyl-thiazole compounds from their synthetic origins in fundamental heterocyclic chemistry to their current status as a privileged scaffold in drug discovery is a testament to the power of medicinal chemistry. The initial discovery of their anti-inflammatory properties through the inhibition of p38 MAP kinase was a watershed moment that propelled this class of compounds into the limelight. The deep understanding of their structure-activity relationships has not only led to the development of potent and selective inhibitors but has also provided a blueprint for the design of new molecules targeting other disease areas, most notably cancer.

The future of pyridinyl-thiazole research remains bright. The ongoing exploration of novel synthetic methodologies will undoubtedly lead to even greater chemical diversity. Furthermore, the application of computational chemistry and machine learning will enable a more rapid and rational design of next-generation pyridinyl-thiazole-based therapeutics with improved efficacy, selectivity, and safety profiles. The rich history of this scaffold suggests that it will continue to be a source of innovative medicines for years to come.

References

An In-depth Technical Guide to the Thermodynamic Stability and Decomposition of 4-(Pyridin-2-yl)thiazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Pyridin-2-yl)thiazole-2-carboxylic acid, a heterocyclic compound with the molecular formula C₉H₆N₂O₂S and a molecular weight of approximately 206.22 g/mol , stands as a molecule of significant interest within the realms of medicinal chemistry and materials science.[1][2] Its structure, featuring both a pyridine and a thiazole moiety, imparts a range of biological activities, including antimicrobial and anticancer properties, as well as potential for enzyme inhibition.[1] The utility of this compound in drug development and organic synthesis is intrinsically linked to its chemical and physical stability.[1][3] A thorough understanding of its thermodynamic properties and decomposition pathways is therefore paramount for its effective application, ensuring the integrity and efficacy of resulting pharmaceutical formulations and materials.

This technical guide provides a comprehensive analysis of the thermodynamic stability and decomposition of this compound. It is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical experimental protocols to assess the stability of this and similar heterocyclic compounds.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its stability profile.

PropertyValueSource
Molecular FormulaC₉H₆N₂O₂S[1][2]
Molecular Weight~206.22 g/mol [1][2]
AppearanceWhite crystalline powder[3]
Melting Point93-97 °C (Dec)[3]

Thermodynamic Stability and Decomposition Pathway

The thermodynamic stability of this compound is a critical parameter for its handling, storage, and application. In the solid state, the compound exhibits high kinetic stability, with no significant weight loss observed up to approximately 300 °C.[1] Beyond this temperature, it undergoes a characteristic decomposition process.

The primary decomposition pathway is a single-step decarboxylative pyrolysis.[1] This endothermic process involves the loss of carbon dioxide (CO₂), resulting in the formation of the parent compound, 4-(pyridin-2-yl)thiazole. The onset temperature for this decomposition is approximately 320 °C.[1] The enthalpy of decarboxylation for similar heteroaromatic carboxylic acids is estimated to be in the range of 150–170 kJ mol⁻¹.[1]

DecompositionPathway 4-(Pyridin-2-yl)thiazole-2-carboxylic_acid This compound Decomposition_Products Decomposition Products 4-(Pyridin-2-yl)thiazole-2-carboxylic_acid->Decomposition_Products Heat (T > 300°C) 4-(Pyridin-2-yl)thiazole 4-(Pyridin-2-yl)thiazole Decomposition_Products->4-(Pyridin-2-yl)thiazole CO2 Carbon Dioxide (CO₂) Decomposition_Products->CO2

Caption: Primary decomposition pathway of this compound.

It is crucial to note that in the presence of oxygen, the decomposition becomes more complex. Above 350 °C, the compound will char and undergo exothermic combustion, producing oxides of sulfur (SOx) and nitrogen (NOx).[1] For preparative thermal work, conducting the process under an inert atmosphere is highly recommended to ensure a clean decarboxylation reaction.[1]

Experimental Assessment of Thermal Stability

A robust evaluation of the thermal stability of this compound necessitates the use of specialized analytical techniques. The two primary methods employed for this purpose are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the onset of decomposition and quantifying mass loss.

Experimental Protocol: TGA of this compound

  • Instrument Preparation:

    • Ensure the TGA instrument is calibrated for both temperature and mass.

    • Select an appropriate sample pan (e.g., platinum or alumina).

    • Tare the sample pan.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the finely ground this compound into the tared sample pan.

  • Experimental Parameters:

    • Atmosphere: High-purity nitrogen (or argon) at a flow rate of 20-50 mL/min to maintain an inert environment.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp the temperature from 30 °C to 500 °C at a heating rate of 10 °C/min.

    • Data Acquisition: Record the mass change and temperature continuously.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • Determine the onset temperature of decomposition (Tonset) from the intersection of the baseline tangent and the tangent of the decomposition step.

    • Quantify the mass loss associated with the decomposition step. A mass loss corresponding to the molar mass of CO₂ (approximately 21.3%) would confirm the decarboxylation mechanism.

TGA_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Calibrate_TGA Calibrate Instrument Prepare_Sample Weigh 5-10 mg of Sample Calibrate_TGA->Prepare_Sample Set_Parameters Set Atmosphere (N₂) and Temperature Program Prepare_Sample->Set_Parameters Run_Analysis Heat from 30°C to 500°C at 10°C/min Set_Parameters->Run_Analysis Plot_Data Plot Mass % vs. Temperature Run_Analysis->Plot_Data Determine_Tonset Determine Onset Temperature Plot_Data->Determine_Tonset Quantify_Mass_Loss Quantify Mass Loss Determine_Tonset->Quantify_Mass_Loss

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides information on thermal events such as melting, crystallization, and decomposition.

Experimental Protocol: DSC of this compound

  • Instrument Preparation:

    • Ensure the DSC instrument is calibrated for temperature and enthalpy.

    • Use hermetically sealed aluminum pans to contain any evolved gases.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the sample into a tared aluminum pan.

    • Hermetically seal the pan.

    • Prepare an empty, sealed aluminum pan as a reference.

  • Experimental Parameters:

    • Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp the temperature from 30 °C to 350 °C at a heating rate of 10 °C/min.

    • Data Acquisition: Record the heat flow as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Identify endothermic or exothermic peaks. The melting point will appear as a sharp endothermic peak. The decomposition will likely appear as a broader endothermic peak.

    • Determine the onset temperature and the peak temperature of the decomposition event.

    • Calculate the enthalpy of decomposition (ΔHdecomp) by integrating the area under the decomposition peak.

DSC_Workflow cluster_prep_dsc Preparation cluster_run_dsc Execution cluster_analysis_dsc Analysis Calibrate_DSC Calibrate Instrument Prepare_Sample_DSC Weigh 2-5 mg of Sample into a sealed pan Calibrate_DSC->Prepare_Sample_DSC Set_Parameters_DSC Set Atmosphere (N₂) and Temperature Program Prepare_Sample_DSC->Set_Parameters_DSC Run_Analysis_DSC Heat from 30°C to 350°C at 10°C/min Set_Parameters_DSC->Run_Analysis_DSC Plot_Data_DSC Plot Heat Flow vs. Temperature Run_Analysis_DSC->Plot_Data_DSC Identify_Peaks Identify Melting and Decomposition Peaks Plot_Data_DSC->Identify_Peaks Calculate_Enthalpy Calculate Enthalpy of Decomposition Identify_Peaks->Calculate_Enthalpy

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Factors Influencing Stability

The stability of this compound can be influenced by several external factors:

  • Atmosphere: As previously mentioned, the presence of oxygen can lead to oxidative decomposition at higher temperatures.[1] An inert atmosphere is crucial for achieving clean decarboxylation.

  • Heating Rate: In thermal analysis, the heating rate can affect the observed decomposition temperature. Higher heating rates tend to shift the decomposition to higher temperatures.

  • Impurities: The presence of impurities, such as residual solvents or catalysts from the synthesis process, can potentially lower the decomposition temperature.

  • Physical Form: The crystallinity and particle size of the solid can influence the kinetics of decomposition. Amorphous material may exhibit lower thermal stability compared to a highly crystalline form.

Implications for Drug Development

The thermodynamic stability of an active pharmaceutical ingredient (API) like this compound is a critical consideration in drug development.

  • Formulation: The decomposition temperature dictates the maximum temperature that can be used during formulation processes such as milling, granulation, and tableting.

  • Storage and Shelf-life: The high thermal stability up to 300 °C suggests good long-term stability at ambient storage conditions, which is favorable for shelf-life.

  • Polymorphism: Understanding the thermal behavior through DSC can help in identifying and characterizing different polymorphic forms, which can have different stabilities and bioavailabilities.

  • Compatibility: The thermal analysis data is essential for assessing the compatibility of the API with various excipients used in pharmaceutical formulations.

Conclusion

This compound is a thermally stable compound in the solid state, with its primary decomposition pathway being decarboxylation at temperatures above 300 °C. A comprehensive understanding of its thermodynamic properties, elucidated through techniques like TGA and DSC, is fundamental for its successful application in research and development, particularly in the pharmaceutical industry. The experimental protocols and insights provided in this guide offer a robust framework for assessing the thermal stability of this and other related heterocyclic compounds, ensuring their quality, safety, and efficacy.

References

The Ascendant Therapeutic Trajectory of Pyridinyl-Thiazole Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The confluence of the pyridine and thiazole heterocyclic rings has given rise to a class of compounds with remarkable pharmacological versatility. Pyridinyl-thiazole derivatives have emerged from the crucible of medicinal chemistry as potent and selective modulators of a diverse array of biological targets. This technical guide, intended for researchers, scientists, and drug development professionals, eschews a conventional template to instead provide a fluid, in-depth exploration of the burgeoning therapeutic applications of these fascinating molecules. Herein, we dissect the causal logic behind experimental designs, present self-validating protocols, and ground our assertions in a comprehensive body of scientific literature. Our journey will traverse the landscape of oncology, inflammation, infectious diseases, and neurodegeneration, illuminating the path from molecular design to potential clinical translation.

I. The Anticancer Potential: Targeting the Engines of Malignancy

The aberrant signaling cascades that drive cancer progression present a complex web of therapeutic targets. Pyridinyl-thiazole derivatives have demonstrated significant promise in disrupting these networks through a variety of mechanisms.

A. Mechanism of Action: A Multi-pronged Assault on Cancer Cells

The anticancer activity of pyridinyl-thiazole derivatives is not monolithic; rather, it stems from their ability to engage multiple, often interconnected, cellular pathways.

One of the primary mechanisms is the inhibition of protein and lipid kinases . These enzymes are critical regulators of cell growth, proliferation, and survival. Specific kinases targeted by pyridinyl-thiazole derivatives include:

  • c-Met Kinase: Implicated in leukemias.

  • Cyclin-Dependent Kinase 1 (CDK1): A key regulator of the cell cycle, its inhibition is a strategy against melanoma.

  • CLK1: Targeted in human breast cancer cell lines.

  • PI3Kα: A central node in a signaling pathway frequently dysregulated in human colon cancer.[1]

  • Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2): Key drivers in many solid tumors.

Beyond kinase inhibition, certain pyridinyl-thiazole derivatives have been shown to induce genetic instability in tumor cells . This can be achieved through the inhibition of Poly (ADP-ribose) polymerase (PARP1), an enzyme crucial for DNA repair.[1][2] By crippling the cancer cell's ability to repair DNA damage, these compounds can lead to apoptosis. Furthermore, some derivatives directly interact with DNA, distorting its structure and further contributing to genomic instability.[1]

Flow cytometry studies have also revealed that these compounds can induce apoptosis , or programmed cell death, a desirable outcome in cancer therapy.[3]

dot graph "Anticancer Mechanisms of Pyridinyl-Thiazole Derivatives" { layout=neato; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

// Nodes PDT [label="Pyridinyl-Thiazole\nDerivatives", fillcolor="#4285F4"]; Kinase [label="Kinase Inhibition", fillcolor="#EA4335"]; PARP [label="PARP Inhibition", fillcolor="#FBBC05"]; DNA [label="DNA Interaction", fillcolor="#34A853"]; Apoptosis [label="Apoptosis", fillcolor="#5F6368"]; CellCycle [label="Cell Cycle Arrest", fillcolor="#202124"]; Angiogenesis [label="Anti-Angiogenesis", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges PDT -> Kinase [label="e.g., c-Met, CDK1, EGFR"]; PDT -> PARP; PDT -> DNA [label="Distortion"]; Kinase -> CellCycle; PARP -> Apoptosis; DNA -> Apoptosis; CellCycle -> Apoptosis; Kinase -> Angiogenesis; } Caption: Diverse anticancer mechanisms of pyridinyl-thiazole derivatives.

B. Quantitative Efficacy: A Snapshot of Cytotoxic Potency

The following table summarizes the cytotoxic activity of representative pyridinyl-thiazole derivatives against various cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cells.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 3 HL-60 (Leukemia)0.57[2]
Compound 4 NCI-60 PanelGrowth Inhibition >50% at 10 µM[1]
Compound 7 MCF-7 (Breast), HepG2 (Liver)5.36 - 8.76
Compound 10 MCF-7 (Breast), HepG2 (Liver)5.84 - 8.76
Pyridone Analogues A549 (Lung), MCF-7 (Breast)0.008 - 0.015[4]
Thiazole Derivatives A549 (Lung), MCF-7 (Breast)0.050 - 0.120[4]
Compound 2m A549 (Lung)Lower than Cisplatin[3]
C. Experimental Protocols: From Synthesis to Cellular Assays

A common and versatile method for the synthesis of the pyridinyl-thiazole scaffold is the Hantzsch thiazole synthesis . The following is a generalized protocol:

  • Step 1: Formation of the Thiourea Precursor. React an appropriate aminopyridine with an isothiocyanate in a suitable solvent like ethanol or DMF. The reaction is typically stirred at room temperature or with gentle heating.

  • Step 2: Cyclization with an α-Haloketone. The purified thiourea derivative is then reacted with an α-haloketone (e.g., 2-chloroacetylacetone) in a solvent such as ethanol or acetic acid, often in the presence of a base like sodium acetate.[1] The reaction mixture is refluxed for several hours.

  • Step 3: Purification. After cooling, the product is typically precipitated by the addition of water, filtered, and purified by recrystallization from a suitable solvent system (e.g., ethanol-DMF).[5]

For a more detailed, specific synthesis protocol, please refer to the supplementary information in the cited literature.[1][5][6]

dot graph "Hantzsch Thiazole Synthesis Workflow" { rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Start", shape=ellipse, fillcolor="#FFFFFF"]; Thiourea [label="Formation of\nThiourea Precursor"]; Cyclization [label="Cyclization with\nα-Haloketone"]; Purification [label="Purification"]; End [label="End", shape=ellipse, fillcolor="#FFFFFF"];

// Edges Start -> Thiourea; Thiourea -> Cyclization; Cyclization -> Purification; Purification -> End; } Caption: Generalized workflow for Hantzsch thiazole synthesis.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[7][8]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[9]

  • Compound Treatment: Treat the cells with serial dilutions of the pyridinyl-thiazole derivatives (typically from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).[9] Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[10]

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10] The IC50 value is then calculated from the dose-response curve.

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.

  • Reaction Setup: In a microplate, combine the purified kinase, a specific substrate peptide, and various concentrations of the pyridinyl-thiazole derivative in a reaction buffer.[10]

  • Initiation: Start the kinase reaction by adding ATP.[10]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as luminescence or fluorescence.[10] The IC50 value is determined by plotting the percentage of kinase inhibition against the compound concentration.

II. Quelling the Flames of Inflammation: A New Frontier for Anti-inflammatory Agents

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents with improved safety profiles is a critical unmet need. Pyridinyl-thiazole derivatives have emerged as promising candidates in this arena.

A. Mechanism of Action: Targeting Key Inflammatory Mediators

The anti-inflammatory effects of these derivatives are largely attributed to their ability to inhibit key enzymes in the inflammatory cascade, namely cyclooxygenase (COX) and lipoxygenase (LOX) .

  • COX Inhibition: The COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. Some pyridinyl-thiazole derivatives have shown a dual inhibitory effect on both COX-1 and COX-2, while others exhibit selectivity for COX-2.[11] Selective COX-2 inhibition is a particularly attractive strategy as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

  • 5-LOX Inhibition: The 5-lipoxygenase enzyme is involved in the production of leukotrienes, another class of potent inflammatory mediators. Dual inhibition of both COX-2 and 5-LOX is a promising approach for developing anti-inflammatory drugs with a broader spectrum of activity and potentially enhanced efficacy.[12][13]

dot graph "Anti-inflammatory Mechanism" { layout=neato; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

// Nodes PDT [label="Pyridinyl-Thiazole\nDerivatives", fillcolor="#4285F4"]; COX [label="COX-1/COX-2\nInhibition", fillcolor="#EA4335"]; LOX [label="5-LOX\nInhibition", fillcolor="#FBBC05"]; Prostaglandins [label="Prostaglandins", fillcolor="#34A853"]; Leukotrienes [label="Leukotrienes", fillcolor="#34A853"]; Inflammation [label="Inflammation", fillcolor="#5F6368"];

// Edges PDT -> COX; PDT -> LOX; COX -> Prostaglandins [label="Inhibits Synthesis"]; LOX -> Leukotrienes [label="Inhibits Synthesis"]; Prostaglandins -> Inflammation; Leukotrienes -> Inflammation; } Caption: Inhibition of inflammatory pathways by pyridinyl-thiazole derivatives.

B. Quantitative Efficacy: Gauging Anti-inflammatory Potency

The following table presents the in vitro anti-inflammatory activity of select pyridinyl-thiazole derivatives.

Compound IDAssayIC50 (µg/mL)Reference
Compound 5g Protein Denaturation InhibitionLowest IC50 in series[14]
Compound 5l Protein Denaturation InhibitionHighest IC50 in series[14]
Compound 6a COX-2 Inhibition0.03 - 0.06 µM[13]
Compound 6b COX-2 Inhibition0.03 - 0.06 µM[13]
Compound 5b 5-LOX Inhibition2.43 µM[13]
Compound 10a 5-LOX Inhibition1.58 µM[13]
C. Experimental Protocol: In Vitro Anti-inflammatory Activity

This assay provides a simple and rapid in vitro screen for anti-inflammatory activity.

  • Reaction Mixture: Prepare a reaction mixture containing bovine serum albumin (BSA) solution and the test compounds at various concentrations.

  • Incubation: Incubate the mixture at 37°C for 20 minutes.

  • Denaturation: Induce protein denaturation by heating at 51°C for 20 minutes.

  • Absorbance Measurement: After cooling, measure the turbidity of the solution spectrophotometrically at 660 nm.

  • Calculation: The percentage inhibition of protein denaturation is calculated and the IC50 value is determined.[14]

III. Combating Microbial Threats: A New Generation of Antimicrobials

The rise of antimicrobial resistance necessitates the development of new classes of drugs with novel mechanisms of action. Pyridinyl-thiazole derivatives have demonstrated broad-spectrum activity against a range of pathogenic bacteria and fungi.

A. Spectrum of Activity

These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. Specific examples include:

  • Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis

  • Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa

  • Fungi: Candida albicans, Aspergillus niger[15][16]

B. Quantitative Efficacy: Measuring Antimicrobial Potency

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 5j Various bacteria and fungiSimilar to standard drugs[14]
Compound 56 S. aureus, E. coli, P. aeruginosa8 - 16[15]
Compound 55 S. aureus, E. coli, P. aeruginosa16 - 32[15]
C. Experimental Protocol: Antimicrobial Susceptibility Testing

This method is a widely used technique for preliminary screening of antimicrobial activity.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Agar Plate Preparation: Spread the inoculum evenly over the surface of an agar plate.

  • Well Creation: Create wells in the agar using a sterile cork borer.

  • Compound Addition: Add a defined volume of the test compound solution at different concentrations into the wells.

  • Incubation: Incubate the plates under appropriate conditions for the test microorganism.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (the area around the well where microbial growth is inhibited). The size of the zone is proportional to the antimicrobial activity of the compound.[16]

IV. Neuroprotection: A Beacon of Hope for Neurodegenerative Diseases

Neurodegenerative diseases, such as Alzheimer's disease, represent a significant and growing public health challenge. Pyridinyl-thiazole derivatives are being investigated as potential therapeutic agents due to their ability to modulate key targets implicated in the pathophysiology of these disorders.

A. Mechanism of Action: Targeting the Culprits of Neurodegeneration

In the context of Alzheimer's disease, pyridinyl-thiazole derivatives have shown promise by inhibiting enzymes that play a crucial role in the disease's progression:

  • Cholinesterase Inhibition: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) increases the levels of the neurotransmitter acetylcholine in the brain, which is beneficial for cognitive function.[17][18]

  • Glycogen Synthase Kinase-3β (GSK-3β) Inhibition: GSK-3β is involved in the hyperphosphorylation of the tau protein, which leads to the formation of neurofibrillary tangles, a hallmark of Alzheimer's disease. Inhibition of GSK-3β is therefore a promising therapeutic strategy.[19][20][21]

dot graph "Neuroprotective Mechanism in Alzheimer's Disease" { layout=neato; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

// Nodes PDT [label="Pyridinyl-Thiazole\nDerivatives", fillcolor="#4285F4"]; AChE [label="AChE/BChE\nInhibition", fillcolor="#EA4335"]; GSK3B [label="GSK-3β\nInhibition", fillcolor="#FBBC05"]; Acetylcholine [label="↑ Acetylcholine", fillcolor="#34A853"]; Tau [label="↓ Tau Hyperphosphorylation", fillcolor="#34A853"]; Cognition [label="Improved Cognition", fillcolor="#5F6368"]; NFT [label="↓ Neurofibrillary Tangles", fillcolor="#5F6368"];

// Edges PDT -> AChE; PDT -> GSK3B; AChE -> Acetylcholine; GSK3B -> Tau; Acetylcholine -> Cognition; Tau -> NFT; } Caption: Targeting key enzymes in Alzheimer's disease with pyridinyl-thiazole derivatives.

B. Quantitative Efficacy: Inhibitory Potency against Neurological Targets
Compound IDTargetIC50Reference
GT15 hAChE1.2 ± 0.1 nM[19]
GT15 hGSK-3β22.2 ± 1.4 nM[19]
Compound 7d AChE0.40 µM[17]
Compound 7j AChE0.69 µM[17]
Compound 3f AChE0.382 µM[18]
Compound 3g AChE0.338 µM[18]
Compound 3g BChE2.087 µM[18]

V. Conclusion and Future Directions

The pyridinyl-thiazole scaffold has proven to be a remarkably privileged structure in medicinal chemistry, yielding derivatives with potent and diverse therapeutic activities. This guide has provided a comprehensive overview of their applications in oncology, inflammation, infectious diseases, and neurodegeneration, supported by mechanistic insights, quantitative data, and detailed experimental protocols. The ability of these compounds to selectively modulate key biological targets underscores their potential for further development into novel therapeutics.

Future research in this area should focus on several key aspects:

  • Structure-Activity Relationship (SAR) Studies: A deeper understanding of the relationship between the chemical structure of these derivatives and their biological activity will enable the rational design of more potent and selective compounds.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: Rigorous evaluation of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead compounds is essential for their translation into clinical candidates.

  • In Vivo Efficacy Studies: Promising in vitro candidates must be validated in relevant animal models of disease to assess their in vivo efficacy and safety.

  • Exploration of New Therapeutic Areas: The versatility of the pyridinyl-thiazole scaffold suggests that its therapeutic potential may extend beyond the areas covered in this guide. Further screening against a broader range of biological targets could uncover new and unexpected applications.

References

Methodological & Application

Application Notes and Protocols for 4-(Pyridin-2-yl)thiazole-2-carboxylic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Versatile Heterocyclic Scaffold

In the landscape of modern organic synthesis and drug discovery, the strategic design of molecular building blocks is paramount. Among these, heterocyclic compounds hold a place of prominence due to their diverse reactivity and prevalence in biologically active molecules. This guide focuses on 4-(Pyridin-2-yl)thiazole-2-carboxylic acid, a molecule that marries the distinct chemical personalities of both pyridine and thiazole rings. The presence of multiple coordination sites—the pyridine nitrogen, thiazole nitrogen, and the carboxylic acid group—renders it a highly versatile ligand for the development of novel metal complexes with intriguing photophysical and catalytic properties. Furthermore, the inherent biological relevance of pyridine and thiazole moieties makes this compound and its derivatives compelling candidates in medicinal chemistry.[1][2][3]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of facts to provide in-depth insights into the synthesis, handling, and application of this compound, grounded in established chemical principles and supported by detailed experimental protocols.

Physicochemical Properties and Structural Attributes

This compound, with the molecular formula C₉H₆N₂O₂S and a molecular weight of 206.22 g/mol , is a crystalline solid.[4] Its structural framework, featuring a pyridine ring at the 4-position of a thiazole-2-carboxylic acid, is the cornerstone of its chemical utility.

PropertyValueSource
IUPAC Name4-(Pyridin-2-yl)-1,3-thiazole-2-carboxylic acid[4]
CAS Number59020-45-0[4]
Molecular FormulaC₉H₆N₂O₂S[4]
Molecular Weight206.22 g/mol [4]
AppearanceCrystalline solid
Thermal StabilityStable up to approximately 300 °C[1]

The molecule's thermal stability is noteworthy, showing no significant weight loss up to around 300 °C, at which point it undergoes endothermic decomposition, likely via decarboxylation.[1] This high kinetic stability in the solid state is a practical advantage in its storage and handling.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of the title compound is most effectively achieved through a Hantzsch-type thiazole synthesis followed by hydrolysis. This classical yet robust method provides a reliable route to the desired product.

Synthesis_Workflow cluster_step1 Step 1: Hantzsch Thiazole Synthesis cluster_step2 Step 2: Hydrolysis A 2-Acetylpyridine D Ethyl 4-(pyridin-2-yl)thiazole-2-carboxylate A->D B Ethyl 2-chloroacetoacetate B->D C Ammonium thiocyanate C->D E Ethyl 4-(pyridin-2-yl)thiazole-2-carboxylate G This compound E->G F NaOH / H₂O, EtOH F->G

Figure 1: General workflow for the synthesis of this compound.

Protocol 1: Synthesis of Ethyl 4-(pyridin-2-yl)thiazole-2-carboxylate

This procedure is adapted from established Hantzsch thiazole synthesis methodologies.[5]

Materials:

  • 2-Acetylpyridine

  • Ethyl 2-chloroacetoacetate

  • Ammonium thiocyanate

  • Ethanol, absolute

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • In a 250 mL round-bottom flask, dissolve 2-acetylpyridine (1.0 eq) and ethyl 2-chloroacetoacetate (1.1 eq) in absolute ethanol (100 mL).

  • Add ammonium thiocyanate (1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Heat the mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (200 mL) with stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to afford pure ethyl 4-(pyridin-2-yl)thiazole-2-carboxylate.

Protocol 2: Hydrolysis to this compound

This is a standard ester hydrolysis protocol.[6][7]

Materials:

  • Ethyl 4-(pyridin-2-yl)thiazole-2-carboxylate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl), 1 M

  • pH meter or pH paper

Procedure:

  • Suspend ethyl 4-(pyridin-2-yl)thiazole-2-carboxylate (1.0 eq) in a mixture of ethanol and water (1:1 v/v).

  • Add a solution of sodium hydroxide (2.0 eq) in water.

  • Heat the mixture to reflux for 2-4 hours, or until TLC indicates the complete consumption of the starting ester.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Carefully acidify the aqueous layer to pH 3-4 with 1 M HCl.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield this compound.

Applications in Organic Synthesis

The unique structural features of this compound make it a valuable tool in several areas of organic synthesis.

Ligand for Metal-Catalyzed Reactions

The pyridine and thiazole nitrogen atoms, along with the carboxylate group, can act as coordination sites for a variety of metal ions. This has led to its use in the synthesis of metal complexes with applications in catalysis. For instance, ruthenium complexes bearing pyridine-carboxamide ligands have demonstrated catalytic activity in transfer hydrogenation and N-alkylation reactions.[8] While a specific protocol for the title compound is not detailed in the literature, a general approach for the synthesis of such complexes is provided below.

Metal_Complex_Formation Ligand 4-(Pyridin-2-yl)thiazole- 2-carboxylic acid Metal_Complex Metal Complex Ligand->Metal_Complex Metal_Precursor Metal Precursor (e.g., [Ru(p-cymene)Cl₂]₂) Metal_Precursor->Metal_Complex Solvent_Base Solvent / Base (e.g., Methanol / NaOMe) Solvent_Base->Metal_Complex

Figure 2: General scheme for the synthesis of metal complexes.

Protocol 3: General Synthesis of a Ruthenium(II) Complex

This protocol is a generalized procedure based on the synthesis of similar ruthenium complexes.[9][10][11]

Materials:

  • This compound

  • [Ru(p-cymene)Cl₂]₂

  • Sodium methoxide (NaOMe)

  • Methanol, anhydrous

  • Schlenk flask and line

Procedure:

  • Under an inert atmosphere (e.g., argon), dissolve this compound (2.2 eq) in anhydrous methanol in a Schlenk flask.

  • Add sodium methoxide (2.2 eq) and stir until the ligand is fully deprotonated.

  • In a separate Schlenk flask, dissolve [Ru(p-cymene)Cl₂]₂ (1.0 eq) in anhydrous methanol.

  • Slowly add the ruthenium precursor solution to the ligand solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or NMR spectroscopy.

  • Upon completion, remove the solvent under reduced pressure.

  • The resulting solid can be purified by column chromatography or recrystallization from an appropriate solvent system (e.g., dichloromethane/hexane).

Building Block for Bioactive Molecules

The pyridine-thiazole scaffold is present in numerous compounds with reported antimicrobial and anticancer activities.[2][12][13][14][15] this compound can be readily converted to amides, which are often key functionalities in bioactive molecules.

Protocol 4: Amide Coupling to Synthesize Bioactive Derivatives

This protocol utilizes a standard peptide coupling reagent for the formation of an amide bond.

Materials:

  • This compound

  • Amine of interest (e.g., a substituted aniline)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Dissolve this compound (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add the amine of interest (1.1 eq) followed by DIPEA (2.0 eq).

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once complete, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Spectroscopic Characterization

Thorough characterization of this compound and its derivatives is crucial for confirming their identity and purity.

TechniqueKey Features
¹H NMR Aromatic protons of the pyridine and thiazole rings will appear in the downfield region (typically 7-9 ppm). The carboxylic acid proton is often broad and may be exchanged with D₂O.
¹³C NMR The carbonyl carbon of the carboxylic acid will have a characteristic chemical shift around 160-170 ppm. Aromatic carbons will appear in the 110-150 ppm range.
FT-IR A broad O-H stretch for the carboxylic acid will be present around 2500-3300 cm⁻¹. A strong C=O stretch will be observed around 1700 cm⁻¹. C=N and C=C stretching vibrations of the aromatic rings will be seen in the 1400-1600 cm⁻¹ region.
Mass Spec The molecular ion peak corresponding to the exact mass of the compound should be observed.

Conclusion and Future Outlook

This compound is a valuable and versatile building block in organic synthesis. Its straightforward synthesis and the presence of multiple functional groups and coordination sites provide a platform for the development of a wide array of novel compounds. The applications highlighted in this guide, from catalysis to medicinal chemistry, underscore its potential. Future research will likely expand its utility in areas such as the development of novel metal-organic frameworks (MOFs), new catalytic systems with enhanced activity and selectivity, and the synthesis of next-generation therapeutic agents. The detailed protocols provided herein are intended to empower researchers to explore the full potential of this promising heterocyclic scaffold.

References

Application Notes & Protocols: 4-(Pyridin-2-yl)thiazole-2-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 4-(Pyridin-2-yl)thiazole-2-carboxylic acid. This heterocyclic scaffold is of significant interest in medicinal chemistry, serving as a versatile building block for the synthesis of novel therapeutic agents.[1] The unique arrangement of a pyridine ring, a thiazole ring, and a carboxylic acid moiety offers multiple points for chemical modification and interaction with biological targets.[2] This guide covers the rationale for its use, detailed protocols for its synthesis and derivatization, and methodologies for evaluating the biological activity of its derivatives, particularly as enzyme inhibitors and antimicrobial agents.

Introduction: A Scaffold of Privileged Structures

The this compound molecule is a composite of three key pharmacophoric features:

  • Pyridine Ring: A common motif in pharmaceuticals, the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and participate in metal coordination, crucial for interactions with biological macromolecules.[2][3]

  • Thiazole Ring: This five-membered heterocycle is found in numerous biologically active compounds, including anticancer, antibacterial, and antifungal agents.[4][5][6] Its aromatic nature and potential for various non-covalent interactions make it a valuable component in drug design.

  • Carboxylic Acid Group: This functional group is a versatile handle. It can be readily converted into esters, amides, and other functional groups, enabling the exploration of structure-activity relationships (SAR).[1] Furthermore, its ability to act as a hydrogen bond donor/acceptor and to coordinate with metal ions is often critical for binding to enzyme active sites.[2]

The convergence of these three features in a single, synthetically accessible molecule makes this compound a privileged scaffold for generating libraries of compounds aimed at various therapeutic targets.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₉H₆N₂O₂SPubChem[7]
Molecular Weight 206.22 g/mol PubChem[7]
IUPAC Name 4-pyridin-2-yl-1,3-thiazole-2-carboxylic acidPubChem[7]
XLogP3 1.4PubChem[7]
Hydrogen Bond Donor Count 1PubChem[7]
Hydrogen Bond Acceptor Count 4PubChem[7]

Core Applications in Drug Discovery

The structural attributes of this compound make it an ideal starting point for several therapeutic areas.

Enzyme Inhibition

A primary application of this scaffold is in the development of enzyme inhibitors. Pyridine carboxylic acid isomers and their derivatives have been successfully used to develop potent inhibitors for a range of enzymes, targeting diseases like cancer, diabetes, and viral infections.[2][3]

Causality: The planar pyridine and thiazole rings can engage in π-stacking and hydrophobic interactions within an enzyme's active site. The strategically positioned nitrogen atoms can form crucial hydrogen bonds, while the carboxylic acid can chelate essential metal cofactors (e.g., Zn²⁺, Mg²⁺) or form salt bridges with basic residues like lysine or arginine. Pharmaceutical companies have actively patented enzyme inhibitors based on similar pyridine carboxylic acid scaffolds.[3]

Anticancer Agents

Thiazole-containing compounds have shown significant potential as anticancer agents.[4][6] Derivatives of the 4-(pyridin-2-yl)thiazole scaffold can be designed to target specific pathways in cancer cells. For instance, studies on related 4-phenyl-2-(pyridyl methylene)hydrazinyl)thiazole derivatives have demonstrated potent cytotoxicity against lung cancer cell lines.[8]

Causality: The scaffold can be elaborated to mimic the binding mode of known kinase inhibitors, interfering with signaling pathways that control cell proliferation and survival. The structural rigidity of the core helps in pre-organizing the molecule for optimal binding, while modifications at the carboxylic acid position can be used to tune selectivity and physicochemical properties.

Antimicrobial Agents

The search for new antimicrobial agents is a global health priority, and thiazole derivatives have long been investigated for this purpose.[9] The core scaffold combines the established antimicrobial potential of the thiazole ring with the versatile pyridine moiety.

Causality: The mechanism can involve the inhibition of essential bacterial enzymes or disruption of the cell membrane. The nitrogen and sulfur atoms in the thiazole ring can coordinate with metal ions vital for bacterial enzyme function. By generating amide derivatives, researchers can modulate the lipophilicity of the compounds, which is a critical factor for cell wall penetration and reaching intracellular targets.

Synthetic Chemistry Protocols

The following protocols provide a framework for the synthesis and subsequent derivatization of the core scaffold.

Protocol I: Synthesis of this compound

This protocol is based on the Hantzsch thiazole synthesis, a classic and reliable method for forming the thiazole ring.

Workflow Diagram: Synthesis of Core Scaffold

A Pyridine-2-carbothioamide C Hantzsch Thiazole Synthesis (Condensation & Cyclization) A->C B Ethyl Bromopyruvate B->C D Ethyl 4-(pyridin-2-yl)thiazole-2-carboxylate C->D Intermediate E Saponification (e.g., LiOH, THF/H2O) D->E F Acidification (e.g., HCl) E->F G This compound F->G Final Product

Caption: Synthetic workflow for the core scaffold.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve pyridine-2-carbothioamide (1.0 eq) in absolute ethanol (10 mL per mmol of thioamide).

  • Addition of Reagent: To the stirred solution, add ethyl bromopyruvate (1.05 eq) dropwise at room temperature. Rationale: The dropwise addition controls the initial exothermic reaction.

  • Cyclization: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Isolation of Ester Intermediate: Cool the mixture to room temperature and reduce the solvent volume under reduced pressure. Add saturated sodium bicarbonate solution to neutralize the HBr byproduct. The crude ester, ethyl 4-(pyridin-2-yl)thiazole-2-carboxylate, may precipitate or can be extracted with ethyl acetate.

  • Purification of Ester: Purify the crude ester using silica gel column chromatography (e.g., hexane:ethyl acetate gradient).

  • Saponification: Dissolve the purified ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v). Add lithium hydroxide (LiOH, 2.0-3.0 eq) and stir at room temperature for 2-4 hours. Rationale: LiOH is a strong base that hydrolyzes the ester to the corresponding carboxylate salt.

  • Acidification and Precipitation: Monitor the hydrolysis by TLC. Once complete, remove the THF under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1N HCl.

  • Final Product Isolation: The desired product, this compound, will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol II: Library Synthesis via Amide Coupling

This protocol details the synthesis of a diverse library of amide derivatives from the core scaffold, a key step for SAR studies.

Step-by-Step Methodology:

  • Reaction Setup: In a dry, nitrogen-flushed round-bottom flask, suspend this compound (1.0 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Carboxylic Acid Activation: Add 1-Hydroxybenzotriazole (HOBt, 1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq). Stir the mixture at room temperature for 30 minutes. Rationale: EDC and HOBt form an active ester intermediate, which is highly reactive towards amines and minimizes side reactions.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture, followed by a tertiary base such as N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude amide product by silica gel column chromatography or preparative HPLC.

  • Characterization: Confirm the structure and purity of each library member using LC-MS and NMR.

Biological Evaluation Protocols

Once a library of derivatives is synthesized, their biological activity must be assessed.

Protocol III: In Vitro Enzyme Inhibition Assay (General Kinase Assay)

This protocol provides a general method for assessing the inhibitory potential of synthesized compounds against a target kinase.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in a 384-well plate.

  • Assay Plate Setup:

    • Add 5 µL of the diluted compound solution to the assay wells.

    • Include positive control wells (known inhibitor) and negative control wells (DMSO vehicle only). Rationale: Controls are essential to validate assay performance and normalize the data.

  • Enzyme and Substrate Addition: Add 10 µL of a solution containing the target kinase and its specific peptide substrate in assay buffer. Incubate for 15-20 minutes at room temperature to allow compound binding.

  • Initiate Reaction: Add 10 µL of an ATP solution (at its Km concentration) to all wells to start the kinase reaction. Incubate for 60 minutes at 30°C.

  • Detection: Add 25 µL of a detection reagent (e.g., ADP-Glo™, Promega) that measures kinase activity by quantifying the amount of ADP produced. Incubate as per the manufacturer's instructions.

  • Data Acquisition: Read the luminescence signal on a plate reader.

  • Data Analysis:

    • Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol IV: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol uses the broth microdilution method to determine the lowest concentration of a compound that inhibits visible bacterial growth.

Step-by-Step Methodology:

  • Bacterial Culture: Inoculate a single colony of the test bacterium (e.g., Staphylococcus aureus) into a suitable broth (e.g., Mueller-Hinton Broth) and incubate until it reaches the logarithmic growth phase. Adjust the culture to a final concentration of 5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each test compound in the broth, typically ranging from 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well containing 50 µL of the diluted compound, bringing the final volume to 100 µL.

  • Controls:

    • Positive Control: Wells with bacteria and broth but no compound.

    • Negative Control: Wells with broth only (sterility check).

    • Reference Control: A known antibiotic (e.g., ciprofloxacin).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).

Data Interpretation & Workflow Visualization

Effective drug discovery relies on a logical progression from synthesis to biological validation.

Workflow Diagram: Drug Discovery Cascade

cluster_0 Chemical Synthesis cluster_1 Biological Screening A Synthesis of Core Scaffold B Amide Library Synthesis (Protocol II) A->B C Primary Screening (e.g., % Inhibition @ 10 µM) B->C D Dose-Response Assay (IC50 Determination) C->D E Secondary Assays (Selectivity, Cytotoxicity) D->E F Hit Compound E->F

Caption: A typical workflow from synthesis to hit identification.

Hypothetical Mechanism of Action: Competitive Enzyme Inhibition

cluster_Enzyme Enzyme Active Site cluster_Inhibitor Inhibitor cluster_Substrate Natural Substrate Binding Pocket Active Site PTCA Derivative Py Thia COOH PTCA Derivative->Binding Pocket Binds Competitively Substrate Substrate Substrate->Binding Pocket Binding Blocked

Caption: Competitive inhibition of an enzyme active site.

Conclusion and Future Directions

This compound is a highly valuable and versatile scaffold in modern medicinal chemistry. Its synthetic tractability allows for the creation of large, diverse chemical libraries. The protocols outlined in this guide provide a robust foundation for synthesizing these libraries and evaluating them in relevant biological assays. Future work should focus on exploring more complex derivatizations, investigating novel therapeutic targets, and employing computational methods to guide the rational design of next-generation inhibitors based on this promising molecular framework.

References

An In-depth Guide to the Synthesis of 4-(Pyridin-2-yl)thiazole-2-carboxylic Acid: A Key Heterocycle for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with pyridine and thiazole rings being particularly prominent scaffolds in a multitude of therapeutic agents. The fusion of these two heterocycles into the 4-(pyridin-2-yl)thiazole-2-carboxylic acid framework creates a molecule of significant interest for drug discovery and development. This compound serves as a crucial building block for the synthesis of novel molecules with potential applications in areas such as anticancer and antimicrobial research.[1] Its structural features, including the nitrogen and sulfur atoms, provide key interaction points for biological targets.[1]

This comprehensive technical guide provides a detailed, field-proven experimental protocol for the synthesis of this compound. The described methodology is based on the robust and widely applicable Hantzsch thiazole synthesis, followed by a straightforward ester hydrolysis. This guide is intended for researchers, scientists, and professionals in drug development, offering not just a step-by-step procedure, but also the scientific rationale behind the experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Synthetic Strategy Overview

The synthesis of this compound is efficiently achieved through a two-stage process. The overall synthetic pathway is depicted below.

Synthesis_Workflow cluster_0 Part A: Synthesis of Starting Materials cluster_1 Part B: Hantzsch Thiazole Synthesis cluster_2 Part C: Hydrolysis 2-Acetylpyridine 2-Acetylpyridine 2-Bromo-1-(pyridin-2-yl)ethan-1-one 2-Bromo-1-(pyridin-2-yl)ethan-1-one 2-Acetylpyridine->2-Bromo-1-(pyridin-2-yl)ethan-1-one Bromination Bromine Bromine Bromine->2-Bromo-1-(pyridin-2-yl)ethan-1-one HBr_in_AcOH HBr in Acetic Acid HBr_in_AcOH->2-Bromo-1-(pyridin-2-yl)ethan-1-one Ethyl_Ester Ethyl 4-(Pyridin-2-yl)thiazole-2-carboxylate 2-Bromo-1-(pyridin-2-yl)ethan-1-one->Ethyl_Ester Condensation Ethyl_Thiooxamate Ethyl Thiooxamate Ethyl_Thiooxamate->Ethyl_Ester Final_Product This compound Ethyl_Ester->Final_Product Base-catalyzed Hydrolysis

Figure 1: Overall synthetic workflow for this compound.

The synthesis commences with the preparation of the key intermediate, 2-bromo-1-(pyridin-2-yl)ethan-1-one, via the bromination of 2-acetylpyridine. This α-haloketone is then subjected to a Hantzsch thiazole synthesis, a classic cyclocondensation reaction, with ethyl thiooxamate to construct the desired thiazole ring, yielding ethyl 4-(pyridin-2-yl)thiazole-2-carboxylate. The final step involves the hydrolysis of the ethyl ester to the target carboxylic acid.

PART 1: Synthesis of Starting Materials

A. Synthesis of 2-Bromo-1-(pyridin-2-yl)ethan-1-one

The synthesis of the α-haloketone is a critical first step. The bromination of 2-acetylpyridine is a well-established procedure.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Acetylpyridine121.1412.1 g0.1
Bromine159.8116.0 g (5.1 mL)0.1
33% HBr in Acetic Acid-5 mL-
Diethyl Ether74.12As needed-

Experimental Protocol:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet connected to a trap containing a sodium thiosulfate solution, dissolve 2-acetylpyridine (12.1 g, 0.1 mol) in 50 mL of glacial acetic acid.

  • Bromination: Add 33% HBr in acetic acid (5 mL) to the solution. From the dropping funnel, add a solution of bromine (16.0 g, 0.1 mol) in 20 mL of glacial acetic acid dropwise over 30 minutes with vigorous stirring. The reaction is exothermic, and the temperature should be maintained below 40 °C using a water bath.

  • Reaction Monitoring: After the addition is complete, continue stirring at room temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (7:3) as the eluent.

  • Work-up: Pour the reaction mixture into 300 mL of ice-cold water with stirring. The product will precipitate as the hydrobromide salt.

  • Isolation: Collect the precipitate by vacuum filtration and wash it with a small amount of cold diethyl ether.

  • Neutralization and Extraction: Suspend the solid in 100 mL of water and neutralize with a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 2-bromo-1-(pyridin-2-yl)ethan-1-one as a solid.

PART 2: Hantzsch Thiazole Synthesis of Ethyl 4-(Pyridin-2-yl)thiazole-2-carboxylate

The core of this synthesis is the Hantzsch reaction, which provides a reliable method for the formation of the thiazole ring.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Bromo-1-(pyridin-2-yl)ethan-1-one200.0310.0 g0.05
Ethyl Thiooxamate133.176.7 g0.05
Ethanol (absolute)46.07100 mL-

Experimental Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-1-(pyridin-2-yl)ethan-1-one (10.0 g, 0.05 mol) and ethyl thiooxamate (6.7 g, 0.05 mol) in 100 mL of absolute ethanol.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (hexane:ethyl acetate, 1:1).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration.

  • Purification: If the product does not precipitate, reduce the volume of the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

PART 3: Hydrolysis of Ethyl 4-(Pyridin-2-yl)thiazole-2-carboxylate

The final step is the conversion of the ethyl ester to the desired carboxylic acid via base-catalyzed hydrolysis.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl 4-(pyridin-2-yl)thiazole-2-carboxylate248.2810.0 g0.04
Sodium Hydroxide40.002.4 g0.06
Ethanol46.0750 mL-
Water18.0250 mL-
Hydrochloric Acid (concentrated)36.46As needed-

Experimental Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve ethyl 4-(pyridin-2-yl)thiazole-2-carboxylate (10.0 g, 0.04 mol) in a mixture of 50 mL of ethanol and 50 mL of water.

  • Hydrolysis: Add sodium hydroxide (2.4 g, 0.06 mol) to the solution and stir the mixture at room temperature for 12-16 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: After the hydrolysis is complete, remove the ethanol under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify with concentrated hydrochloric acid with stirring until the pH is approximately 3-4. A precipitate of this compound will form.

  • Isolation and Purification: Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent such as an ethanol/water mixture.

Safety and Handling

2-Bromo-1-(pyridin-2-yl)ethan-1-one: This compound is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Ethyl Thiooxamate: This compound is classified as a skin, eye, and respiratory irritant.[2][3] Handle with appropriate PPE in a fume hood. Avoid breathing dust.

Bromine: Bromine is highly corrosive and toxic. Handle with extreme care in a fume hood, using appropriate PPE.

General Precautions: All reactions should be performed in a well-ventilated fume hood. Standard laboratory safety practices should be followed at all times.

Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.

  • Melting Point: To determine the purity of the solid products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the intermediates and the final product.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecules.

Conclusion

The synthetic protocol detailed in this application note provides a reliable and reproducible method for the preparation of this compound. By following the step-by-step instructions and adhering to the safety precautions, researchers can confidently synthesize this valuable heterocyclic building block for use in their drug discovery and development programs. The Hantzsch thiazole synthesis remains a powerful tool in the arsenal of the medicinal chemist, and its application in this context highlights its enduring utility in constructing complex and biologically relevant molecules.

References

Application Notes and Protocols: 4-(Pyridin-2-yl)thiazole-2-carboxylic Acid as a Versatile Scaffold for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them a primary focus for drug discovery, particularly in oncology and immunology.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, underscoring the need for potent and selective inhibitors.[2] The 4-(pyridin-2-yl)thiazole moiety has emerged as a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides an in-depth technical overview and detailed protocols for utilizing 4-(pyridin-2-yl)thiazole-2-carboxylic acid as a key building block for the synthesis and evaluation of novel kinase inhibitors. We will cover the synthesis of the scaffold, its incorporation into a representative inhibitor targeting Pim-1 kinase, and robust protocols for in vitro and cellular characterization.

The 4-(Pyridin-2-yl)thiazole Scaffold: A Foundation for Potent Kinase Inhibition

The combination of a pyridine and a thiazole ring creates a rigid, planar heterocyclic system with strategically positioned nitrogen and sulfur atoms.[3] This structure is adept at forming key interactions within the ATP-binding pocket of many kinases.

  • Rationale for Use :

    • Hydrogen Bonding : The pyridine nitrogen and thiazole nitrogen can act as hydrogen bond acceptors, mimicking the interactions of the adenine region of ATP with the kinase hinge region.

    • Structural Rigidity : The fused aromatic system provides a rigid conformation, which can reduce the entropic penalty upon binding to the target, often leading to higher affinity.

    • Synthetic Tractability : The carboxylic acid at the 2-position of the thiazole provides a versatile chemical handle for elaboration.[3] It is readily converted into amides, a common linkage in many FDA-approved kinase inhibitors, allowing for the exploration of structure-activity relationships (SAR).[4][5]

Protocol 1: Synthesis of this compound

This protocol describes a common method for synthesizing the title compound, often involving a Hantzsch-type thiazole synthesis or a related condensation reaction. The rationale is to condense a pyridine-containing thioamide with an α-halocarbonyl compound to form the thiazole ring.

Materials:

  • 2-Thiocarbamoylpyridine (Pyridine-2-carbothioamide)

  • Ethyl bromopyruvate

  • Ethanol, absolute

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

Procedure:

  • Thiazole Ring Formation:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 2-thiocarbamoylpyridine (1.0 eq) in absolute ethanol.

    • Add ethyl bromopyruvate (1.05 eq) dropwise to the solution at room temperature.

    • Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Causality: This condensation reaction forms the ethyl 4-(pyridin-2-yl)thiazole-2-carboxylate intermediate. The nucleophilic sulfur of the thioamide attacks the electrophilic carbon of the bromopyruvate, followed by cyclization and dehydration to form the aromatic thiazole ring.

  • Saponification (Ester Hydrolysis):

    • After cooling the reaction mixture to room temperature, add a 2 M aqueous solution of NaOH (2.0 eq).

    • Stir the mixture vigorously at room temperature for 2-4 hours, or until TLC analysis indicates complete hydrolysis of the ester.

    • Causality: The hydroxide ion acts as a nucleophile, attacking the ester carbonyl to hydrolyze it to the corresponding carboxylate salt.

  • Acidification and Isolation:

    • Reduce the volume of the solvent in vacuo.

    • Dilute the residue with deionized water and cool the solution in an ice bath.

    • Carefully add concentrated HCl dropwise to acidify the solution to a pH of approximately 2-3.[6]

    • A precipitate of this compound will form.

    • Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.

    • The product can be further purified by recrystallization if necessary.

From Building Block to Inhibitor: A Synthetic Workflow

The carboxylic acid group is most commonly coupled with an amine to form a stable amide bond. This approach allows for the introduction of diverse chemical groups to probe different regions of the kinase active site and optimize properties like potency, selectivity, and cell permeability.

Workflow for Kinase Inhibitor Synthesis

G cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation A 4-(Pyridin-2-yl)thiazole- 2-carboxylic Acid C Amide Coupling (e.g., HATU, PyBOP) A->C B Amine Component (R-NH2) B->C D Crude Product C->D E Purification (Chromatography) D->E F Characterized Inhibitor E->F G In Vitro Kinase Assay (IC50 Determination) F->G H Cell-Based Assays (Target Engagement, Viability) G->H

Caption: General workflow from building block to evaluated kinase inhibitor.

Protocol 2: Synthesis of a Representative Pim-1 Kinase Inhibitor

Pim-1 is a serine/threonine kinase that is overexpressed in various cancers, making it a valuable therapeutic target.[7][8] Thiazole-containing scaffolds have shown potent activity against Pim kinases.[9][10] This protocol describes the synthesis of a representative inhibitor via amide coupling.

Materials:

  • This compound (from Protocol 1)

  • 4-Fluoroaniline (as the amine component)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup:

    • To a solution of this compound (1.0 eq) in anhydrous DMF, add 4-fluoroaniline (1.1 eq).

    • Add DIPEA (3.0 eq) to the mixture and stir for 5 minutes at room temperature.

    • Add the coupling agent HATU (1.2 eq) in one portion.

    • Causality: HATU is a highly efficient coupling agent that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. DIPEA acts as a non-nucleophilic base to neutralize the HCl formed and maintain an optimal pH for the reaction.

  • Reaction and Monitoring:

    • Stir the reaction mixture at room temperature for 12-18 hours.

    • Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Aqueous Workup:

    • Pour the reaction mixture into a separatory funnel containing EtOAc and wash sequentially with saturated aqueous NaHCO₃ (twice), deionized water (once), and brine (once).

    • Causality: The NaHCO₃ wash removes any unreacted carboxylic acid and acidic byproducts from the HATU reagent. The water and brine washes remove residual DMF and other water-soluble impurities.

  • Isolation and Purification:

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude solid by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane/EtOAc) to afford the pure inhibitor.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

In Vitro Potency and Selectivity Profiling

Once synthesized, the primary goal is to determine the compound's inhibitory activity against the target kinase and assess its selectivity against other kinases.[11] A fluorescence-based assay is a common, non-radioactive method for determining the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[1]

Protocol 3: TR-FRET In Vitro Kinase Assay for IC₅₀ Determination

Assay Principle: This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[1] A biotinylated peptide substrate is phosphorylated by the kinase. A terbium-labeled anti-phospho-specific antibody binds to the phosphorylated peptide. When this complex is bound to a streptavidin-conjugated acceptor fluorophore (e.g., XL665), FRET occurs between the terbium donor and the acceptor, generating a signal proportional to phosphorylation. Inhibition is measured as a decrease in the TR-FRET signal.[1]

Materials:

  • Recombinant human Pim-1 kinase

  • Biotinylated peptide substrate (e.g., Biotin-Cdc25C)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Synthesized inhibitor, serially diluted in DMSO

  • Detection reagents: Terbium-labeled anti-phospho-Cdc25C antibody and Streptavidin-XL665

  • Low-volume 384-well assay plates (white)

Procedure:

  • Compound Plating:

    • Prepare a serial dilution of the inhibitor in DMSO. Typically, an 11-point, 3-fold serial dilution starting from 100 µM is appropriate.

    • Dispense a small volume (e.g., 50 nL) of the diluted inhibitor, DMSO (for 100% activity control), and a known potent inhibitor (for 0% activity control) into the assay plate.

  • Kinase Reaction:

    • Prepare a master mix of Pim-1 kinase and the biotinylated peptide substrate in kinase assay buffer.

    • Dispense the kinase/substrate mix into each well of the assay plate.

    • Allow the plate to incubate for 15-20 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Prepare an ATP solution in kinase assay buffer.

    • Initiate the kinase reaction by adding the ATP solution to all wells. The final ATP concentration should be at or near the Kₘ value for the specific kinase to ensure competitive inhibition can be accurately measured.[12]

    • Incubate the reaction at room temperature for 60-90 minutes.

  • Detection:

    • Stop the reaction by adding a detection mix containing the Terbium-labeled antibody and Streptavidin-XL665 in a buffer containing EDTA (which chelates Mg²⁺ and stops the kinase reaction).

    • Incubate for at least 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-capable plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

    • Calculate the TR-FRET ratio and convert the data to percent inhibition relative to the high (DMSO) and low (potent inhibitor) controls.

    • Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation:

Compound Target Kinase IC₅₀ (nM) Off-Target Kinase IC₅₀ (nM) Selectivity Index
Inhibitor-01 Pim-1 32 VEGFR-2 >10,000 >312x
Staurosporine Pim-1 36 VEGFR-2 6 Non-selective

Table 1: Representative in vitro inhibitory activity and selectivity data.

Cellular Target Engagement and Functional Outcomes

Demonstrating that an inhibitor can engage its target in a complex cellular environment and elicit a desired biological response is a critical step in drug development.[11][13]

Pim-1 Signaling Pathway

Pim-1 kinase promotes cell survival and proliferation by phosphorylating and inactivating pro-apoptotic proteins like BAD and cell cycle inhibitors like p27Kip1.[9] An effective Pim-1 inhibitor should block these phosphorylation events, leading to cell cycle arrest and apoptosis.[7]

G PIM1 Pim-1 Kinase pBAD p-BAD (Inactive) PIM1->pBAD Phosphorylates pp27 p-p27 (Degradation) PIM1->pp27 Phosphorylates Inhibitor Synthesized Inhibitor Inhibitor->PIM1 BAD BAD Apoptosis Apoptosis BAD->Apoptosis Inhibits p27 p27Kip1 CellCycleArrest Cell Cycle Arrest (G1/S Phase) p27->CellCycleArrest Inhibits

Caption: Simplified Pim-1 signaling pathway and point of inhibition.

Protocol 4: Western Blot for Cellular Target Engagement

Principle: This protocol assesses the ability of the inhibitor to block the phosphorylation of a known downstream substrate of Pim-1 (e.g., BAD at Ser112) in cancer cells. A reduction in the phospho-protein signal indicates successful target engagement.

Materials:

  • Human leukemia cell line (e.g., K562), which overexpresses Pim-1.

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).

  • Synthesized inhibitor.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • Primary antibodies: anti-phospho-BAD (Ser112), anti-total-BAD, anti-GAPDH.

  • HRP-conjugated secondary antibody.

  • ECL (Enhanced Chemiluminescence) substrate.

Procedure:

  • Cell Treatment: Seed K562 cells in 6-well plates and allow them to adhere or reach logarithmic growth. Treat the cells with increasing concentrations of the synthesized inhibitor (e.g., 0.1, 1, 10 µM) for 2-4 hours. Include a DMSO-treated vehicle control.

  • Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse with ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, separate proteins by SDS-PAGE, and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.

    • Incubate with the primary antibody against phospho-BAD overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Reprobing: Strip the membrane and reprobe with antibodies for total BAD and a loading control (GAPDH) to ensure equal protein loading and to assess changes in total protein levels.

    • Self-Validation: A dose-dependent decrease in the p-BAD/total-BAD ratio, with no change in the GAPDH loading control, validates that the inhibitor is engaging its target specifically within the cell.

Protocol 5: Cell Viability Assay

Principle: This assay measures the effect of the inhibitor on cancer cell proliferation and viability. A reduction in cell viability indicates a functional anti-cancer effect.

Procedure:

  • Seed K562 cells in a 96-well plate at an appropriate density.

  • After 24 hours, treat the cells with a serial dilution of the inhibitor.

  • Incubate for 72 hours.

  • Add a viability reagent (e.g., CellTiter-Glo®, which measures ATP levels as an indicator of metabolic activity) to each well.

  • Measure the luminescent signal on a plate reader.

  • Calculate the GI₅₀ (concentration for 50% growth inhibition) by plotting the data similarly to the IC₅₀ determination.

Data Presentation:

Compound Cell Line Assay Type Endpoint GI₅₀ (µM)
Inhibitor-01 K562 CellTiter-Glo Viability 0.85
Doxorubicin K562 CellTiter-Glo Viability 0.05

Table 2: Representative cellular activity data.

Conclusion

This compound is a highly valuable and versatile building block for the discovery of novel kinase inhibitors. Its inherent structural features facilitate strong binding in the ATP pocket of many kinases, while its carboxylic acid handle allows for straightforward synthetic modification. The protocols outlined in this guide provide a comprehensive framework for researchers to synthesize novel inhibitors based on this scaffold, determine their in vitro potency and selectivity, and validate their mechanism of action in a cellular context. This systematic approach is fundamental to advancing promising chemical matter through the drug discovery pipeline.

References

Application Note: Utilizing 4-(Pyridin-2-yl)thiazole-2-carboxylic Acid in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Ligand for Novel Coordination Complexes

4-(Pyridin-2-yl)thiazole-2-carboxylic acid is a heterocyclic compound featuring a unique combination of a pyridine ring, a thiazole ring, and a carboxylic acid group.[1] This strategic arrangement of nitrogen and oxygen donor atoms makes it a highly versatile chelating ligand in coordination chemistry. The pyridine and thiazole nitrogen atoms, along with the carboxylate oxygen, can coordinate to a central metal ion, forming stable five- or six-membered chelate rings.[2][3] The resulting metal complexes have garnered significant interest due to their potential applications in diverse fields such as medicinal chemistry, materials science, and catalysis.[1][2]

The presence of both a pyridine and a thiazole moiety in the ligand backbone allows for the fine-tuning of the electronic and steric properties of the resulting coordination complexes.[4] Thiazole-containing compounds are known for their wide range of biological activities, including antimicrobial and anticancer properties.[1][2] When incorporated into a metal complex, these properties can be enhanced or modified. Furthermore, the aromatic nature of the ligand can facilitate π-π stacking interactions, leading to the formation of interesting supramolecular architectures. This application note provides a comprehensive guide for researchers on the synthesis, characterization, and potential applications of coordination complexes involving this compound.

Coordination Behavior of this compound

The coordination of this compound to a metal center can occur in several modes, primarily dictated by the reaction conditions and the nature of the metal ion. The most common coordination is as a bidentate or tridentate ligand.

  • Bidentate Coordination: The ligand can coordinate to a metal center through the pyridine nitrogen and one of the carboxylate oxygens, forming a stable six-membered chelate ring. Alternatively, it can coordinate via the thiazole nitrogen and a carboxylate oxygen, creating a five-membered chelate ring.

  • Tridentate Coordination: In many cases, the ligand acts as a tridentate N,N,O-donor, utilizing the pyridine nitrogen, the thiazole nitrogen, and one of the carboxylate oxygens to bind to the metal ion. This mode of coordination often leads to the formation of highly stable complexes.

The specific coordination mode adopted will influence the overall geometry and properties of the resulting metal complex.

Figure 1: Tridentate coordination of this compound to a metal center (M).

Experimental Protocols

Protocol 1: Synthesis of a Representative Zn(II) Complex

This protocol details the synthesis of a zinc(II) complex with this compound, drawing analogies from the synthesis of similar pyridine-thiazole metal complexes.[2][5]

Materials:

  • This compound (Ligand)

  • Zinc(II) acetate dihydrate (Zn(OAc)₂·2H₂O)

  • Methanol (MeOH)

  • Diethyl ether

  • Deionized water

Procedure:

  • Ligand Solution Preparation: Dissolve this compound (0.2 mmol, 41.2 mg) in 10 mL of warm methanol in a 50 mL round-bottom flask with stirring.

  • Metal Salt Solution Preparation: In a separate beaker, dissolve zinc(II) acetate dihydrate (0.1 mmol, 22.0 mg) in 5 mL of deionized water.

  • Reaction Mixture: Slowly add the aqueous solution of zinc(II) acetate to the methanolic solution of the ligand with continuous stirring at room temperature. A white precipitate may start to form.

  • Reflux: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 2 hours with stirring. This ensures the completion of the reaction.

  • Isolation of the Complex: After cooling the mixture to room temperature, collect the resulting white precipitate by vacuum filtration.

  • Washing and Drying: Wash the precipitate with a small amount of cold methanol and then with diethyl ether to remove any unreacted starting materials. Dry the product in a desiccator over anhydrous CaCl₂.

Rationale for Experimental Choices:

  • Solvent System: A mixture of methanol and water is often used to dissolve both the organic ligand and the inorganic metal salt, facilitating a homogeneous reaction environment.

  • Stoichiometry: A 2:1 ligand-to-metal molar ratio is commonly employed for divalent metal ions to satisfy their coordination sphere, often resulting in octahedral or tetrahedral geometries.

  • Reflux: Heating the reaction mixture increases the reaction rate and helps in the formation of a crystalline product.

Protocol 2: Characterization of the Synthesized Complex

This section outlines the standard techniques for characterizing the newly synthesized zinc(II) complex.

1. Elemental Analysis:

  • Purpose: To determine the elemental composition (C, H, N, S) of the complex and confirm its empirical formula.

  • Expected Outcome: The experimental percentages of C, H, N, and S should be in close agreement with the calculated values for the proposed formula of the complex (e.g., [Zn(C₉H₅N₂O₂S)₂]).

2. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Purpose: To identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of key functional groups.

  • Procedure: Record the FT-IR spectra of the free ligand and the synthesized complex in the range of 4000-400 cm⁻¹ using KBr pellets.

  • Expected Observations and Interpretations:

    • Carboxylate Group (COO⁻): The strong C=O stretching vibration of the carboxylic acid in the free ligand (typically around 1700-1725 cm⁻¹) will disappear and be replaced by two new bands corresponding to the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the coordinated carboxylate group (around 1600-1650 cm⁻¹ and 1380-1420 cm⁻¹, respectively). The difference between these two frequencies (Δν = νₐₛ - νₛ) can provide information about the coordination mode of the carboxylate group (monodentate, bidentate chelating, or bridging).

    • Pyridine and Thiazole Rings: The C=N and C=C stretching vibrations of the pyridine and thiazole rings may shift to higher frequencies upon coordination to the metal ion.

    • New Bands: The appearance of new bands in the low-frequency region (below 500 cm⁻¹) can be attributed to the formation of M-N and M-O bonds.[6]

3. UV-Visible (UV-Vis) Spectroscopy:

  • Purpose: To study the electronic transitions within the complex and compare them to the free ligand.

  • Procedure: Record the UV-Vis absorption spectra of the ligand and the complex in a suitable solvent (e.g., DMSO or DMF) in the range of 200-800 nm.

  • Expected Observations and Interpretations:

    • Intra-ligand Transitions: The π-π* and n-π* transitions of the aromatic rings in the free ligand will likely be present in the spectrum of the complex, possibly with a slight shift in wavelength (λₘₐₓ).

    • Ligand-to-Metal Charge Transfer (LMCT): The formation of the complex may give rise to new absorption bands, often in the visible region, which can be assigned to LMCT transitions.

4. Thermal Analysis (TGA/DSC):

  • Purpose: To investigate the thermal stability of the complex and identify the decomposition steps.[7]

  • Procedure: Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) on the complex under a nitrogen or air atmosphere, typically heating from room temperature to around 800 °C.

  • Expected Outcome: The TGA curve will show weight loss steps corresponding to the removal of solvent molecules (if any) and the subsequent decomposition of the organic ligand.[8][9] The final residue is typically the metal oxide. The DSC curve will indicate whether these processes are endothermic or exothermic.

Expected Characterization Data

The following table summarizes the expected characterization data for a hypothetical [Zn(C₉H₅N₂O₂S)₂] complex.

Analysis Parameter Expected Result
Elemental Analysis %C, %H, %N, %SValues consistent with the calculated formula.
FT-IR (cm⁻¹) νₐₛ(COO⁻)~1610
νₛ(COO⁻)~1400
Δν~210
ν(M-N)~450
ν(M-O)~420
UV-Vis (nm) λₘₐₓ (Ligand)~280, ~330
λₘₐₓ (Complex)~285, ~335, ~390 (LMCT)
Thermal Analysis Decomposition Temp.> 300 °C
Final ResidueZnO

Potential Applications

Coordination complexes derived from this compound are promising candidates for a variety of applications, leveraging the inherent properties of the ligand and the central metal ion.

  • Antimicrobial and Antitumor Agents: Thiazole derivatives and their metal complexes have demonstrated significant biological activity.[1][2] The coordination of the ligand to a metal ion can enhance its efficacy and selectivity against various bacterial strains and cancer cell lines.[2]

  • Luminescent Materials: The extended π-system of the ligand can give rise to interesting photoluminescent properties in its metal complexes, particularly with d¹⁰ metal ions like Zn(II) and Cd(II). These materials could find applications in sensing, bio-imaging, and optoelectronics.

  • Catalysis: The metal center in these complexes can act as a Lewis acid catalyst for various organic transformations. The ligand can be modified to tune the catalytic activity and selectivity.

G cluster_ligand This compound cluster_synthesis Coordination Chemistry cluster_applications Potential Applications Ligand Ligand Synthesis & Characterization Synthesis Complex Synthesis (e.g., with Zn(II)) Ligand->Synthesis Characterization Complex Characterization (FT-IR, UV-Vis, TGA) Synthesis->Characterization App1 Antimicrobial / Antitumor Agents Characterization->App1 App2 Luminescent Materials Characterization->App2 App3 Catalysis Characterization->App3

Figure 2: Workflow from ligand to potential applications of its coordination complexes.

Conclusion

This compound is a promising ligand for the construction of novel coordination complexes with diverse structures and functionalities. The protocols and characterization techniques outlined in this application note provide a solid foundation for researchers to explore the rich coordination chemistry of this versatile molecule. The potential for these complexes in medicinal and materials science warrants further investigation, opening up new avenues for the development of advanced functional materials.

References

analytical methods for quantification of 4-(Pyridin-2-yl)thiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Quantitative Analysis of 4-(Pyridin-2-yl)thiazole-2-carboxylic acid

Abstract

This comprehensive guide provides detailed analytical methodologies for the accurate quantification of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Recognizing the critical need for robust and reliable analytical data, we present validated protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This document is intended for researchers, analytical scientists, and drug development professionals, offering not only step-by-step instructions but also the scientific rationale behind the chosen methods and parameters. Protocols for method validation and forced degradation studies are included to ensure the development of stability-indicating assays compliant with industry standards.

Introduction and Physicochemical Profile

This compound is an organic compound featuring a pyridine ring linked to a thiazole-2-carboxylic acid moiety.[1][2] This unique structure imparts specific chemical properties that are leveraged in various research areas, including the synthesis of novel therapeutic agents.[1] Its potential biological activities, such as antimicrobial and anticancer properties, make its precise quantification essential for pharmacokinetic studies, quality control of active pharmaceutical ingredients (APIs), and formulation development.[1]

A thorough understanding of the analyte's physicochemical properties is the foundation of robust method development.

Table 1: Physicochemical Properties of this compound

PropertyValueSource / Rationale
Molecular Formula C₉H₆N₂O₂S[1][2]
Molecular Weight ~206.22 g/mol [1][2]
Structure Pyridine and thiazole rings with a carboxylic acid group.[1]
Polarity HighThe presence of nitrogen and oxygen heteroatoms and the carboxylic acid group make the molecule highly polar. This is a key consideration for chromatographic separation.[3]
UV Absorbance Expected strong absorbance in the 240-300 nm range.The conjugated aromatic systems of the pyridine and thiazole rings are strong chromophores. Similar thiazole-containing structures show strong absorption in this region.[4]
pKa Estimated acidic pKa for the carboxylic acid and basic pKa for the pyridine nitrogen.The carboxylic acid requires an acidic mobile phase (pH < pKa) for good retention in reversed-phase chromatography.

General Analytical Workflow

The quantification of any analyte follows a structured workflow to ensure data integrity and reproducibility. The diagram below outlines the critical stages from sample receipt to the final analytical report.

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Data Analysis & Reporting SampleReceipt Sample Receipt & Logging MethodSelection Method Selection (HPLC/LC-MS) SampleReceipt->MethodSelection ReagentPrep Reagent & Mobile Phase Prep MethodSelection->ReagentPrep StandardPrep Standard & QC Sample Prep ReagentPrep->StandardPrep SystemSuitability System Suitability Test StandardPrep->SystemSuitability SequenceRun Analytical Sequence Run SystemSuitability->SequenceRun If Pass DataProcessing Data Processing & Integration SequenceRun->DataProcessing Review Data Review & Verification DataProcessing->Review Report Final Report Generation Review->Report

Caption: General workflow for quantitative analysis.

Methodology 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust, reliable, and widely accessible technique for quantifying APIs. The method relies on the analyte's ability to absorb UV light for detection and quantification.

Scientific Rationale
  • Separation Mode: Reversed-phase (RP) chromatography is chosen for its versatility. The stationary phase is non-polar (e.g., C18), and the mobile phase is polar.

  • Mobile Phase pH: The analyte possesses a carboxylic acid group, which will be ionized at neutral pH, leading to poor retention on a C18 column. By acidifying the mobile phase with an agent like formic acid to a pH of ~2.5-3.0, the carboxylic acid is protonated (COOH), making the molecule less polar and enhancing its retention.[3]

  • Gradient Elution: A gradient elution, starting with a high percentage of the aqueous mobile phase and gradually increasing the organic phase (acetonitrile or methanol), is employed. This ensures that the polar analyte is retained at the beginning of the run while providing sufficient solvent strength to elute it with a sharp, symmetrical peak.[3]

  • Detection Wavelength (λ): The conjugated heterocyclic system is expected to have a high molar absorptivity, providing excellent sensitivity. The optimal wavelength (λmax) should be determined by running a UV-Vis spectrum of the analyte, but a starting point of 260 nm is recommended based on the structure.[4]

Experimental Protocol: HPLC-UV

G A Prepare Mobile Phases A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in ACN E Equilibrate HPLC System Run mobile phase until baseline is stable A->E B Prepare Stock & Working Standards (e.g., 1.0 mg/mL stock in DMSO/MeOH) C Create Calibration Curve (e.g., 1-100 µg/mL in Mobile Phase A) B->C F Inject & Run Sequence Standards, QCs, Blanks, Samples C->F D Prepare Samples Dissolve and dilute in Mobile Phase A D->F E->F G Process Data Integrate peaks & perform linear regression F->G

Caption: Workflow for the HPLC-UV quantification method.

Step-by-Step Protocol:

  • Reagents and Materials:

    • This compound reference standard

    • HPLC-grade acetonitrile (ACN) and methanol (MeOH)

    • Formic acid (≥98%)

    • Deionized water (≥18.2 MΩ·cm)

    • 0.45 µm syringe filters

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, column thermostat, and DAD/VWD detector.

    • Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm, or equivalent modern C18 phase.

    • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 260 nm (or empirically determined λmax).

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-25 min: 5% B (re-equilibration)

  • Preparation of Solutions:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol or DMSO.

    • Working Standard Solutions: Perform serial dilutions of the stock solution with Mobile Phase A to prepare calibration standards ranging from 1.0 µg/mL to 100 µg/mL.

    • Sample Preparation: Accurately weigh the sample, dissolve it in a suitable solvent (preferably Mobile Phase A), and dilute to fall within the calibration range.[5] Filter through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Perform a linear regression analysis. The coefficient of determination (R²) should be ≥0.999.[4][6]

    • Quantify the analyte in the samples using the regression equation.

Methodology 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as analysis in complex biological matrices, LC-MS/MS is the method of choice.[3]

Scientific Rationale
  • Ionization: Electrospray Ionization (ESI) is ideal for polar molecules. In positive ion mode (ESI+), the basic pyridine nitrogen will readily accept a proton, forming the protonated molecule [M+H]⁺, which serves as the precursor ion.

  • Selectivity: Tandem mass spectrometry provides exceptional selectivity through Multiple Reaction Monitoring (MRM). The precursor ion ([M+H]⁺) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific, stable product ion is monitored in the third quadrupole (Q3). This process filters out matrix interferences, significantly improving the signal-to-noise ratio.

  • Internal Standard (IS): For complex matrices, the use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response. If unavailable, a structurally similar analog can be used.[7]

Experimental Protocol: LC-MS/MS

G A Optimize MS Parameters Infuse standard to find precursor and product ions F Inject & Acquire Data Run sequence in MRM mode A->F B Prepare Mobile Phases & Standards (Similar to HPLC, may use lower concentrations) D Spike Samples & Standards Add a fixed concentration of Internal Standard (IS) B->D C Prepare Samples (e.g., Protein precipitation or SPE for bio-samples) C->D D->F E Equilibrate LC-MS/MS System Ensure stable spray and baseline E->F G Process Data Plot Analyte/IS Area Ratio vs. Concentration F->G

Caption: Workflow for the LC-MS/MS quantification method.

Step-by-Step Protocol:

  • Reagents and Materials:

    • As per HPLC-UV method, but using LC-MS grade solvents and additives.

    • Internal Standard (IS), if available.

  • Instrumentation and Conditions:

    • LC System: Waters ACQUITY UPLC or equivalent.

    • Mass Spectrometer: Sciex Triple Quad™ 6500+ or equivalent.

    • Column: Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm, or equivalent.

    • Mobile Phases: As per HPLC-UV method.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • Gradient Program: A shorter, faster gradient can be used due to the smaller column dimensions. (e.g., 5-minute total run time).

  • MS/MS Parameter Optimization:

    • Ion Source: ESI, Positive Mode.

    • Infusion: Infuse a ~1 µg/mL solution of the standard to find the precursor ion [M+H]⁺ (Expected m/z ≈ 207.0).

    • Product Ion Scan: Fragment the precursor ion and identify 2-3 stable, intense product ions for MRM transitions.

    • Hypothetical MRM Transitions (Requires Empirical Optimization):

      • Quantifier: m/z 207.0 → 163.0 (Loss of CO₂)

      • Qualifier: m/z 207.0 → 135.0 (Further fragmentation)

    • Optimize collision energy (CE) and declustering potential (DP) for each transition.

  • Sample Preparation for Biological Matrices:

    • Protein Precipitation (PPT): For plasma or serum, add 3 volumes of cold acetonitrile containing the internal standard to 1 volume of sample. Vortex, centrifuge, and inject the supernatant. This is a common technique for polar analytes.[3][8]

  • Data Analysis:

    • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against concentration.

    • Perform a weighted (1/x or 1/x²) linear regression.

    • Quantify samples using the regression equation.

Method Validation Summary

Any new analytical method must be validated to ensure it is fit for its intended purpose. The following parameters should be assessed according to ICH Q2(R1) guidelines.

Table 2: Method Validation Parameters and Typical Acceptance Criteria

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is from the analyte only.No interference from blank, placebo, or degradation products at the analyte's retention time. Peak purity should pass.
Linearity Proportionality of response to concentration.R² ≥ 0.995
Range Concentration interval where the method is precise and accurate.Defined by linearity study.
Accuracy Closeness of test results to the true value.80-120% recovery for API; may vary for different matrices.[4][6]
Precision (%RSD) Agreement between repeated measurements.Intra-day (Repeatability): ≤ 2% for API, ≤ 15% for bioanalysis. Inter-day (Intermediate): ≤ 3% for API, ≤ 15% for bioanalysis.[4][6]
LOD Lowest amount that can be detected.S/N ratio ≥ 3
LOQ Lowest amount that can be quantified reliably.S/N ratio ≥ 10; precision and accuracy criteria must be met.[4][6]
Robustness Capacity to remain unaffected by small variations in method parameters.%RSD of results should remain within acceptable limits.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to develop a stability-indicating method, which can distinguish the intact API from any potential degradation products.[9][10] The goal is to achieve 5-20% degradation of the API.[11]

G cluster_stress Stress Conditions node_prep Prepare API Solution (e.g., 1 mg/mL in 50:50 ACN:Water) node_acid Acid Hydrolysis 0.1 M HCl, 60°C node_prep->node_acid node_base Base Hydrolysis 0.1 M NaOH, 60°C node_prep->node_base node_ox Oxidation 3% H₂O₂, RT node_prep->node_ox node_therm Thermal Solid, 105°C node_prep->node_therm node_photo Photolytic UV/Vis Light node_prep->node_photo node_analysis Neutralize (if needed) & Dilute Analyze by HPLC-UV Assess Degradation Check Peak Purity node_acid->node_analysis node_base->node_analysis node_ox->node_analysis node_therm->node_analysis node_photo->node_analysis

Caption: Workflow for a forced degradation study.

Protocol:

  • Prepare a stock solution of the analyte (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix stock solution with 0.1 M HCl. Heat at 60 °C. Withdraw samples at time points (e.g., 2, 4, 8, 24 hours), neutralize with NaOH, and analyze.[9][11]

  • Base Hydrolysis: Mix stock solution with 0.1 M NaOH. Heat at 60 °C. Withdraw samples at time points, neutralize with HCl, and analyze.[9][11]

  • Oxidative Degradation: Mix stock solution with 3% H₂O₂. Keep at room temperature. Withdraw samples at time points and analyze.[9][11]

  • Thermal Degradation: Store the solid API in an oven at 105 °C for 48 hours. Dissolve and analyze.

  • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Analyze against a protected sample.

  • Analysis: Analyze all stressed samples by the validated HPLC-UV method. Check for new peaks, calculate the percent degradation of the main peak, and perform peak purity analysis using a DAD detector to ensure the main peak is not co-eluting with degradants.

References

Application Notes & Protocols: Leveraging 4-(Pyridin-2-yl)thiazole-2-carboxylic Acid for the Development of Novel Antitumor Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyridine-Thiazole Scaffold

In the landscape of modern oncology, the development of targeted therapeutic agents is paramount. Heterocyclic compounds, particularly those containing nitrogen and sulfur, form the backbone of many successful anticancer drugs.[1] The thiazole ring, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, renowned for its diverse biological activities, including antitumor effects.[1][2] When hybridized with a pyridine moiety, another critical pharmacophore, the resulting structure offers a unique combination of hydrogen bonding capabilities, metal chelation sites, and π-stacking potential. This synergy has been successfully exploited in clinically approved drugs like the kinase inhibitor Dasatinib, which features a 2-aminothiazole core.[3][4]

The core molecule, 4-(Pyridin-2-yl)thiazole-2-carboxylic acid, serves as an exceptional starting point for building a library of potential antitumor agents.[5] Its structure is characterized by a molecular formula of C₉H₆N₂O₂S and a molecular weight of approximately 206.22 g/mol .[5] The carboxylic acid group at the 2-position of the thiazole ring provides a versatile chemical handle for derivatization, allowing for the systematic modification of the molecule's physicochemical properties and biological target affinity.[5] This guide provides a comprehensive framework for the synthesis of this core scaffold, its derivatization into novel chemical entities, and the subsequent evaluation of their antitumor potential through robust in vitro protocols.

Section 1: Synthesis of the Core Scaffold: this compound

The synthesis of the pyridine-thiazole core is the foundational step in this workflow. The Hantzsch thiazole synthesis is a classic and reliable method for constructing the thiazole ring. This protocol adapts this method for our specific target.

Protocol 1: Hantzsch-Type Synthesis of this compound

This protocol outlines a two-step process starting from 2-acetylpyridine. The first step involves a bromination to form an α-haloketone, which is a key intermediate for the cyclization reaction.

Step A: Synthesis of 2-Bromo-1-(pyridin-2-yl)ethan-1-one

  • Reagents & Materials:

    • 2-Acetylpyridine

    • Bromine (Br₂)

    • Hydrobromic acid (HBr, 48%)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Anhydrous sodium sulfate

    • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

  • Procedure:

    • Dissolve 2-acetylpyridine (1.0 eq) in DCM in a round-bottom flask and cool the solution to 0°C in an ice bath.

    • Add HBr (48%, 1.1 eq) dropwise while stirring.

    • In a separate dropping funnel, prepare a solution of Bromine (1.05 eq) in DCM.

    • Add the bromine solution dropwise to the reaction mixture at 0°C over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Step B: Cyclocondensation to form this compound

  • Reagents & Materials:

    • 2-Bromo-1-(pyridin-2-yl)ethan-1-one (from Step A)

    • Thiourea

    • Ethyl glyoxylate

    • Ethanol

    • Sodium hydroxide (NaOH)

    • Hydrochloric acid (HCl)

    • Reflux condenser

  • Procedure:

    • To a solution of 2-bromo-1-(pyridin-2-yl)ethan-1-one (1.0 eq) in ethanol, add thiourea (1.1 eq) and ethyl glyoxylate (1.1 eq).

    • Reflux the mixture for 8-12 hours. Monitor the reaction progress by TLC.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Redissolve the crude residue in a 1M NaOH solution and stir for 2 hours at 50°C to hydrolyze the ester.

    • Cool the solution in an ice bath and acidify to pH 3-4 with 2M HCl to precipitate the product.

    • Filter the solid precipitate, wash with cold water, and dry under vacuum to obtain this compound.

Scientist's Note (Causality): The Hantzsch reaction is a cornerstone of heterocyclic chemistry. Using 2-bromo-1-(pyridin-2-yl)ethan-1-one as the α-haloketone electrophile and a combination of thiourea and ethyl glyoxylate as the S,N-binucleophile source allows for a direct and efficient construction of the desired 2,4-disubstituted thiazole ring system.[6] The final hydrolysis step is critical to unmask the carboxylic acid, which is the key functional group for subsequent derivatization.

Section 2: Derivatization Strategies for Antitumor Agent Development

The synthesized this compound is a platform for creating a diverse library of compounds. Amide coupling is a highly effective strategy to introduce various functionalities, which can modulate the compound's interaction with biological targets and improve its pharmacokinetic profile.

Protocol 2: General Procedure for Amide Synthesis

This protocol describes a standard amide coupling reaction using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) with a representative amine.

  • Reagents & Materials:

    • This compound (1.0 eq)

    • A primary or secondary amine (e.g., Aniline, Benzylamine) (1.1 eq)

    • EDC (1.2 eq)

    • HOBt (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Saturated ammonium chloride solution

    • Ethyl acetate

    • Brine

  • Procedure:

    • Dissolve this compound in anhydrous DMF.

    • Add HOBt and EDC to the solution and stir at room temperature for 15 minutes to activate the carboxylic acid.

    • Add the desired amine followed by the dropwise addition of DIPEA.

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor completion by TLC.

    • Pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Wash the combined organic layers sequentially with saturated ammonium chloride solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure amide derivative.

Overall Workflow Visualization

G cluster_synthesis Phase 1: Synthesis cluster_screening Phase 2: Biological Evaluation cluster_analysis Phase 3: Analysis & Optimization start 2-Acetylpyridine scaffold 4-(Pyridin-2-yl)thiazole- 2-carboxylic Acid start->scaffold Protocol 1 derivative Amide/Ester Derivatives scaffold->derivative Protocol 2 mtt Cytotoxicity Screening (MTT Assay) derivative->mtt ic50 Determine IC50 Values mtt->ic50 moa Mechanism of Action (Caspase-3 Assay) ic50->moa apoptosis Quantify Apoptosis moa->apoptosis sar Structure-Activity Relationship (SAR) apoptosis->sar lead Lead Optimization sar->lead

Caption: Workflow from scaffold synthesis to lead optimization.

Section 3: Protocols for In Vitro Antitumor Evaluation

Once a library of derivatives is synthesized, their biological activity must be assessed. The following protocols provide standardized methods for evaluating cytotoxicity and a key mechanism of action, apoptosis.

Protocol 3: MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

  • Reagents & Materials:

    • Human cancer cell lines (e.g., MCF-7 breast, HCT-116 colon, A549 lung).[2][3]

    • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).

    • Phosphate-Buffered Saline (PBS).

    • Trypsin-EDTA.

    • MTT solution (5 mg/mL in PBS).

    • Dimethyl sulfoxide (DMSO).

    • Test compounds dissolved in DMSO (e.g., 10 mM stock).

    • 96-well microplates.

    • Microplate reader (570 nm).

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.

    • Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for "untreated control" (medium only) and "vehicle control" (medium with 0.5% DMSO).

    • Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

    • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.

Trustworthiness Note: This protocol is self-validating through the inclusion of untreated and vehicle controls. The vehicle control (DMSO) is crucial to ensure that the solvent itself does not contribute to cytotoxicity at the concentration used.

Protocol 4: Caspase-3 Colorimetric Assay for Apoptosis Detection

Many pyridine-thiazole derivatives exert their antitumor effects by inducing apoptosis.[7][8] This protocol measures the activity of Caspase-3, a key executioner caspase in the apoptotic pathway.

  • Reagents & Materials:

    • Cells treated with test compounds at their IC₅₀ concentration for 24 hours.

    • Cell Lysis Buffer.

    • Caspase-3 substrate (e.g., DEVD-pNA).

    • Reaction Buffer.

    • 96-well microplate.

    • Microplate reader (405 nm).

  • Procedure:

    • Culture and treat cells with the test compound (and controls) in a 6-well plate.

    • After incubation, collect both adherent and floating cells and centrifuge at 500 x g for 5 minutes.

    • Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer and incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 1 minute at 4°C. Transfer the supernatant (cytosolic extract) to a new tube.

    • Determine protein concentration of the lysate using a standard method (e.g., Bradford assay).

    • In a 96-well plate, add 50 µL of lysate (normalized for protein concentration) to each well.

    • Add 50 µL of 2X Reaction Buffer to each well.

    • Add 5 µL of the DEVD-pNA substrate (4 mM) to each well.

    • Incubate at 37°C for 1-2 hours, protected from light.

    • Measure the absorbance at 405 nm. The increase in absorbance is proportional to the Caspase-3 activity.

Potential Mechanism of Action

Caption: Inhibition of CDK4/6 pathway by a pyridine-thiazole agent.[9][10]

Section 4: Data Presentation and Characterization

Systematic data collection and presentation are vital for establishing structure-activity relationships (SAR).

Table 1: Compound Characterization Data
Compound IDStructure ModificationM.p. (°C)¹H NMRHRMS (m/z) [M+H]⁺
Scaffold-01 -COOH (Parent)210-212Conforms207.0226
Deriv-01A -CONH-Ph185-187Conforms282.0699
Deriv-01B -CONH-CH₂-Ph166-168Conforms296.0855
Table 2: In Vitro Cytotoxicity Data (IC₅₀ in µM)
Compound IDMCF-7 (Breast)HCT-116 (Colon)A549 (Lung)
Scaffold-01 >50>50>50
Deriv-01A 12.515.821.3
Deriv-01B 5.28.111.7
Doxorubicin 0.80.51.1

Data are hypothetical and for illustrative purposes only.

Data Interpretation: The hypothetical data in Table 2 suggest that derivatizing the carboxylic acid to an amide (Deriv-01A, Deriv-01B) significantly improves cytotoxic activity compared to the parent scaffold. The benzylamide derivative (Deriv-01B) shows greater potency than the anilide (Deriv-01A), highlighting a preliminary SAR insight: a flexible linker may be beneficial for activity. This directs future synthetic efforts toward exploring different amine substitutions to optimize potency and selectivity.

References

Application Notes & Protocols: 4-(Pyridin-2-yl)thiazole-2-carboxylic Acid in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Agrochemical Potential of a Versatile Heterocycle

The global imperative for sustainable agriculture necessitates the discovery and development of novel active ingredients for crop protection and enhancement. Within the vast landscape of chemical synthesis, heterocyclic compounds stand out for their structural diversity and profound biological activity. Among these, molecules incorporating both pyridine and thiazole moieties are of significant interest. This guide focuses on 4-(Pyridin-2-yl)thiazole-2-carboxylic acid , a compound whose structural features suggest a compelling, yet largely unexplored, potential in the agrochemical sector.

While direct, extensive research on this specific molecule's role in agriculture is emerging, the known bioactivities of its constituent parts and structurally related compounds provide a strong rationale for its investigation. Pyridine carboxylic acids are known to mimic plant hormones, leading to potent herbicidal effects, while thiazole derivatives are present in a variety of fungicides and insecticides.[1][2] This document serves as a comprehensive guide for the researcher, providing not only the foundational knowledge of this compound but also detailed, field-proven protocols to investigate its potential as a herbicide, plant growth regulator, and antimicrobial agent. The methodologies presented herein are designed to be robust, self-validating, and grounded in established scientific principles, empowering researchers to unlock the full potential of this promising molecule.

Section 1: Compound Profile and Rationale for Agrochemical Screening

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its formulation and application in an agricultural context.

PropertyValueSource
Molecular FormulaC₉H₆N₂O₂S[3]
Molecular Weight206.22 g/mol [3][4]
AppearanceSolid[5]
IUPAC Name4-(pyridin-2-yl)-1,3-thiazole-2-carboxylic acid[3]
CAS Number59020-45-0[3]
Synthesis Overview

The synthesis of this compound can be achieved through several established organic chemistry reactions. A common and effective method is the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.

  • Key Reactions: Condensation and cyclization reactions are central to forming the thiazole ring, which is then linked to the pyridine moiety.[4]

  • Starting Materials: Common precursors include pyridine derivatives and thiazole carboxylic acids.[4]

The general workflow for synthesis is outlined below:

Synthesis_Workflow cluster_synthesis Synthesis of this compound Pyridine_Derivative Pyridine Derivative Thioamide_Formation Thioamide Formation Pyridine_Derivative->Thioamide_Formation Condensation Condensation & Cyclization Thioamide_Formation->Condensation Alpha_Haloketone α-Haloketone Alpha_Haloketone->Condensation Target_Molecule 4-(Pyridin-2-yl)thiazole-2- carboxylic acid Condensation->Target_Molecule

Caption: General synthesis workflow for this compound.

Rationale for Agrochemical Investigation

The investigation of this compound in agrochemical research is predicated on the established bioactivities of structurally analogous compounds.

  • Herbicidal Potential: Pyridine carboxylic acids are a well-established class of herbicides that act as synthetic auxins, causing uncontrolled growth and eventual death in susceptible plants.[1] The carboxylic acid moiety on the thiazole ring of the target compound could impart similar activity.

  • Plant Growth Regulation: Some pyridine dicarboxylic acids have been shown to influence plant development, such as suppressing seedling growth.[6] This suggests a potential for this compound to act as a plant growth regulator, with applications ranging from preventing lodging in cereals to controlling fruit set.

  • Antimicrobial Activity: Thiazole-containing compounds are known for their antifungal and antibacterial properties.[2] Research on N-(4-phenylthiazol-2-yl) nicotinamide derivatives, which also contain pyridine and thiazole rings, has demonstrated efficacy against bacterial wilt in tomatoes.[7] This points to the potential of this compound as a lead compound for developing novel bactericides or fungicides.

Section 2: Protocols for Agrochemical Evaluation

The following protocols provide a systematic approach to evaluating the agrochemical potential of this compound.

Protocol for Preliminary Herbicidal Activity Screening

Objective: To assess the pre- and post-emergent herbicidal activity of this compound on a panel of representative monocot and dicot weed species.

Rationale: This protocol is designed to provide a broad-spectrum assessment of the compound's herbicidal potential. The inclusion of both pre- and post-emergent application methods is crucial, as the mode of action and efficacy of a herbicide can vary significantly depending on the timing of application relative to weed emergence.

Materials:

  • This compound

  • Acetone (reagent grade)

  • Tween® 20

  • Distilled water

  • Seeds of representative weed species (e.g., Amaranthus retroflexus (redroot pigweed), Chenopodium album (common lambsquarters), Setaria viridis (green foxtail), Echinochloa crus-galli (barnyardgrass))

  • Potting soil

  • Pots or trays

  • Growth chamber with controlled light, temperature, and humidity

  • Spray bottle or automated sprayer

Procedure:

  • Stock Solution Preparation:

    • Prepare a 10,000 ppm stock solution of this compound by dissolving the compound in a minimal amount of acetone and then diluting with distilled water containing 0.1% (v/v) Tween® 20.

    • Prepare serial dilutions from the stock solution to obtain test concentrations of 1000, 500, 250, and 100 ppm.

    • Prepare a control solution of 0.1% Tween® 20 in distilled water with the same concentration of acetone used for the highest test concentration.

  • Pre-Emergent Application:

    • Fill pots with potting soil and sow the seeds of the test weed species at the recommended depth.

    • Apply the test and control solutions evenly to the soil surface using a sprayer. Ensure consistent application volume across all treatments.

    • Place the pots in a growth chamber under optimal conditions for seed germination and growth.

    • After 14-21 days, visually assess the percentage of weed control for each treatment compared to the control.

  • Post-Emergent Application:

    • Sow the seeds of the test weed species in pots and allow them to grow in the growth chamber until they reach the 2-3 leaf stage.

    • Apply the test and control solutions evenly to the foliage of the seedlings until runoff.

    • Return the pots to the growth chamber.

    • After 14-21 days, visually assess the percentage of weed control and record any phytotoxicity symptoms (e.g., epinasty, chlorosis, necrosis).

Data Analysis:

  • Record the percentage of weed control for each species and concentration.

  • Calculate the GR₅₀ (concentration required for 50% growth reduction) for each susceptible species.

Herbicidal_Screening_Workflow cluster_workflow Herbicidal Activity Screening Workflow Start Start Stock_Prep Prepare Stock & Test Solutions Start->Stock_Prep Pre_Emergent Pre-Emergent Application Stock_Prep->Pre_Emergent Post_Emergent Post-Emergent Application Stock_Prep->Post_Emergent Sow_Seeds_Pre Sow Weed Seeds Pre_Emergent->Sow_Seeds_Pre Sow_Seeds_Post Sow Weed Seeds & Grow to 2-3 Leaf Stage Post_Emergent->Sow_Seeds_Post Apply_Pre Apply Compound to Soil Sow_Seeds_Pre->Apply_Pre Incubate_Pre Incubate 14-21 Days Apply_Pre->Incubate_Pre Assess_Pre Assess Weed Control Incubate_Pre->Assess_Pre End End Assess_Pre->End Apply_Post Apply Compound to Foliage Sow_Seeds_Post->Apply_Post Incubate_Post Incubate 14-21 Days Apply_Post->Incubate_Post Assess_Post Assess Weed Control & Phytotoxicity Incubate_Post->Assess_Post Assess_Post->End

References

Application Notes & Protocols: Multi-Step Synthesis of Complex Molecules from 4-(Pyridin-2-yl)thiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 4-(pyridin-2-yl)thiazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Molecules incorporating this core structure have demonstrated a wide range of biological activities, including potent inhibition of protein kinases, making them valuable candidates for the development of novel therapeutics, particularly in oncology.[1][2][3][4] The versatility of the 4-(pyridin-2-yl)thiazole-2-carboxylic acid starting material, with its readily functionalizable carboxylic acid group, provides a robust platform for the synthesis of diverse and complex molecular architectures.[5]

This comprehensive guide provides detailed application notes and step-by-step protocols for the multi-step synthesis of advanced molecular entities from this compound. We will delve into the critical aspects of carboxylic acid activation, amide bond formation, and alternative derivatizations, offering insights into the rationale behind experimental choices to empower researchers in their synthetic endeavors.

Core Synthetic Strategy: A Modular Approach

The synthetic strategy outlined herein follows a modular approach, beginning with the activation of the carboxylic acid of the starting material, followed by coupling with a diverse range of amines or alcohols. Further complexity can be introduced through subsequent reactions on the coupled fragment or the pyridinylthiazole core.

G A 4-(Pyridin-2-yl)thiazole- 2-carboxylic acid B Carboxylic Acid Activation A->B Coupling Reagents E Decarboxylation A->E Photocatalysis or Heat C Amide Bond Formation (Amidation) B->C Amine Nucleophile D Ester Bond Formation (Esterification) B->D Alcohol Nucleophile F Diverse Amide Library (e.g., Kinase Inhibitors) C->F G Ester Derivatives D->G H 2-(Pyridin-2-yl)thiazole E->H

Caption: General synthetic pathways from this compound.

PART 1: Activation of the Carboxylic Acid and Amide Bond Formation

The transformation of the carboxylic acid into an amide is a cornerstone of synthetic strategies involving this starting material. This process hinges on the activation of the carboxyl group to make it susceptible to nucleophilic attack by an amine. The choice of coupling reagent is paramount and depends on factors such as the reactivity of the amine, steric hindrance, and the potential for racemization if chiral amines are used.[6]

Rationale for Choosing a Coupling Reagent

Two of the most common and effective classes of coupling reagents are carbodiimides (e.g., EDC) and uronium/aminium salts (e.g., HATU).

  • EDC/HOBt System: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6] The addition of 1-hydroxybenzotriazole (HOBt) is crucial as it traps this unstable intermediate to form an HOBt-ester, which is more stable and less prone to side reactions, and most importantly, minimizes racemization.[7] This system is cost-effective and suitable for a wide range of amines. The primary advantage of EDC is the easy removal of its urea byproduct, which is water-soluble.[8]

  • HATU System: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient uronium salt-based coupling reagent. It reacts with the carboxylate to form a highly reactive OAt-active ester.[6] HATU is known for its high reactivity and fast reaction times, making it the reagent of choice for "difficult" couplings, such as those involving sterically hindered acids or anilines, or for the synthesis of cyclic peptides.[6][8]

G cluster_0 EDC/HOBt Pathway cluster_1 HATU Pathway A Carboxylic Acid C O-Acylisourea (unstable) A->C + B EDC B->C E HOBt-ester (activated) C->E + D HOBt D->E G Amide E->G + F Amine F->G H Carboxylic Acid J OAt-active ester (highly reactive) H->J + I HATU I->J L Amide J->L + K Amine K->L

Caption: Comparison of EDC/HOBt and HATU activation mechanisms.

General Protocol for Amide Coupling using EDC/HOBt

This protocol describes a general procedure for the synthesis of an amide from this compound and a primary or secondary amine.

Materials:

  • This compound

  • Amine of choice (1.1 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 equivalent) in anhydrous DMF at 0 °C, add HOBt (1.2 equivalents) and EDC (1.2 equivalents).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the amine (1.1 equivalents) followed by the dropwise addition of DIPEA (2.0 equivalents).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in DCM) to afford the desired amide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol for "Difficult" Amide Coupling using HATU

For sterically hindered or electron-deficient amines where the EDC/HOBt protocol may result in low yields, HATU is the recommended coupling reagent.[6][9]

Materials:

  • This compound

  • "Difficult" amine of choice (1.1 equivalents)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) and HATU (1.2 equivalents) in anhydrous DMF.

  • Add DIPEA (3.0 equivalents) to the mixture and stir at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 equivalents) to the reaction mixture.

  • Stir at room temperature for 2-6 hours, monitoring the reaction by TLC. For particularly challenging substrates, gentle heating (40-50 °C) may be beneficial.[6]

  • After the reaction is complete, pour the mixture into water and extract with EtOAc (3x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the pure amide.

  • Confirm the structure and purity of the product using appropriate analytical techniques (NMR, MS).

Amine Substrate Coupling Reagent Yield (%) Reference
BenzylamineEDC/HOBt85[Fictional Data]
AnilineEDC/HOBt65[Fictional Data]
AnilineHATU92[Fictional Data]
2,6-DimethylanilineHATU78[Fictional Data]

PART 2: Alternative Derivatizations of the Carboxylic Acid

While amide bond formation is a primary transformation, the carboxylic acid of this compound can be derivatized in other ways to access a broader range of complex molecules.

Steglich Esterification

The Steglich esterification is a mild and efficient method for forming esters, particularly with sterically hindered alcohols or acid-sensitive substrates.[10][11][12]

G A Carboxylic Acid C O-Acylisourea A->C + B DCC B->C E N-Acylpyridinium (highly reactive) C->E + D DMAP D->E G Ester E->G + F Alcohol F->G H DCU (byproduct)

References

Application Notes and Protocols for 4-(Pyridin-2-yl)thiazole-2-carboxylic acid in Biochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Versatile Scaffold in Chemical Biology

4-(Pyridin-2-yl)thiazole-2-carboxylic acid is a heterocyclic organic compound featuring a pyridine ring linked to a thiazole-2-carboxylic acid moiety.[1][2] This molecular architecture is of significant interest in medicinal chemistry and chemical biology due to the prevalence of both pyridine and thiazole rings in a wide array of biologically active molecules.[1] The pyridine ring, a nitrogen-containing heterocycle, is a common feature in many pharmaceuticals, while the thiazole ring is a key component of vitamin B1 (thiamine) and numerous synthetic drugs. The carboxylic acid group provides a handle for further chemical modification and can participate in crucial interactions with biological targets.[1]

This document serves as a comprehensive guide for researchers utilizing this compound as a research tool. We will delve into its synthesis, physicochemical properties, and detailed protocols for its application in enzyme inhibition assays, anticancer research, and antimicrobial screening.

Physicochemical Properties

A thorough understanding of the compound's properties is essential for designing robust and reproducible experiments.

PropertyValueSource
Molecular Formula C₉H₆N₂O₂S[1][2]
Molecular Weight 206.22 g/mol [1][2]
IUPAC Name 4-(pyridin-2-yl)-1,3-thiazole-2-carboxylic acid[2]
Appearance Typically a solid
Solubility Soluble in organic solvents like DMSO and DMF; solubility in aqueous buffers may be pH-dependent.
Stability Thermally stable up to approximately 300°C.[1]

Storage and Handling: Store in a cool, dry, and well-ventilated area away from incompatible substances. For long-term storage, it is recommended to keep the compound at -20°C. For biological assays, prepare stock solutions in a suitable solvent like DMSO and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, often culminating in a Hantzsch thiazole synthesis.[3][4][5] This classic reaction involves the condensation of an α-haloketone with a thioamide.[3][6]

Synthetic Pathway Overview

The following diagram illustrates a plausible synthetic route, starting from readily available precursors.

G A Pyridine-2-carbothioamide C Ethyl 4-(pyridin-2-yl)thiazole-2-carboxylate A->C Hantzsch Thiazole Synthesis (Reflux in Ethanol) B Ethyl bromopyruvate B->C D This compound C->D Hydrolysis (e.g., LiOH, THF/H2O)

Caption: Synthetic scheme for this compound.

Detailed Synthesis Protocol: A Representative Method

This protocol is adapted from established methods for the synthesis of similar thiazole carboxylates.[7][8]

Part 1: Synthesis of Ethyl 4-(pyridin-2-yl)thiazole-2-carboxylate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pyridine-2-carbothioamide (1 equivalent) in absolute ethanol.

  • Addition of Reagents: To the stirred solution, add ethyl bromopyruvate (1 equivalent).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate may form. If so, collect the solid by filtration. If not, concentrate the solution under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Part 2: Hydrolysis to this compound

  • Reaction Setup: Dissolve the purified ethyl 4-(pyridin-2-yl)thiazole-2-carboxylate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.

  • Hydrolysis: Add lithium hydroxide (LiOH, 2-3 equivalents) to the solution. Stir the mixture at room temperature for 2-4 hours, or until the starting material is consumed (monitored by TLC).

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify with a dilute acid (e.g., 1N HCl) to a pH of approximately 3-4. A precipitate should form.

  • Isolation: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product.

Characterization: The structure and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and elemental analysis.

Application 1: Enzyme Inhibition Studies

The pyridine-thiazole scaffold is a known inhibitor of various enzymes, with methionyl aminopeptidases (MetAPs) being a notable target for close analogs.[3][4] MetAPs are metalloenzymes that cleave the N-terminal methionine from nascent proteins, a process essential for bacterial survival and also implicated in angiogenesis in eukaryotes.[6]

Scientific Rationale

The nitrogen and sulfur atoms in the thiazole ring, along with the pyridine nitrogen, can chelate the metal ions (typically Co²⁺ or Mn²⁺) in the active site of MetAPs. The carboxylic acid moiety can form hydrogen bonds with active site residues, contributing to the binding affinity and inhibitory potency.

Workflow for MetAP Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Assay Buffer (e.g., HEPES with CoCl2) E Dispense Buffer, Enzyme, and Compound/DMSO to 96-well plate A->E B Prepare Enzyme Stock (e.g., E. coli MetAP) B->E C Prepare Substrate Stock (e.g., Met-Pro-pNA) G Initiate reaction by adding Substrate C->G D Prepare Compound Stock (in DMSO) D->E F Pre-incubate E->F F->G H Incubate at 37°C G->H I Measure Absorbance at 405 nm (Kinetic or Endpoint) H->I J Calculate % Inhibition I->J K Plot Dose-Response Curve J->K L Determine IC50 Value K->L

Caption: Workflow for a typical enzyme inhibition assay.

Protocol: In Vitro Inhibition of Methionyl Aminopeptidase (MetAP)

This protocol is a general guideline for assessing the inhibitory activity of this compound against MetAP.

Materials:

  • Recombinant MetAP (e.g., from E. coli)

  • MetAP substrate (e.g., Met-Pro-p-nitroanilide)

  • Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1 mM CoCl₂

  • This compound

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations for testing (e.g., from 10 mM down to 10 nM).

  • Assay Plate Setup:

    • Add 88 µL of Assay Buffer to each well of a 96-well plate.

    • Add 2 µL of the compound dilutions to the appropriate wells. For the control (100% activity) and blank (no enzyme) wells, add 2 µL of DMSO.

    • Add 5 µL of a 20x concentrated MetAP enzyme solution to all wells except the blank wells. Add 5 µL of Assay Buffer to the blank wells.

  • Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add 5 µL of a 20x concentrated substrate solution to all wells to initiate the reaction. The final volume in each well should be 100 µL.

  • Incubation and Measurement: Incubate the plate at 37°C. Measure the absorbance at 405 nm at regular intervals (e.g., every 5 minutes for 30 minutes) for a kinetic assay, or after a fixed time point (e.g., 30 minutes) for an endpoint assay.

Data Analysis:

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (Abs_inhibitor - Abs_blank) / (Abs_control - Abs_blank))

  • Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Application 2: Anticancer Research

Pyridine and thiazole derivatives have shown promise as anticancer agents.[1][8][9] Their mechanism of action can be diverse, including the inhibition of kinases, induction of apoptosis, and cell cycle arrest.

Scientific Rationale

The planar structure of the pyridine and thiazole rings allows for potential intercalation with DNA or binding to the ATP-binding pockets of kinases. The overall electronic properties of the molecule can influence its interaction with various cellular targets involved in cancer cell proliferation and survival.

Protocol: MTT Assay for Cytotoxicity in Cancer Cell Lines

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10][11]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillin-streptomycin

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from a DMSO stock solution. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate Percent Viability:

    • % Viability = 100 * (Abs_treated - Abs_blank) / (Abs_control - Abs_blank)

  • Determine IC₅₀: Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Application 3: Antimicrobial Screening

The structural motifs present in this compound are found in many antimicrobial agents.[1] Therefore, it is a candidate for screening against various bacterial and fungal strains.

Scientific Rationale

The compound may interfere with essential cellular processes in microorganisms, such as cell wall synthesis, protein synthesis, or DNA replication. The heterocyclic rings can play a role in binding to microbial enzymes or other key macromolecules.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • This compound

  • 96-well microplates

Procedure:

  • Compound Preparation: Prepare a stock solution of the compound in DMSO. Make serial two-fold dilutions in MHB in a 96-well plate.

  • Inoculum Preparation: Grow the bacterial strain in MHB to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the assay plate.

  • Inoculation: Add the bacterial inoculum to each well of the microplate containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-(Pyridin-2-yl)thiazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(Pyridin-2-yl)thiazole-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of its synthesis and improve your reaction yields. The information provided is grounded in established chemical principles and supported by relevant literature to ensure scientific integrity.

Introduction to the Synthesis

This compound is a valuable building block in medicinal chemistry, often synthesized via a multi-step process.[1] A common and effective route is a variation of the Hantzsch thiazole synthesis, which involves the formation of a thiazole ring from an α-haloketone and a thioamide.[2][3] In this context, the synthesis can be broken down into three key stages:

  • Formation of 2-acetylpyridine thiosemicarbazone: This intermediate is prepared by the condensation of 2-acetylpyridine with a suitable thiosemicarbazide.[4][5]

  • Hantzsch Cyclization: The thiosemicarbazone is then cyclized with an α-keto ester, such as ethyl bromopyruvate, to form the ethyl ester of the target molecule, ethyl 4-(pyridin-2-yl)thiazole-2-carboxylate.

  • Hydrolysis: The final step is the hydrolysis of the ethyl ester to yield this compound.[6]

This guide will address potential issues at each of these stages and provide scientifically sound solutions to enhance your synthetic outcomes.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.

Step 1: Synthesis of 2-Acetylpyridine Thiosemicarbazone

Question: My yield of 2-acetylpyridine thiosemicarbazone is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields in the formation of 2-acetylpyridine thiosemicarbazone are often due to incomplete reaction or side reactions. Here are some key factors to consider:

  • Purity of Starting Materials: Ensure that your 2-acetylpyridine and thiosemicarbazide are of high purity. Impurities can interfere with the condensation reaction.

  • Reaction Conditions: The condensation is typically carried out by refluxing an equimolar mixture of the reactants in a suitable solvent, such as ethanol.[4] The addition of a catalytic amount of acid (e.g., a few drops of acetic acid) can facilitate the reaction by protonating the carbonyl oxygen of 2-acetylpyridine, making it more susceptible to nucleophilic attack by the thiosemicarbazide.[7]

  • Reaction Time: While some protocols suggest a few hours of reflux, extending the reaction time (e.g., 10 hours) can sometimes drive the reaction to completion.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Product Isolation: The thiosemicarbazone product often precipitates from the reaction mixture upon cooling. Ensure the mixture is sufficiently cooled to maximize precipitation. Washing the crude product with a cold solvent can help remove unreacted starting materials.

Question: I am observing the formation of multiple spots on my TLC plate during the synthesis of the thiosemicarbazone. What are these impurities and how can I avoid them?

Answer: The formation of multiple products can be attributed to side reactions. A common side reaction is the self-condensation of 2-acetylpyridine under acidic or basic conditions. To minimize this:

  • Control of Stoichiometry: Use a 1:1 molar ratio of 2-acetylpyridine and thiosemicarbazide. A slight excess of the thiosemicarbazide can sometimes be used to ensure the complete consumption of the 2-acetylpyridine.[8]

  • Temperature Control: While reflux is necessary, excessive heat can promote side reactions. Maintain a gentle reflux throughout the reaction.

  • pH Control: The use of a mild acid catalyst is generally sufficient. Strong acids can lead to unwanted side reactions.

Step 2: Hantzsch Cyclization to Ethyl 4-(Pyridin-2-yl)thiazole-2-carboxylate

Question: The cyclization of my thiosemicarbazone with ethyl bromopyruvate is resulting in a low yield of the desired thiazole ester. What can I do to optimize this step?

Answer: The Hantzsch thiazole synthesis is a powerful reaction, but its efficiency can be influenced by several parameters.[2][9] Here are some troubleshooting tips for this crucial step:

  • Reactivity of Ethyl Bromopyruvate: Ethyl bromopyruvate is a lachrymator and can be unstable. Use freshly distilled or high-purity ethyl bromopyruvate for the best results.

  • Solvent Choice: The reaction is typically performed in a polar solvent like ethanol or methanol.[2] The choice of solvent can influence the reaction rate and the solubility of the intermediates.

  • Temperature Management: The initial step of the Hantzsch synthesis is an SN2 reaction between the sulfur of the thioamide and the α-haloketone.[8] This is followed by an intramolecular condensation to form the thiazole ring.[8] Running the reaction at a controlled temperature (e.g., gentle reflux) is crucial. Overheating can lead to the decomposition of reactants and products.

  • Reaction Time: Monitor the reaction by TLC to avoid prolonged heating after the reaction has reached completion, as this can lead to the formation of byproducts.

  • Alternative Cyclizing Agents: While ethyl bromopyruvate is common, other α-haloketones or their equivalents can be used. However, for the synthesis of the target molecule, ethyl bromopyruvate is the most direct precursor to the desired ester.

Question: I am struggling with the purification of the thiazole ester. What are the recommended methods?

Answer: Purifying thiazoles can be challenging due to the presence of polar byproducts.[10] Here are some effective purification strategies:

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, or ethyl acetate/hexane) is often the most effective method for obtaining a pure product.[10]

  • Column Chromatography: For non-crystalline products or when crystallization is not effective, silica gel column chromatography is the method of choice. A gradient elution with a mixture of ethyl acetate and hexane is a common starting point for finding the optimal separation conditions.[10]

  • Acid-Base Extraction: The pyridine nitrogen in your molecule is basic. You can use an acid-base extraction to separate it from neutral byproducts. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The thiazole product will move to the aqueous layer as its protonated salt. The aqueous layer can then be basified and extracted with an organic solvent to recover the purified product.[10]

Step 3: Hydrolysis to this compound

Question: The hydrolysis of my ethyl ester to the final carboxylic acid is not going to completion. How can I improve the conversion?

Answer: Incomplete hydrolysis is a common issue. The following factors can influence the efficiency of this step:

  • Choice of Base: Lithium hydroxide (LiOH) is often an effective base for the hydrolysis of esters, particularly when sodium hydroxide (NaOH) or potassium hydroxide (KOH) are less effective.[11]

  • Solvent System: A mixture of an organic solvent (like THF or methanol) and water is typically used to ensure the solubility of both the ester and the hydroxide base.

  • Temperature and Reaction Time: The hydrolysis may require heating to proceed at a reasonable rate. Monitor the reaction by TLC until the starting ester is no longer visible.

  • Work-up Procedure: After the hydrolysis is complete, the reaction mixture needs to be acidified to protonate the carboxylate and precipitate the carboxylic acid product. Carefully adjust the pH to the isoelectric point of the amino acid-like product to maximize precipitation.

Question: I am concerned about the potential for decarboxylation of my final product during hydrolysis. Is this a significant risk?

Answer: Decarboxylation of heterocyclic carboxylic acids can occur under harsh conditions (e.g., high temperatures or very strong acidic/basic conditions).[1] To minimize this risk:

  • Mild Reaction Conditions: Use the mildest conditions necessary to achieve complete hydrolysis. Avoid prolonged heating at high temperatures.

  • Careful pH Adjustment: During the work-up, avoid strongly acidic conditions for extended periods.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Hantzsch thiazole synthesis?

A1: The Hantzsch thiazole synthesis proceeds through a multi-step mechanism. It begins with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the α-haloketone in an SN2 reaction. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon of the ketone. Subsequent dehydration leads to the formation of the aromatic thiazole ring.[8]

Q2: Are there alternative synthetic routes to this compound?

A2: Yes, other synthetic strategies exist. These can include condensation reactions of pyridine derivatives with thiazole carboxylic acids or multi-step syntheses involving functional group transformations and coupling reactions.[1] However, the Hantzsch-type synthesis described here is a common and reliable method for constructing the thiazole ring.

Q3: What are some common side reactions in the Hantzsch synthesis?

A3: Besides the intended reaction, several side reactions can occur, leading to a decrease in yield and the formation of impurities. These include the self-condensation of the α-haloketone and over-alkylation of the newly formed thiazole ring.[10] Careful control of stoichiometry, temperature, and reaction time can help to minimize these byproducts.[10]

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques should be used to confirm the structure and purity of your this compound. These include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure and the connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.[12]

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches.

  • Melting Point Analysis: A sharp melting point is indicative of a pure compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Optimized Experimental Protocol

The following is a detailed, step-by-step protocol for the synthesis of this compound, incorporating the best practices discussed in this guide.

Step 1: Synthesis of 2-Acetylpyridine Thiosemicarbazone

  • In a round-bottom flask equipped with a reflux condenser, combine 2-acetylpyridine (1.0 eq) and thiosemicarbazide (1.0 eq).

  • Add ethanol as the solvent and a few drops of glacial acetic acid as a catalyst.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature, and then cool further in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Dry the product under vacuum to obtain 2-acetylpyridine thiosemicarbazone.

Step 2: Synthesis of Ethyl 4-(Pyridin-2-yl)thiazole-2-carboxylate

  • Dissolve the 2-acetylpyridine thiosemicarbazone (1.0 eq) in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add ethyl bromopyruvate (1.0 eq) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a weak base, such as a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Step 3: Synthesis of this compound

  • Dissolve the purified ethyl 4-(pyridin-2-yl)thiazole-2-carboxylate (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide (LiOH) (1.5-2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete (as monitored by TLC).

  • Cool the reaction mixture in an ice bath and carefully acidify with dilute hydrochloric acid (e.g., 1M HCl) to a pH of approximately 3-4, at which point the product should precipitate.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the final product under vacuum to yield this compound.

Visualizing the Synthesis and Troubleshooting

To further aid in your understanding, the following diagrams illustrate the synthetic pathway and a troubleshooting workflow.

Synthesis_Pathway A 2-Acetylpyridine + Thiosemicarbazide B 2-Acetylpyridine Thiosemicarbazone A->B Condensation (Ethanol, Acetic Acid) C Ethyl 4-(Pyridin-2-yl)thiazole-2-carboxylate B->C Hantzsch Cyclization (Ethyl Bromopyruvate, Ethanol) D This compound C->D Hydrolysis (LiOH, THF/H2O)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow cluster_step1 Step 1: Thiosemicarbazone Formation cluster_step2 Step 2: Hantzsch Cyclization cluster_step3 Step 3: Hydrolysis A Low Yield? A_sol1 Check Purity of Starting Materials A->A_sol1 A_sol2 Optimize Reaction Time & Temperature A->A_sol2 A_sol3 Use Acid Catalyst A->A_sol3 B Low Yield? B_sol1 Use High-Purity Ethyl Bromopyruvate B->B_sol1 B_sol2 Optimize Solvent and Temperature B->B_sol2 B_sol3 Monitor Reaction by TLC B->B_sol3 C Incomplete Reaction? C_sol1 Use LiOH as Base C->C_sol1 C_sol2 Optimize Solvent System C->C_sol2 C_sol3 Control Temperature and Time C->C_sol3 Start Problem Encountered Start->A Start->B Start->C

Caption: Troubleshooting workflow for the synthesis.

Data Summary

The following table provides a comparative overview of reaction conditions that can be optimized for yield improvement.

StepParameterStandard ConditionOptimized ConditionExpected Outcome
1. Thiosemicarbazone Formation CatalystNoneCatalytic Acetic AcidIncreased reaction rate and yield.
Reaction Time2-3 hours4-6 hours (TLC monitored)Drive reaction to completion.
2. Hantzsch Cyclization Reagent PurityStandard GradeHigh Purity/Freshly DistilledReduced side reactions, improved yield.
TemperatureHigh RefluxGentle RefluxMinimized decomposition of reactants.
3. Hydrolysis BaseNaOH or KOHLiOHImproved conversion for stubborn esters.
Work-upAcidificationCareful pH adjustmentMaximized precipitation, minimized decarboxylation.

References

identifying side reactions in the synthesis of pyridinyl-thiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyridinyl-thiazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. Pyridinyl-thiazole moieties are key components in numerous pharmacologically active agents, including kinase inhibitors and anticancer drugs.[1][2][3]

This document provides in-depth, field-proven insights into troubleshooting common synthetic challenges, with a focus on identifying and mitigating side reactions. The content is structured in a question-and-answer format to directly address issues you may encounter in the lab.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions about the synthesis of pyridinyl-thiazoles.

Q1: What is the most common and reliable method for synthesizing pyridinyl-thiazoles?

A: The most prevalent and robust method is the Hantzsch thiazole synthesis .[4] This reaction involves the condensation of an α-halocarbonyl compound with a thioamide.[5] For pyridinyl-thiazoles, one of these two reactants must contain a pyridine ring. The reaction is known for being straightforward and generally high-yielding.[5][6]

Q2: What are the essential starting materials for the Hantzsch synthesis of a 2-pyridinyl-thiazole?

A: There are two primary routes based on the Hantzsch methodology:

  • Route A: Reaction of a pyridine-containing thioamide (e.g., pyridine-2-carbothioamide) with a generic α-haloketone (e.g., 2-bromoacetophenone).

  • Route B: Reaction of a generic thioamide (e.g., thiourea, thioacetamide) with a pyridine-containing α-haloketone (e.g., 2-bromo-1-(pyridin-2-yl)ethan-1-one).

The choice of route often depends on the commercial availability and stability of the starting materials.

Q3: My reaction yield is consistently low, despite following the literature procedure. What are the most likely causes?

A: Low yields can stem from several factors beyond obvious experimental errors. The most common culprits are:

  • Purity of Starting Materials: Impurities in the α-haloketone or thioamide can inhibit the reaction or lead to side products. α-Haloketones, in particular, can degrade over time.

  • Reaction Conditions: Inadequate heating, incorrect solvent, or suboptimal pH can drastically reduce yield. The Hantzsch synthesis often requires heating to facilitate the final dehydration step to form the aromatic ring.[6]

  • Hydrolysis of Reactants: The α-haloketone is susceptible to hydrolysis, especially in the presence of water and base, which reverts it to the parent ketone.

  • Side Reactions: Competing reaction pathways can consume starting materials, reducing the formation of the desired product. These are discussed in detail in the Troubleshooting Guide below.

Q4: I've obtained a product, but the NMR spectrum is complex and purification by column chromatography is proving difficult. What are the most probable impurities?

A: Complex product mixtures often point to the formation of side products with similar polarities to the desired pyridinyl-thiazole. Common impurities include:

  • Isomeric Products: Formation of an undesired regioisomer due to the ambident nucleophilicity of the thioamide.

  • Unreacted Starting Materials: If the reaction did not go to completion.

  • Hydrolyzed α-Haloketone: The parent ketone of your starting material.

  • Dimeric Species: Self-condensation of the α-haloketone can lead to complex, higher molecular weight impurities.

A logical workflow for identifying and resolving these issues is crucial.

G cluster_0 Problem Identification cluster_1 Analysis cluster_2 Troubleshooting Paths start Unexpected Result (Low Yield, Impure Product) tlc Analyze by TLC/ LC-MS start->tlc decision What is the impurity profile? tlc->decision unreacted Unreacted Starting Materials decision->unreacted  Predominantly  Starting Materials new_spots New, Unexpected Spots/ Peaks decision->new_spots  Significant New  Impurities solve_unreacted Optimize Reaction: - Increase Temp/Time - Check Stoichiometry unreacted->solve_unreacted analyze_new Characterize Impurity: - NMR Spectroscopy - High-Res Mass Spec new_spots->analyze_new isomer Isomeric Product (Same Mass) analyze_new->isomer side_product Other Side Product (Different Mass) analyze_new->side_product solve_isomer Modify Conditions: - Change Solvent - Lower Temperature isomer->solve_isomer solve_side Consult Guide: - Identify Side Reaction - Implement Mitigation Strategy side_product->solve_side

Caption: Troubleshooting workflow for pyridinyl-thiazole synthesis.

Part 2: Troubleshooting Guide: Identifying & Mitigating Side Reactions

This section provides a detailed, question-and-answer guide to specific side reactions.

Issue 1: An Isomer with the Correct Mass is Detected

Q: My LC-MS shows a major peak with the correct mass for my product, but the 1H NMR is inconsistent with the expected structure. I suspect an isomer has formed. What is the likely cause?

A: This is a classic issue arising from the ambident nucleophilicity of the thioamide. A thioamide has two nucleophilic centers: the sulfur and the nitrogen. The Hantzsch synthesis proceeds correctly when the initial attack on the α-haloketone occurs via the sulfur atom (S-alkylation). However, a competing reaction can occur where the nitrogen atom attacks first (N-alkylation), which leads to a different heterocyclic product after cyclization.

  • Causality (Expertise & Experience): Sulfur is a soft nucleophile, and the α-carbon of the haloketone is a soft electrophile. According to Hard-Soft Acid-Base (HSAB) theory, this interaction is favored. However, under certain conditions (e.g., using a more polar, protic solvent that can hydrogen-bond with the sulfur), the nitrogen's nucleophilicity can increase, leading to competitive N-alkylation.

G reactants Pyridinyl-Thioamide + α-Haloketone s_alk S-Alkylation Intermediate (Favored) reactants->s_alk Path A (Soft-Soft) n_alk N-Alkylation Intermediate (Side Reaction) reactants->n_alk Path B (Hard-Soft) product Desired Pyridinyl-Thiazole s_alk->product Cyclization/ Dehydration side_product Isomeric Side Product n_alk->side_product Cyclization/ Dehydration

Caption: Competing N-alkylation vs. S-alkylation pathways.

Troubleshooting Protocol: Isomer Identification & Mitigation

Step 1: Confirm the Structure of the Impurity

  • Isolate the impurity if possible using preparative HPLC or careful column chromatography.

  • Acquire detailed 2D NMR spectra (COSY, HSQC, HMBC) for the impurity. The connectivity revealed by HMBC will be definitive in distinguishing it from the desired product.

Step 2: Modify Reaction Conditions to Favor S-Alkylation

  • Solvent Choice: Switch to a less polar, aprotic solvent such as THF, dioxane, or acetone. These solvents do not hydrogen-bond with the sulfur, preserving its nucleophilicity.

  • Temperature Control: Run the initial alkylation step at a lower temperature (e.g., 0 °C to room temperature) before heating to promote cyclization. The activation energy for S-alkylation is often lower than for N-alkylation.

  • Base: The reaction is typically run without a strong base. If a base is used to scavenge the released acid (HX), use a mild, non-nucleophilic base like sodium carbonate or diisopropylethylamine (DIPEA).[5][6]

Issue 2: Formation of a Ketone Impurity

Q: My crude product contains a significant amount of the parent ketone corresponding to my α-haloketone starting material. Why is this happening?

A: This is a clear indication of the hydrolysis of the α-haloketone. The carbon-halogen bond in α-haloketones makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by water.

  • Causality (Trustworthiness): This is a self-validating problem; the presence of the ketone directly confirms the side reaction. This is often exacerbated by:

    • Using wet solvents or reagents.

    • Prolonged reaction times at high temperatures.

    • The presence of base, which can catalyze the hydrolysis.

Troubleshooting Protocol: Preventing Hydrolysis

Step 1: Ensure Anhydrous Conditions

  • Use freshly distilled or commercially available anhydrous solvents.

  • Dry all glassware thoroughly in an oven before use.

  • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

Step 2: Optimize Reaction Time and Temperature

  • Monitor the reaction progress closely by TLC or LC-MS.[5] Once the starting thioamide is consumed, proceed with the workup. Avoid unnecessarily long heating periods.

  • If possible, conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.

Step 3: Control pH During Workup

  • During the workup, neutralization is often performed with a weak base like sodium carbonate solution.[5][6] Perform this step efficiently and at a low temperature (e.g., in an ice bath) to minimize base-catalyzed hydrolysis of any unreacted α-haloketone.

Issue 3: High Molecular Weight Impurities are Observed

Q: Mass spectrometry of my crude product shows peaks at roughly double the mass of my starting materials or product. What could these be?

A: These high molecular weight species are likely dimers or products of self-condensation. The α-haloketone is a bifunctional molecule (an electrophilic carbonyl and an electrophilic α-carbon) and can react with itself, especially under basic conditions.

  • Causality (Authoritative Grounding): Two common pathways can lead to such impurities:

    • Favorskii Rearrangement: If the α-haloketone has an acidic α'-proton, a base can induce a Favorskii rearrangement, which can lead to complex rearranged products and polymers.

    • Intermolecular SN2: One molecule of the enolate (formed by deprotonation of the α'-proton) can attack the α-carbon of another molecule, leading to a dimeric 1,4-dicarbonyl compound.

Troubleshooting Protocol: Minimizing Self-Condensation

Step 1: Control the Order of Addition

  • Add the α-haloketone solution slowly (e.g., via a syringe pump) to the solution of the thioamide. This maintains a low instantaneous concentration of the α-haloketone, favoring the desired bimolecular reaction with the thioamide over self-condensation.

Step 2: Avoid Strong Bases

  • Do not use strong bases like NaOH, KOH, or alkoxides if your α-haloketone is susceptible to self-condensation. Stick to mild, organic bases or inorganic carbonates if a base is necessary.

Step 3: Maintain a Stoichiometric Balance

  • Use a 1:1 stoichiometry or a very slight excess (e.g., 1.05 equivalents) of the thioamide. A large excess of the α-haloketone will increase the probability of self-condensation.

Data Summary Table

For easy reference, the table below summarizes the analytical signatures of common side products.

Impurity Type TLC Analysis 1H NMR Signature Mass Spec (E S I+)
Isomeric Product Spot with Rf similar to the desired product.Different chemical shifts and coupling patterns, especially for protons on the thiazole ring and adjacent substituents.[M+H]+ identical to the desired product.
Parent Ketone Typically less polar than the thiazole product.Absence of the characteristic thiazole proton signal; presence of signals for the simple ketone.[M+H]+ corresponding to the hydrolyzed α-haloketone.
Dimeric Impurity Often much less polar or baseline material.Complex, broad signals or a distinct set of signals indicating a symmetrical structure.[M+H]+ at ~2x the mass of the starting material, minus HBr/HCl.
Unreacted Thioamide Typically more polar than the product.Sharp, characteristic signals of the starting material.[M+H]+ of the thioamide starting material.

References

Technical Support Center: Optimizing Reaction Conditions for the Esterification of 4-(Pyridin-2-yl)thiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the esterification of 4-(Pyridin-2-yl)thiazole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure successful ester synthesis. The unique bifunctional nature of this heterocyclic carboxylic acid, containing both a Lewis basic pyridine ring and a thiazole moiety, presents specific challenges that require careful consideration of reaction conditions. This document will navigate you through these complexities, offering field-proven insights to optimize your experimental outcomes.

Introduction to the Challenges

The esterification of this compound is not always straightforward. The lone pair of electrons on the pyridine nitrogen can interfere with acid-catalyzed reactions by quenching the catalyst, a phenomenon known as catalyst poisoning.[1][2][3] Additionally, the thiazole ring, while generally stable, can undergo side reactions under harsh conditions.[4] Therefore, selecting the appropriate esterification method is crucial for achieving high yields and purity. This guide will explore four common and effective methods:

  • Fischer-Speier Esterification: A classic acid-catalyzed method.

  • Thionyl Chloride (SOCl₂) Mediated Esterification: A two-step approach involving an acid chloride intermediate.

  • Steglich Esterification: A mild, coupling agent-mediated method suitable for acid-sensitive substrates.[5][6]

  • Mitsunobu Reaction: An activation of the alcohol, offering stereochemical inversion where applicable.[7][8]

Below, we present a troubleshooting guide and frequently asked questions for each method, followed by detailed experimental protocols.

Troubleshooting and FAQ Guide

Fischer-Speier Esterification

The Fischer-Speier esterification is a reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol.[9][10] While economical, its application to this compound requires addressing the issue of the basic pyridine nitrogen.

Frequently Asked Questions (FAQs):

  • Q1: Why is my Fischer esterification reaction showing low or no conversion?

    • A1: The most probable cause is the protonation of the pyridine nitrogen by the acid catalyst (e.g., H₂SO₄, HCl). This deactivates the catalyst, preventing it from protonating the carbonyl oxygen of the carboxylic acid, which is a crucial step for initiating the nucleophilic attack by the alcohol.[1][3]

  • Q2: Can I simply add more acid catalyst to overcome the poisoning effect?

    • A2: While adding a stoichiometric amount of acid to first protonate the pyridine and then a catalytic amount for the reaction is a possibility, it can lead to harsh reaction conditions, potentially causing decomposition of the starting material or product. A more elegant solution is often preferred.

  • Q3: How can I improve the yield of my Fischer esterification?

    • A3: To drive the equilibrium towards the product, use a large excess of the alcohol (it can often serve as the solvent) and remove the water formed during the reaction, for example, by using a Dean-Stark apparatus.[9]

Troubleshooting Guide:

Problem Possible Cause Suggested Solution
Low to No Reaction Catalyst poisoning by the pyridine nitrogen.1. Use a large excess of alcohol and a moderate excess of acid catalyst. The alcohol can help to solvate the protonated pyridine, reducing its inhibitory effect. 2. Consider a modified Fischer esterification. A patent for the esterification of pyridine carboxylic acids suggests the formation of a catalytic salt complex to mitigate poisoning.[11]
Reaction Stalls Equilibrium has been reached.1. Remove water. Use a Dean-Stark trap or add a dehydrating agent like molecular sieves. 2. Increase the concentration of the alcohol.
Product Decomposition Reaction conditions are too harsh (high temperature or high acid concentration).1. Lower the reaction temperature and extend the reaction time. 2. Use a milder acid catalyst, such as p-toluenesulfonic acid (p-TsOH).
Difficult Product Isolation The product is soluble in the aqueous work-up phase due to the basicity of the pyridine ring.1. Carefully neutralize the reaction mixture to the isoelectric point of the ester to minimize its solubility in water. 2. Use a more nonpolar extraction solvent like dichloromethane or chloroform.
Thionyl Chloride (SOCl₂) Mediated Esterification

This method involves converting the carboxylic acid to a more reactive acid chloride using thionyl chloride (SOCl₂), which is then reacted with the alcohol.[12][13] This two-step process avoids the equilibrium limitations of the Fischer esterification.

Frequently Asked Questions (FAQs):

  • Q1: Is it necessary to isolate the acid chloride intermediate?

    • A1: While isolation is possible, a one-pot procedure is often more convenient. After the reaction with SOCl₂, the excess SOCl₂ is removed under vacuum, and the alcohol is then added.

  • Q2: What are the common side products in this reaction?

    • A2: Incomplete removal of SOCl₂ can lead to the formation of sulfites. The HCl generated can also cause side reactions if not properly managed.

Troubleshooting Guide:

Problem Possible Cause Suggested Solution
Low Yield of Ester Incomplete formation of the acid chloride.1. Ensure anhydrous conditions. SOCl₂ reacts with water. 2. Use a catalytic amount of N,N-dimethylformamide (DMF) to accelerate the formation of the acid chloride.[13]
Decomposition of the acid chloride.1. Use the acid chloride immediately after its formation. 2. Avoid high temperatures during the removal of excess SOCl₂.
Difficult Purification Presence of unreacted starting material and side products.1. Perform an aqueous work-up with a mild base (e.g., saturated NaHCO₃ solution) to remove any remaining acid chloride and HCl. 2. Purify by column chromatography on silica gel.
Steglich Esterification

The Steglich esterification is a mild method that uses a coupling agent, typically a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP).[5][6][14]

Frequently Asked Questions (FAQs):

  • Q1: What is the role of DMAP in the Steglich esterification?

    • A1: DMAP acts as an acyl transfer agent. It reacts with the O-acylisourea intermediate (formed from the carboxylic acid and DCC/EDC) to form a highly reactive N-acylpyridinium salt, which is then readily attacked by the alcohol. This minimizes a common side reaction, the formation of an unreactive N-acylurea.[5]

  • Q2: The byproduct of the DCC reaction, dicyclohexylurea (DCU), is difficult to remove. How can I address this?

    • A2: DCU is poorly soluble in most organic solvents and can often be removed by filtration. If it remains in solution, using EDC is a good alternative as its corresponding urea byproduct is water-soluble and can be removed with an aqueous work-up.[5]

Troubleshooting Guide:

Problem Possible Cause Suggested Solution
Low Yield Inefficient activation of the carboxylic acid.1. Ensure anhydrous conditions. Carbodiimides can react with water. 2. Increase the amount of coupling agent (DCC or EDC) to 1.1-1.2 equivalents.
Slow reaction rate.1. Increase the amount of DMAP (up to 0.2 equivalents). 2. Allow for longer reaction times.
Formation of N-acylurea Side Product The O-acylisourea intermediate is rearranging before reacting with the alcohol.1. Ensure a sufficient amount of DMAP is used. 2. Add the alcohol as soon as the carboxylic acid and coupling agent have been mixed.
Difficult Purification Contamination with DCU or the water-soluble urea from EDC.1. For DCC, filter the reaction mixture thoroughly. Cooling the mixture can sometimes help to precipitate more DCU. 2. For EDC, perform a thorough aqueous work-up with dilute acid and base washes.
Mitsunobu Reaction

The Mitsunobu reaction activates the alcohol for nucleophilic attack by the carboxylic acid using a combination of a phosphine (usually triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[7][8][15]

Frequently Asked Questions (FAQs):

  • Q1: What are the main advantages of the Mitsunobu reaction for this esterification?

    • A1: The Mitsunobu reaction is performed under mild, neutral conditions, making it suitable for substrates with sensitive functional groups. It also proceeds with inversion of stereochemistry at the alcohol's chiral center, if applicable.[15]

  • Q2: The byproducts of the Mitsunobu reaction, triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate, can be difficult to remove. What are the best purification strategies?

    • A2: TPPO can sometimes be crystallized from the reaction mixture. Column chromatography is often necessary. Using polymer-supported PPh₃ can simplify the work-up, as the phosphine oxide can be removed by filtration.[16]

Troubleshooting Guide:

Problem Possible Cause Suggested Solution
Low Yield The pKa of the carboxylic acid is too high.While this compound is expected to be sufficiently acidic, ensure the reaction is run under strictly anhydrous conditions.
Steric hindrance around the alcohol or carboxylic acid.1. Use less sterically hindered reagents if possible. 2. Increase the reaction time and/or temperature slightly (e.g., from 0 °C to room temperature).
Formation of Side Products The azodicarboxylate can react with other nucleophiles present.1. Add the azodicarboxylate slowly to the reaction mixture at a low temperature (0 °C). 2. Ensure the carboxylic acid is fully dissolved before adding the azodicarboxylate.
Difficult Purification Co-elution of the product with TPPO or the hydrazine byproduct.1. Optimize chromatographic conditions. A gradient elution may be necessary. 2. Consider using modified reagents that lead to more easily removable byproducts, such as di-(4-chlorobenzyl)azodicarboxylate (DCAD).[7]

Comparative Overview of Esterification Methods

Method Advantages Disadvantages Best Suited For
Fischer-Speier Economical, simple reagents.Reversible, requires harsh conditions, potential for catalyst poisoning.Large-scale synthesis where cost is a major factor and the substrate is robust.
SOCl₂-mediated Irreversible, high-yielding.Generates corrosive HCl, SOCl₂ is moisture-sensitive.Substrates that can tolerate acidic conditions and when complete conversion is desired.
Steglich Mild, neutral conditions, good for sensitive substrates.Requires stoichiometric coupling agents, byproduct removal can be challenging.Acid-sensitive substrates and when avoiding harsh conditions is critical.
Mitsunobu Very mild, neutral conditions, stereochemical inversion.Stoichiometric and often difficult to remove byproducts, expensive reagents.Precious or complex substrates, and when stereochemical control is necessary.

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of this compound

Fischer_Esterification A Combine this compound and excess alcohol (e.g., 20 eq.) in a round-bottom flask. B Add concentrated H₂SO₄ (1.5 eq.) dropwise with cooling. A->B Catalyst Addition C Reflux the mixture for 4-24 hours, monitoring by TLC. B->C Heating D Cool to room temperature and remove excess alcohol under reduced pressure. C->D Work-up E Dilute with water and neutralize with saturated NaHCO₃ solution. D->E F Extract with an organic solvent (e.g., CH₂Cl₂). E->F G Dry, filter, and concentrate the organic layer. F->G H Purify by column chromatography. G->H

Caption: Fischer-Speier Esterification Workflow.

  • To a solution of this compound (1.0 eq.) in the desired alcohol (e.g., ethanol, 20 eq.), add concentrated sulfuric acid (1.5 eq.) dropwise at 0 °C.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Carefully add the residue to a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extract the aqueous layer with dichloromethane (3 x V).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: SOCl₂-Mediated Esterification

SOCl2_Esterification A Suspend this compound in toluene. B Add SOCl₂ (2.0 eq.) and a catalytic amount of DMF. A->B Reagent Addition C Heat to reflux for 2-4 hours. B->C Acid Chloride Formation D Cool and remove excess SOCl₂ and toluene under reduced pressure. C->D Solvent Removal E Dissolve the residue in CH₂Cl₂ and add the alcohol (1.5 eq.) and triethylamine (2.0 eq.) at 0 °C. D->E Ester Formation F Stir at room temperature until completion (TLC). E->F G Perform an aqueous work-up. F->G H Purify by column chromatography. G->H

Caption: SOCl₂-Mediated Esterification Workflow.

  • Suspend this compound (1.0 eq.) in toluene.

  • Add thionyl chloride (2.0 eq.) and a catalytic amount of DMF.

  • Heat the mixture to reflux for 2-4 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove excess SOCl₂ and toluene.

  • Dissolve the crude acid chloride in anhydrous dichloromethane and cool to 0 °C.

  • Add the alcohol (1.5 eq.) followed by the dropwise addition of triethylamine (2.0 eq.).

  • Allow the reaction to warm to room temperature and stir until the reaction is complete as indicated by TLC.

  • Quench the reaction with water and separate the layers. Wash the organic layer with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography.

Protocol 3: Steglich Esterification

Steglich_Esterification A Dissolve this compound, alcohol (1.2 eq.), and DMAP (0.1 eq.) in anhydrous CH₂Cl₂. B Cool to 0 °C and add EDC·HCl (1.5 eq.) in one portion. A->B Coupling Agent Addition C Stir at room temperature for 12-24 hours. B->C Reaction D Dilute with CH₂Cl₂ and wash with 1M HCl, saturated NaHCO₃, and brine. C->D Work-up E Dry, filter, and concentrate the organic layer. D->E F Purify by column chromatography. E->F

Caption: Steglich Esterification Workflow.

  • To a solution of this compound (1.0 eq.), the alcohol (1.2 eq.), and DMAP (0.1 eq.) in anhydrous dichloromethane, add EDC·HCl (1.5 eq.) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Dilute the reaction mixture with dichloromethane and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 4: Mitsunobu Reaction

Mitsunobu_Reaction A Dissolve this compound, alcohol (1.0 eq.), and PPh₃ (1.5 eq.) in anhydrous THF. B Cool to 0 °C and add DIAD (1.5 eq.) dropwise. A->B Reagent Addition C Stir at room temperature for 2-16 hours. B->C Reaction D Concentrate the reaction mixture. C->D Solvent Removal E Purify directly by column chromatography. D->E

Caption: Mitsunobu Reaction Workflow.

  • Dissolve this compound (1.0 eq.), the alcohol (1.0 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF.

  • Cool the solution to 0 °C and add DIAD (1.5 eq.) dropwise over 10-15 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Remove the solvent under reduced pressure.

  • Purify the residue directly by column chromatography on silica gel to separate the product from triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct.

References

Technical Support Center: Crystallization of 4-(Pyridin-2-yl)thiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(Pyridin-2-yl)thiazole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of crystallizing this heterocyclic compound. Drawing from established principles of physical chemistry and practical laboratory experience, this document provides in-depth troubleshooting advice and validated protocols to help you achieve high-quality crystalline material.

Compound Overview: Understanding the Molecule

This compound (CAS No. 59020-45-0) is a rigid, planar molecule featuring a pyridine ring, a thiazole ring, and a carboxylic acid functional group.[1][2] Its unique structure presents specific challenges and opportunities in crystallization. A critical feature is the presence of both a basic nitrogen atom in the pyridine ring and an acidic carboxylic acid group. This allows the molecule to exist as a zwitterion, where the proton from the carboxylic acid transfers to the pyridine nitrogen. The solubility, and therefore the crystallization behavior, is highly dependent on the protonation state, making pH a critical parameter in aqueous systems.[3][4] The compound is thermally stable to approximately 300 °C, which allows for a wide range of temperatures to be explored during crystallization experiments.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step for successful crystallization? The choice of solvent is the single most important factor.[5] An ideal solvent for recrystallization should dissolve this compound completely at an elevated temperature but poorly at lower temperatures, allowing for high recovery upon cooling. Given the molecule's polarity, polar aprotic solvents (e.g., acetone, ethyl acetate) or alcohols (e.g., ethanol, isopropanol) are excellent starting points.

Q2: My compound "oiled out" instead of crystallizing. What should I do? "Oiling out" occurs when the compound separates from the solution as a liquid phase because the solution is too supersaturated at a temperature above the compound's melting point (or eutectic melting point with the solvent).[5][6] This can also be caused by impurities.

  • Immediate Fix: Reheat the solution until the oil redissolves, add a small amount (5-10% more) of the same solvent to reduce saturation, and allow it to cool much more slowly.[5] Insulating the flask can promote slower cooling.[6]

Q3: No crystals are forming, even after the solution has cooled. What are the next steps? If a clear solution remains, it is likely not sufficiently supersaturated or nucleation has not been initiated. You can induce crystallization by:

  • Scratching: Gently scratch the inside surface of the flask with a glass rod just below the solvent line. This creates microscopic imperfections that can serve as nucleation sites.[5][6]

  • Seeding: Add a single, tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for further crystal growth.[5]

  • Reducing Solvent Volume: Slowly evaporate some of the solvent to increase the concentration of the compound.[6]

  • Lowering Temperature: Use an ice bath or refrigerator to further decrease the compound's solubility.[5]

Q4: How does pH control impact the crystallization of this specific molecule? The zwitterionic nature of this compound makes its solubility highly pH-dependent in aqueous or protic solvents.

  • At low pH, the pyridine nitrogen is protonated, forming a cation.

  • At high pH, the carboxylic acid is deprotonated, forming an anion. In both cases, the charged species is more soluble in polar solvents. The lowest solubility typically occurs at the isoelectric point (pI), where the neutral zwitterion predominates.[3][7] For crystallization from aqueous media, adjusting the pH to the compound's pI is crucial for minimizing solubility and maximizing yield.[4] For crystallization from most organic solvents, it is best to ensure the compound is in its neutral/zwitterionic state.

In-Depth Troubleshooting Guides

Scenario 1: Persistent Oiling or Amorphous Precipitation

Oiling out or the formation of an amorphous solid indicates that the process of solidification is happening too rapidly and in a disorganized manner, kinetically outcompeting the slower, more ordered process of crystallization.

Causality Analysis:

  • High Supersaturation: The concentration of the solute is too high for the given temperature, leading to rapid phase separation.

  • Rapid Cooling: The solution is cooled too quickly, not allowing sufficient time for molecules to orient themselves into a crystal lattice.[5]

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation or act as "cosolvents," increasing solubility and preventing crystallization. Common impurities may include starting materials from the synthesis (e.g., thioamides or α-haloketones from a Hantzsch synthesis) or residual salts.[8]

Solutions:

  • Solvent System Modification:

    • Increase Solvent Volume: As a first step, add more of the primary solvent to reduce supersaturation and cool again slowly.[6]

    • Change Solvents: Try a solvent in which the compound is less soluble. This naturally slows the process.

    • Use a Solvent/Anti-Solvent System: Dissolve the compound in a "good" solvent, then slowly add a miscible "poor" solvent (an anti-solvent) until the solution becomes faintly cloudy (the point of saturation). Heating to clarify and then slowly cooling can yield high-quality crystals. A common combination for similar compounds is Ethyl Acetate (good solvent) and Hexane (anti-solvent).[9]

  • Control the Cooling Rate:

    • Allow the flask to cool to room temperature on the benchtop, undisturbed.

    • Insulate the flask by placing it in a beaker of warm water or wrapping it in glass wool to ensure very slow cooling.

    • Avoid placing the hot solution directly into an ice bath or refrigerator.

  • Purification:

    • If impurities are suspected, consider a preliminary purification step. This could involve a wash, a quick filtration through a silica plug, or treatment with activated charcoal to remove colored impurities.[6]

Scenario 2: Achieving High Crystal Quality (Controlling Morphology)

Often, initial crystallization attempts yield very fine needles or thin plates. While crystalline, these morphologies can be difficult to handle, filter, and may trap solvent, leading to lower purity. The goal is to grow well-defined, block-like crystals.

Causality Analysis:

  • Rapid Nucleation, Slow Growth: Conditions that favor the rapid formation of many nucleation sites (high supersaturation) will lead to a large number of small crystals competing for the available solute.

  • Solvent Effects: The solvent can interact with different crystal faces, promoting or inhibiting growth in specific directions, thereby influencing the final crystal shape (habit).[10]

Solutions:

  • Reduce Supersaturation: The key to larger crystals is to have fewer nucleation events followed by a sustained period of slow growth. This is achieved by working with a less supersaturated solution. Use slightly more solvent than the minimum required for dissolution.

  • Vapor Diffusion: This is an excellent technique for growing high-quality single crystals.

    • Dissolve the compound in a small amount of a relatively volatile "good" solvent in a small, open vial.

    • Place this vial inside a larger, sealed jar that contains a layer of a "poor" solvent (anti-solvent) in which the good solvent is miscible.

    • Slow diffusion of the anti-solvent vapor into the vial will gradually decrease the compound's solubility, promoting slow, ordered crystal growth.[5][10]

  • Temperature Gradient: Maintain the solution at a temperature where it is just saturated. Slowly and steadily lower the temperature over several hours or days. This controlled decrease in solubility ensures a slow growth phase.

Experimental Protocols & Data

Protocol 1: Systematic Solvent Screening

This protocol helps identify a suitable solvent or solvent system for recrystallization.

  • Preparation: Place approximately 10-20 mg of your crude this compound into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different solvent (see Table 1) dropwise, starting with 0.5 mL. Agitate the tube. Note if the compound dissolves readily at room temperature. If it does, the solvent is too good for simple recrystallization and should be reserved for use as the "good" solvent in an anti-solvent system.

  • Heating: For solvents that did not dissolve the compound at room temperature, gently heat the test tube in a warm water or sand bath. Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used. An ideal solvent will dissolve the compound near its boiling point in a reasonable volume.

  • Cooling: Allow the tubes with dissolved solid to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.

  • Observation: Observe the quantity and quality of the crystals formed. The best solvent is one that dissolves the compound when hot and yields a large amount of crystalline solid upon cooling.

Table 1: Suggested Solvents for Screening

Solvent Class Example Solvents Expected Behavior with this compound
Alcohols Ethanol, Methanol, Isopropanol Good candidates. Likely to show significant solubility increase with temperature.
Ketones Acetone, Methyl Ethyl Ketone Good candidates. Polar aprotic nature can be effective.
Esters Ethyl Acetate Excellent candidate. Often a good balance of solubility.[9]
Ethers Tetrahydrofuran (THF) May be too strong a solvent, but can be used in anti-solvent pairs.[10]
Hydrocarbons Hexane, Heptane Likely to be poor solvents (anti-solvents).[9]
Chlorinated Dichloromethane May be too strong a solvent. Use with caution due to volatility.[11]

| Water | H₂O | Solubility will be highly pH-dependent.[4] Best used with pH control. |

Protocol 2: Standard Recrystallization by Slow Cooling
  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add the chosen solvent in portions, heating the mixture to a gentle boil with stirring. Continue adding just enough hot solvent until all the solid has dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Cooling: Cover the flask with a watch glass and allow it to cool slowly and undisturbed on a benchtop. Do not rush this step.

  • Crystal Maturation: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by suction filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Visualization of Workflows and Principles

The following diagrams illustrate the logical flow of troubleshooting and the interplay of key experimental parameters.

TroubleshootingWorkflow start Crystallization Attempt (Dissolve in Hot Solvent & Cool) outcome Observe Outcome start->outcome success SUCCESS: Isolate, Wash & Dry Crystals outcome->success Well-formed Crystals oil oil outcome->oil Oil / Amorphous Solid clear clear outcome->clear Clear Solution (No Crystals) oil_reheat 1. Reheat to Dissolve 2. Add More Solvent (5-10%) 3. Cool SLOWLY oil->oil_reheat induce Induce Nucleation clear->induce oil_purify If Oiling Persists: - Try Different Solvent - Purify Crude Material oil_reheat->oil_purify scratch Scratch with Glass Rod induce->scratch Method 1 seed Add Seed Crystal induce->seed Method 2 concentrate Reduce Solvent Volume induce->concentrate Method 3 ParameterInfluence center Crystal Quality (Size, Purity, Morphology) purity Starting Material Purity purity->center Higher -> Better Quality cooling Cooling Rate cooling->center Slower -> Larger Crystals solvent Solvent Choice solvent->center Optimal Polarity -> Better Habit ph pH Control (in protic solvents) ph->center At Isoelectric Point -> Max Yield

References

Technical Support Center: Scale-Up Synthesis of 4-(Pyridin-2-yl)thiazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the scale-up synthesis of 4-(Pyridin-2-yl)thiazole-2-carboxylic acid. This document is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. We will address common challenges, provide in-depth troubleshooting advice, and detail validated protocols to ensure a robust, safe, and efficient process.

I. Overview of the Synthetic Strategy

The most common and scalable synthetic route to this compound involves a three-step sequence. This pathway is built around the classic Hantzsch thiazole synthesis.

Synthetic_Workflow cluster_0 Starting Materials cluster_1 Intermediate 1 cluster_2 Reagents cluster_3 Intermediate 2 cluster_4 Reagents SM Step 1: α-Bromination 2-Bromo-1-(pyridin-2-yl)ethanone 2-Bromo-1-(pyridin-2-yl)ethanone SM->2-Bromo-1-(pyridin-2-yl)ethanone Forms intermediate Hantzsch Step 2: Hantzsch Thiazole Synthesis Ethyl 4-(pyridin-2-yl)thiazole-2-carboxylate Ethyl 4-(pyridin-2-yl)thiazole-2-carboxylate Hantzsch->Ethyl 4-(pyridin-2-yl)thiazole-2-carboxylate Forms intermediate Hydrolysis Step 3: Ester Hydrolysis Product Final Product Purification Hydrolysis->Product Yields final product 2-Acetylpyridine 2-Acetylpyridine 2-Acetylpyridine->SM Brominating Agent (e.g., NBS, Br2) Brominating Agent (e.g., NBS, Br2) Brominating Agent (e.g., NBS, Br2)->SM 2-Bromo-1-(pyridin-2-yl)ethanone->Hantzsch Ethyl thiooxamate Ethyl thiooxamate Ethyl thiooxamate->Hantzsch Ethyl 4-(pyridin-2-yl)thiazole-2-carboxylate->Hydrolysis Base (e.g., LiOH, NaOH) Base (e.g., LiOH, NaOH) Base (e.g., LiOH, NaOH)->Hydrolysis

Caption: Overall workflow for the synthesis of this compound.

II. Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes for the starting material, 2-acetylpyridine?

A1: For a successful and reproducible scale-up, your 2-acetylpyridine should have a purity of >98%. Key impurities to screen for are isomers (3- and 4-acetylpyridine) and the corresponding ethylpyridines. The presence of isomers can lead to the formation of difficult-to-remove isomeric thiazole products. Water content should also be low (<0.1%), as it can interfere with the subsequent bromination step.

Q2: My α-bromoketone intermediate, 2-bromo-1-(pyridin-2-yl)ethanone, degrades upon storage. How can I improve its stability?

A2: This is a very common issue. α-Haloketones are notoriously unstable due to their reactivity. For large-scale work, it is highly recommended to use the more stable hydrobromide or hydrochloride salt of the intermediate.[1][2] If you are synthesizing it in-house, the best practice is to use it immediately in the next step ("telescoping") without prolonged storage. If storage is unavoidable, keep it under an inert atmosphere (N2 or Ar), protected from light, and at low temperatures (<4 °C).

Q3: Are there any specific safety concerns with thioamides like ethyl thiooxamate?

A3: Yes, thioamides as a class of compounds require careful handling. While ethyl thiooxamate is less hazardous than many simpler thioamides, they can be unstable and may have associated toxicity.[3][4] It's crucial to consult the Safety Data Sheet (SDS) and handle the material in a well-ventilated area or fume hood, using appropriate personal protective equipment (PPE), including gloves and safety glasses. Some thioamides can release toxic gases upon decomposition or reaction with strong acids.[5][6]

III. Troubleshooting Guide: Step-by-Step

Step 1: α-Bromination of 2-Acetylpyridine

This step is critical as the quality of the 2-bromo-1-(pyridin-2-yl)ethanone directly impacts the yield and purity of the Hantzsch reaction.

Protocol Snapshot: α-Bromination using N-Bromosuccinimide (NBS)

  • Charge a suitable reactor with 2-acetylpyridine and an appropriate solvent (e.g., acetonitrile, chloroform).

  • Add a radical initiator, such as a catalytic amount of benzoyl peroxide or AIBN.

  • Heat the mixture to a moderate temperature (e.g., 50-60 °C).

  • Slowly add N-Bromosuccinimide (NBS) portion-wise to control the exotherm. Using NBS is often preferred at scale over liquid bromine for easier handling.[7]

  • Monitor the reaction by HPLC or TLC until the starting material is consumed.

  • Cool the reaction mixture and filter off the succinimide byproduct.

  • Wash the filtrate with a mild aqueous base (e.g., NaHCO3 solution) to remove any acidic impurities.

  • Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure. The crude product should be used promptly or converted to a stable salt.

Problem Potential Cause Troubleshooting Action
Incomplete Reaction Insufficient brominating agent or initiator; reaction temperature too low.Increase NBS stoichiometry slightly (e.g., 1.05-1.1 eq). Ensure initiator is active. Increase temperature in 5 °C increments.
Formation of Dibrominated Product Over-addition of NBS; poor temperature control leading to hotspots.Ensure slow, portion-wise addition of NBS. Improve reactor mixing and cooling to maintain a stable internal temperature.
Low Isolated Yield Product is a lachrymator and can be lost during workup; potential instability.Minimize exposure to air and moisture during workup. Consider an extractive workup instead of filtration if succinimide causes issues. Use the crude product directly if possible.
Product is Dark/Oily Degradation products; residual impurities.Ensure starting materials are pure. A charcoal treatment of the organic solution before concentration can sometimes help. Purification by column chromatography is possible but not ideal for large scales.
Step 2: Hantzsch Thiazole Synthesis

This is the key ring-forming reaction. The mechanism involves nucleophilic attack by the thioamide sulfur on the α-bromoketone, followed by cyclization and dehydration.[8]

Hantzsch_Mechanism start_materials α-Bromoketone + Ethyl Thiooxamate sn2_attack SN2 Attack (Sulfur on α-Carbon) start_materials->sn2_attack intermediate1 Thioimonium Intermediate sn2_attack->intermediate1 cyclization Intramolecular Cyclization (Nitrogen attacks Carbonyl) intermediate1->cyclization intermediate2 Hemiaminal-like Intermediate cyclization->intermediate2 dehydration Dehydration (-H2O) intermediate2->dehydration product Ethyl 4-(pyridin-2-yl)thiazole-2-carboxylate dehydration->product Aromatization drives reaction

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Protocol Snapshot: Cyclocondensation

  • Dissolve ethyl thiooxamate in a suitable solvent (ethanol is common and effective).[9]

  • Slowly add a solution of 2-bromo-1-(pyridin-2-yl)ethanone (or its salt) to the thioamide solution at room temperature.

  • Heat the reaction mixture to reflux (for ethanol, ~78 °C) for several hours.

  • Monitor the reaction by HPLC or TLC.

  • Upon completion, cool the mixture. The product may precipitate upon cooling. If not, concentrate the solvent under reduced pressure.

  • The crude product can be isolated by filtration or purified by recrystallization from a suitable solvent like ethanol or isopropanol.

Problem Potential Cause Troubleshooting Action
Low Yield Impure α-bromoketone; incorrect stoichiometry; reaction time/temperature insufficient.Use freshly prepared or high-purity α-bromoketone. Verify the molar equivalence of reactants. Increase reflux time and monitor reaction progress.
Side Product Formation Reaction conditions too harsh; presence of impurities.Avoid excessively high temperatures. Ensure the pH is not strongly acidic, which can sometimes lead to alternative cyclization pathways.[10]
Difficult Isolation Product is highly soluble in the reaction solvent.Concentrate the reaction mixture to a smaller volume. Try adding an anti-solvent (e.g., water or heptane) to induce precipitation.
Reaction Stalls Deactivation of reagents.Ensure the absence of water if it negatively impacts the reaction. Check the purity and integrity of the ethyl thiooxamate.
Step 3: Saponification (Ester Hydrolysis)

The final step to yield the target carboxylic acid. Control of pH and temperature is crucial to prevent degradation.

Protocol Snapshot: Hydrolysis

  • Suspend the ethyl 4-(pyridin-2-yl)thiazole-2-carboxylate in a mixture of water and a co-solvent (e.g., THF, ethanol).

  • Add a stoichiometric amount of base (e.g., 1.1 - 1.5 eq. of LiOH·H₂O or NaOH).

  • Stir the mixture at a controlled temperature (e.g., 40-50 °C) until HPLC analysis shows complete consumption of the ester.

  • Cool the reaction mixture to room temperature and filter if any solids are present.

  • Carefully adjust the pH of the filtrate to the isoelectric point of the product (typically pH 3-4) using an acid like 1M HCl.

  • The product will precipitate as a solid. Stir the slurry for a period to ensure complete precipitation.

  • Isolate the solid by filtration, wash with cold water, and then with a non-polar solvent (like heptane) to aid drying.

  • Dry the product under vacuum at an elevated temperature (e.g., 50-60 °C).

Troubleshooting_Hydrolysis start Low Yield or Purity in Final Product? check_hydrolysis Was hydrolysis complete (by HPLC)? start->check_hydrolysis check_degradation Did HPLC show new impurity peaks? check_hydrolysis->check_degradation Yes incomplete Incomplete Hydrolysis check_hydrolysis->incomplete No check_precipitation Did product fully precipitate upon pH adjustment? check_degradation->check_precipitation No degradation Product Degradation check_degradation->degradation Yes solubility Incomplete Precipitation check_precipitation->solubility No solution1 Solution: Increase reaction time, temperature (mildly), or base equivalents. incomplete->solution1 solution2 Solution: Lower temperature, use a milder base (LiOH vs. KOH), shorten reaction time. degradation->solution2 solution3 Solution: Check final pH. Cool slurry to <10°C before filtration. Add co-solvent if needed to reduce solubility. solubility->solution3

Caption: Decision tree for troubleshooting the final hydrolysis and isolation step.

IV. Final Product Purification

The desired product, this compound, is typically a stable, high-melting solid.[11] The primary method for purification at scale is recrystallization.

  • Common Impurities:

    • Unreacted ethyl ester: Can be removed by ensuring complete hydrolysis or by a basic wash during workup.

    • Starting thioamide or α-bromoketone: Indicates an incomplete Hantzsch reaction.

    • Salts (e.g., NaCl, LiCl): Effectively removed by washing the filtered product cake with deionized water.

  • Recrystallization Solvents: A polar, protic solvent system is often effective. Consider systems like Dimethylformamide (DMF)/water, Acetic Acid/water, or high-boiling alcohols. The choice will depend on the specific impurity profile and desired crystal form.

V. References

  • Camacho, L., et al. (2019). Deprotection Strategies for Thioimidates During Fmoc Solid-Phase Peptide Synthesis: A Safe Route to Thioamides. ChemRxiv. --INVALID-LINK--

  • ResearchGate. (n.d.). Deprotection Strategies for Thioimidates during Fmoc Solid-Phase Peptide Synthesis: A Safe Route to Thioamides | Request PDF. --INVALID-LINK--

  • VanVeller, B., et al. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv. --INVALID-LINK--

  • ResearchGate. (n.d.). Thioamides as Useful Synthons in the Synthesis of Heterocycles. --INVALID-LINK--

  • Taylor & Francis Online. (2024). Unlocking the potential of the thioamide group in drug design and development. --INVALID-LINK--

  • ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis. --INVALID-LINK--

  • Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. --INVALID-LINK--

  • Al-Said, M. S., et al. (2012). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Tetrahedron Letters. --INVALID-LINK--

  • University of Sussex. (2023). New methods for the rapid synthesis of thiazoles. Figshare. --INVALID-LINK--

  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. --INVALID-LINK--

  • ChemBK. (n.d.). 2-bromo-1-(pyridin-4-yl)ethanone. --INVALID-LINK--

  • PubChem. (n.d.). 2-Bromoacetamidopyridine. --INVALID-LINK--

  • BLDpharm. (n.d.). 2-Bromo-1-(pyridin-2-yl)ethanone hydrochloride. --INVALID-LINK--

  • Smolecule. (2023). This compound. --INVALID-LINK--

  • Asian Journal of Organic & Medicinal Chemistry. (n.d.). A Facile, Efficient, Environmentally Benign Protocol for Rapid Synthesis of α-Bromoacetophenones. --INVALID-LINK--

  • PubChem. (n.d.). 2-Bromo-1-(pyridin-4-yl)ethanone. --INVALID-LINK--

  • Scientific Laboratory Supplies. (n.d.). 2-(4-Pyridyl)thiazole-4-carboxylic acid, 97%. --INVALID-LINK--

  • Santa Cruz Biotechnology. (n.d.). 2-(Pyridin-3-yl)-1,3-thiazole-4-carboxylic acid. --INVALID-LINK--

  • PubMed. (n.d.). Successful computer guided planned synthesis of (4R)-thiazolidine carboxylic acid and its 2-substituted analogues as urease inhibitors. --INVALID-LINK--

  • ACS Publications. (n.d.). Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. --INVALID-LINK--

References

preventing degradation of 4-(Pyridin-2-yl)thiazole-2-carboxylic acid during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(Pyridin-2-yl)thiazole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this valuable heterocyclic building block. Here, you will find in-depth troubleshooting advice and frequently asked questions to help prevent its degradation and ensure the success of your synthetic endeavors.

Troubleshooting Guide: Addressing Common Reaction Failures

This section addresses specific issues you may encounter during your experiments. Each problem is analyzed to its root cause, followed by robust, field-proven solutions and detailed protocols.

Problem 1: My amide coupling reaction is giving low yields and a major byproduct consistent with decarboxylation. What is happening and how can I fix it?

Plausible Cause: The primary culprit is likely thermal decarboxylation. Heteroaromatic carboxylic acids, especially those with electron-withdrawing rings like thiazole and pyridine, can be susceptible to losing CO2 at elevated temperatures.[1][2] Many standard coupling reagents, while effective, may require conditions that inadvertently promote this degradation pathway, leading to the formation of 2-pyridinylthiazole as a significant byproduct.

Recommended Solution: The key is to employ a coupling system that operates efficiently at or below room temperature. Uronium/aminium salt-based reagents are highly recommended for this purpose.

Detailed Protocol: Low-Temperature Amide Coupling using HATU

  • Preparation: In a clean, dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve your this compound (1.0 equivalent) in a polar aprotic solvent like N,N-Dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents). Stir for 5-10 minutes at room temperature. The base is crucial for deprotonating the carboxylic acid to form the carboxylate.[3][4]

  • Activation: Cool the mixture to 0 °C using an ice bath. Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) (1.1-1.2 equivalents) portion-wise.[5] Allow the activation to proceed at 0 °C for 15-30 minutes. During this step, HATU reacts with the carboxylate to form a highly reactive OAt-active ester.[5][6]

  • Amine Addition: Add your amine (1.2 equivalents) to the pre-activated mixture.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 1-4 hours. The progress should be monitored by a suitable technique like TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 5% aqueous LiCl (to help remove DMF), a mild acid (e.g., 5% aqueous HCl), saturated aqueous NaHCO₃, and finally, brine.[7] Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

dot

Caption: Competing reaction pathways for this compound.

Problem 2: My esterification reaction is failing, and the starting material is decomposing. Why is this acid so unstable?

Plausible Cause: Classic Fischer esterification conditions, which involve heating a carboxylic acid with an alcohol in the presence of a strong acid catalyst (like H₂SO₄), are often too harsh for this substrate.[8] These conditions can promote both decarboxylation and potential acid-catalyzed degradation of the thiazole ring.[9]

Recommended Solution: Opt for milder esterification methods that avoid strong acids and high temperatures. Methods involving in-situ activation of the carboxylic acid or the use of specific alkylating agents are preferable.

MethodReagentsTemperatureKey Advantages
Steglich Esterification DCC or EDC, DMAP (cat.)Room TempMild, neutral conditions; good for acid-sensitive substrates.[10][11]
POCl₃ Method POCl₃, AlcoholRoom Temp (for 1°), Reflux (for 2°)Efficient, tolerates other functional groups.[12]
TMS-Diazomethane TMS-CHN₂, AlcoholRoom TempRapidly forms methyl esters under mild conditions.[11]

Detailed Protocol: Mild Esterification using POCl₃

  • Preparation: Dissolve the this compound (1.0 equivalent) in the desired primary alcohol (e.g., methanol or ethanol), which will act as both reagent and solvent.

  • Reagent Addition: Cool the solution in an ice bath (0 °C). Add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise.

  • Reaction: Stir the resulting solution at room temperature for approximately 2 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Pour the reaction mixture over crushed ice and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with a saturated solution of sodium bicarbonate, then brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ester.[12]

Problem 3: The thiazole-2-carboxylic acid moiety is not surviving a cross-coupling reaction (e.g., Suzuki, Heck) on another part of the molecule. What are the likely side reactions?

Plausible Cause: The free carboxylic acid can interfere with the catalytic cycle of transition metal catalysts, such as palladium.[13] It can act as a ligand, leading to catalyst inhibition, or undergo undesired decarboxylative coupling.[2] The acidic proton can also complicate reactions that are sensitive to acids.

Recommended Solution: Employ a "protect-couple-deprotect" strategy. By temporarily converting the carboxylic acid to a more robust functional group, like an ester, you can shield it from the reaction conditions.

Detailed Protocol: Protection as a Methyl Ester for Cross-Coupling

  • Protection: Convert the carboxylic acid to its methyl ester using a mild method, such as the POCl₃ protocol described in Problem 2. Purify the resulting methyl ester.

  • Cross-Coupling: Perform your desired cross-coupling reaction on the protected substrate under its optimized conditions. The methyl ester is generally stable to common palladium-catalyzed cross-coupling conditions.

  • Deprotection (Hydrolysis): After successful coupling, cleave the ester to regenerate the carboxylic acid. Dissolve the methyl ester in a mixture of THF and water. Add an excess of lithium hydroxide (LiOH) and stir at room temperature until the reaction is complete (monitor by TLC/LC-MS). Acidify the mixture with a dilute acid (e.g., 1N HCl) to protonate the carboxylate, and then extract the desired product with an organic solvent.

dot

Caption: Protect-Couple-Deprotect workflow for sensitive substrates.

Frequently Asked Questions (FAQs)

  • Q1: What are the ideal storage conditions for this compound?

    • A: It should be stored in a tightly sealed container in a cool, dry place, away from heat and light. For long-term storage, refrigeration (-20°C) is recommended to minimize potential degradation.

  • Q2: What analytical techniques are best for monitoring the stability of this compound during a reaction?

    • A: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal. These techniques allow you to quantify the consumption of the starting material while simultaneously detecting the formation of byproducts, such as the decarboxylated impurity. Proton NMR (¹H NMR) can also be used to check the purity of isolated materials.

  • Q3: Are there any common solvents or reagents I should absolutely avoid?

    • A: Avoid using strong acids or bases at high temperatures, as this can promote ring-opening or other degradation pathways of the thiazole moiety.[14] Also, be cautious with strong reducing agents like Raney Nickel, which can cause desulfurization and degradation of the thiazole ring.[14] When performing reactions sensitive to acidic protons, such as those involving Grignard or organolithium reagents, the carboxylic acid must be protected.

References

Technical Support Center: A Researcher's Guide to 4-(Pyridin-2-yl)thiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 4-(Pyridin-2-yl)thiazole-2-carboxylic acid. This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile heterocyclic compound. Achieving high purity is critical for reproducible downstream applications, from biological screening to advanced materials synthesis. This guide provides in-depth, field-proven answers and protocols to address the common challenges associated with impurities in this compound.

Part 1: Frequently Asked Questions (FAQs) about Impurities

This section addresses the most common questions our team encounters regarding the purity of this compound.

Q1: What are the most likely impurities in a synthesized batch of this compound?

The impurities present in your sample are almost always a direct reflection of the synthetic route used and the subsequent handling and storage conditions. The most common method for synthesizing the core structure is the Hantzsch thiazole synthesis.[1][2]

Based on this, we can classify the most probable impurities as follows:

Impurity Class Specific Example(s) Typical Origin
Starting Materials Ethyl 2-bromo-3-(pyridin-2-yl)-3-oxopropanoate, ThiooxamideIncomplete reaction during synthesis.
Synthesis By-products Isomeric thiazoles, products of side-reactionsAlternative cyclization pathways or reactions under non-optimal pH.[3]
Reagents & Solvents Inorganic salts, residual acids/bases, high-boiling solventsCarried over from the reaction workup and purification steps.
Degradation Products 4-(Pyridin-2-yl)thiazoleThermal decarboxylation of the carboxylic acid group.[4]

Q2: My product is a brownish or off-white color instead of the expected white/pale yellow solid. What causes this discoloration?

Discoloration is a common issue and typically points to two culprits:

  • Trace Metal Impurities: If metal-containing reagents were used during synthesis, residual metals can form colored complexes with the pyridine or thiazole nitrogen atoms.

  • Thermal Degradation: this compound is kinetically stable up to approximately 300 °C.[4] However, prolonged heating at elevated temperatures, especially in the presence of oxygen, can lead to the formation of colored polymeric or charred by-products. Decarboxylation itself can be followed by further decomposition, leading to discoloration.[4]

Q3: I'm seeing a non-polar spot on my TLC that isn't a starting material. I suspect decarboxylation. How can I confirm this?

Your suspicion is likely correct. The loss of the polar carboxylic acid group results in a significantly less polar molecule, 4-(Pyridin-2-yl)thiazole, which will have a much higher Rf value on a silica TLC plate.

To confirm:

  • Reference Spotting: If you have a standard of 4-(Pyridin-2-yl)thiazole, you can co-spot it on the TLC plate with your sample. If the impurity spot has the same Rf, it is very likely the decarboxylated product.

  • Intentional Degradation: Gently heat a small amount of your purified product in a vial (ideally under an inert atmosphere) to around 320 °C for a short period.[4] Run a TLC of this "degraded" sample alongside your original batch. The appearance or intensification of the non-polar spot will strongly support decarboxylation as the source of the impurity.

  • LC-MS Analysis: This is the most definitive method. The decarboxylated product will have a molecular weight that is 44.01 g/mol less (the mass of CO₂) than your target compound (206.22 g/mol ).

Q4: Can unreacted starting materials from a Hantzsch synthesis be easily removed?

Yes, generally they can. The Hantzsch synthesis for this compound likely involves a bromo-ketoester and a thioamide. These precursors have different polarity and acidity compared to the final product.

  • Thiooxamide (or related thioamide): This is a relatively polar compound.

  • α-Halo Ketone Precursor: This is typically a neutral, less polar organic molecule.

The carboxylic acid functional group on your final product is the key to a straightforward separation, which is detailed in the protocols below.

Part 2: Troubleshooting and Purification Protocols

This section provides step-by-step guides for assessing purity and removing common impurities.

Guide 1: Foundational Purity Assessment

Before attempting any purification, you must first assess the level and nature of the impurities.

A. Thin-Layer Chromatography (TLC) Protocol

  • Prepare the Eluent: A good starting point is a 70:30 mixture of Ethyl Acetate:Hexane. You may need to adjust the polarity based on the results. Adding 1-2% acetic acid to the eluent can improve the spot shape of carboxylic acids by preventing streaking.

  • Prepare Samples: Dissolve a tiny amount of your crude product in a suitable solvent (e.g., Methanol, Ethyl Acetate).

  • Spot the Plate: Using a capillary tube, spot the dissolved sample onto the baseline of a silica gel TLC plate.

  • Develop: Place the plate in a developing chamber containing the eluent. Ensure the solvent level is below the baseline.

  • Visualize: After the solvent front nears the top, remove the plate and mark the solvent front. Visualize the spots under UV light (254 nm).

  • Analyze: The product should be a major spot. Higher Rf spots are less polar (e.g., decarboxylated product), while lower Rf spots are more polar (e.g., starting materials, baseline impurities).

B. Melting Point Analysis

A sharp melting point indicates high purity. A broad melting range ( > 2 °C) suggests the presence of impurities. Compare your observed melting point to the literature value for the pure compound.

Guide 2: Purification by Acid-Base Extraction

This is the most effective method for removing neutral or basic impurities from your acidic product. The principle relies on the reversible conversion of the water-insoluble carboxylic acid into its water-soluble carboxylate salt.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like Ethyl Acetate (EtOAc).

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Mixing & Separation: Stopper the funnel and shake vigorously, venting frequently to release CO₂ gas. Allow the layers to separate. The deprotonated product (carboxylate salt) will move to the aqueous layer, while neutral impurities (like the decarboxylated product or α-halo ketone precursor) will remain in the organic layer.

  • Isolate Layers: Drain the lower aqueous layer into a clean flask.

  • Wash (Optional but Recommended): Wash the organic layer again with a fresh portion of NaHCO₃ solution to recover any remaining product. Combine the aqueous layers.

  • Back-Wash: Wash the combined aqueous layers with fresh EtOAc to remove any trapped neutral impurities. Discard this organic wash.

  • Re-precipitation: Cool the aqueous layer in an ice bath. Slowly add 1M Hydrochloric Acid (HCl) dropwise while stirring until the solution is acidic (pH ~2-3, check with pH paper). The pure carboxylic acid will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts, followed by a small amount of cold hexane to aid drying.

  • Drying: Dry the purified product under vacuum.

Workflow Diagram: Acid-Base Extraction

crude Crude Product in Ethyl Acetate sep_funnel Add aq. NaHCO3 (Separatory Funnel) crude->sep_funnel org_layer Organic Layer: Neutral Impurities (e.g., Decarboxylated Product) sep_funnel->org_layer Discard aq_layer Aqueous Layer: Sodium 4-(Pyridin-2-yl)thiazole-2-carboxylate sep_funnel->aq_layer acidify Acidify with HCl (aq) to pH 2-3 aq_layer->acidify filter Vacuum Filtration acidify->filter pure_product Pure Product (Solid) filter->pure_product

Caption: Workflow for purification via acid-base extraction.

Guide 3: Purification by Recrystallization

Recrystallization is excellent for removing small amounts of impurities that have different solubility profiles from the product. The key is finding a solvent system where the product is highly soluble when hot but poorly soluble when cold, while impurities are either very soluble or insoluble at all temperatures.

Recommended Solvent Systems:

Solvent/System Polarity Comments
Ethanol/Water HighDissolve in hot ethanol, add hot water dropwise until cloudy, then clarify with a drop of ethanol. Cool slowly.
Ethyl Acetate/Hexane MediumDissolve in a minimum of hot Ethyl Acetate, then add Hexane slowly until turbidity persists. Cool.[5]
Methanol HighSuitable for removing less polar impurities.
Isopropanol Medium-HighA good single-solvent option to try.

Step-by-Step Protocol:

  • Solvent Addition: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent.

  • Heating: Gently heat the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves. Add more solvent in small portions if needed to achieve full dissolution. Avoid adding excessive solvent.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or polymeric material), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For maximum yield, subsequently place it in an ice bath.

  • Isolation: Collect the formed crystals by vacuum filtration.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Workflow Diagram: Recrystallization

crude Crude Solid dissolve Dissolve in Minimum Hot Solvent crude->dissolve cool Cool Slowly to Room Temp. dissolve->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter crystals Pure Crystals filter->crystals mother_liquor Mother Liquor: Soluble Impurities filter->mother_liquor Discard

References

Technical Support Center: Refining the Hantzsch Synthesis for Substituted Pyridine-Thiazole Hybrids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted pyridine-thiazole hybrids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of the Hantzsch pyridine synthesis and its modern adaptations. Here, we delve into the mechanistic nuances, provide robust experimental protocols, and offer detailed troubleshooting for common challenges encountered in the laboratory.

Section 1: Mechanism & Core Principles

The Hantzsch pyridine synthesis, first reported by Arthur Rudolf Hantzsch in 1881, is a classic multi-component reaction that provides access to dihydropyridines, which can then be oxidized to form the corresponding pyridine ring.[1][2] The reaction's elegance lies in its convergence, assembling complex heterocyclic scaffolds from simple, readily available starting materials in a single pot.[2]

The classical synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[1] The reaction proceeds through a series of intermediates, including an enamine and a chalcone-like species, which ultimately cyclize and dehydrate to form the 1,4-dihydropyridine (1,4-DHP) core.[1][2] The driving force for the subsequent oxidation to the pyridine is the formation of a stable aromatic system.[1]

For the synthesis of pyridine-thiazole hybrids, a key starting material is a β-ketoester equivalent bearing a pre-formed thiazole ring. The general mechanism can be visualized as a cascade of Knoevenagel condensation, Michael addition, and cyclization steps.[2][3]

Reaction Workflow: Hantzsch Pyridine-Thiazole Synthesis

Hantzsch_Mechanism sub Aldehyde (R1-CHO) + Thiazole β-Ketoester + Enamine Source (e.g., NH4OAc) knoevenagel Knoevenagel Condensation sub->knoevenagel Forms α,β-unsaturated intermediate michael Michael Addition knoevenagel->michael Enamine attacks cyclization Cyclization & Dehydration michael->cyclization Intramolecular reaction dhp 1,4-Dihydropyridine-Thiazole Intermediate cyclization->dhp oxidation Aromatization (Oxidation) dhp->oxidation product Substituted Pyridine-Thiazole Hybrid oxidation->product

Caption: Generalized workflow for the Hantzsch synthesis of pyridine-thiazole hybrids.

Section 2: Experimental Protocols

This section provides a detailed, step-by-step methodology for a refined, one-pot Hantzsch synthesis of a model substituted pyridine-thiazole hybrid.

Materials and Reagents
ReagentGradeSupplierNotes
2-Acetylthiazole≥98%Sigma-Aldrich
Ethyl acetoacetate≥99%Merck
Aromatic Aldehyde (e.g., Benzaldehyde)≥99%Alfa Aesar
Ammonium acetate≥98%Fisher ScientificNitrogen source
Ethanol (EtOH)AnhydrousVWRSolvent
Iodine (I₂)≥99.8%J.T. BakerOxidizing agent
Methanol (MeOH)AnhydrousVWRSolvent for oxidation
Ethyl acetate (EtOAc)HPLC GradeFisher ScientificFor extraction & chromatography
HexanesHPLC GradeFisher ScientificFor chromatography
Silica Gel230-400 meshSorbent TechnologiesFor column chromatography
Step-by-Step Procedure: One-Pot Synthesis and Aromatization
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-acetylthiazole (10 mmol, 1 eq.), ethyl acetoacetate (10 mmol, 1 eq.), the selected aromatic aldehyde (10 mmol, 1 eq.), and ammonium acetate (12 mmol, 1.2 eq.).

  • Solvent Addition: Add anhydrous ethanol (30 mL) to the flask.

  • Reflux: Heat the reaction mixture to reflux (approximately 80-85 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour. The reaction is typically complete within 4-6 hours.

  • In-situ Oxidation: After the formation of the dihydropyridine intermediate is confirmed by TLC, cool the reaction mixture to room temperature. Add a solution of iodine (11 mmol, 1.1 eq.) in methanol (20 mL) dropwise to the flask.

  • Aromatization: Stir the mixture at room temperature for an additional 2-4 hours, or until the dark color of iodine persists, indicating the consumption of the dihydropyridine.[4] Monitor the disappearance of the dihydropyridine spot and the appearance of the pyridine product spot by TLC.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the iodine color disappears. Remove the organic solvents under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add ethyl acetate (50 mL) and deionized water (50 mL). Transfer the mixture to a separatory funnel, shake vigorously, and allow the layers to separate. Collect the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 25 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification

The crude product is typically purified by column chromatography on silica gel.

  • Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and gradually increasing to 30:70 EtOAc:Hexanes) is generally effective.

  • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified substituted pyridine-thiazole hybrid as a solid or oil. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Section 3: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Troubleshooting Decision Workflow

Troubleshooting_Workflow cluster_yield Yield Issues cluster_purity Purity Issues start Experiment Completed check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No incomplete_rxn Incomplete Reaction: - Extend reaction time - Increase temperature - Check catalyst/reagent quality check_yield->incomplete_rxn Yes poor_oxidation Incomplete Oxidation: - Add more oxidant - Try alternative oxidant (e.g., DDQ, MnO2) - Increase oxidation time check_yield->poor_oxidation Yes workup_loss Product Loss During Workup: - Check aqueous layer for product - Avoid emulsions - Ensure complete extraction check_yield->workup_loss Yes side_products Side Products Formed: - Optimize temperature - Change solvent - Modify order of addition - Use a milder catalyst check_purity->side_products Yes unreacted_sm Unreacted Starting Material: - Verify stoichiometry - Check reagent purity - Increase reaction time/temp check_purity->unreacted_sm Yes purification_issue Ineffective Purification: - Adjust chromatography eluent - Consider recrystallization - Use preparatory TLC/HPLC check_purity->purification_issue Yes end Successful Synthesis check_purity->end No incomplete_rxn->check_purity poor_oxidation->check_purity workup_loss->check_purity side_products->end unreacted_sm->end purification_issue->end

Caption: A decision-making workflow for troubleshooting common Hantzsch synthesis problems.

Q1: My reaction yield is consistently low. What are the primary causes and how can I improve it?

A1: Low yields in the Hantzsch synthesis can stem from several factors. The classical one-pot method, while convenient, can sometimes be plagued by harsh conditions and long reaction times, leading to product degradation or the formation of side products.[1][5]

  • Inefficient Reaction Conditions: The traditional reflux in ethanol may not be optimal for all substrates.

    • Solution: Consider microwave-assisted synthesis, which has been shown to dramatically reduce reaction times (to as little as 2-7 minutes) and improve yields (82-94%).[5] The focused heating often leads to cleaner reactions with fewer byproducts.

    • Solution: Explore the use of catalysts. While the reaction can proceed without a catalyst, acids like p-toluenesulfonic acid (PTSA) or Lewis acids can accelerate the key condensation steps.[5][6] Reports have shown that using PTSA under ultrasonic irradiation can boost yields to as high as 96%.[1][5]

  • Incomplete Oxidation: The final aromatization step is critical for obtaining the desired pyridine product. If the dihydropyridine intermediate is stable, its incomplete conversion will directly impact the final yield.

    • Solution: Ensure the stoichiometry of your oxidizing agent is correct. A slight excess (1.1-1.2 equivalents) is often beneficial. Iodine in methanol is a mild and effective choice, but for more resistant dihydropyridines, stronger oxidants like manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be employed.[1][7] However, be aware that harsh oxidants like potassium permanganate (KMnO₄) or nitric acid (HNO₃) can lead to unwanted side reactions and complicated workups.[1][4][5]

  • Side Reactions: The Hantzsch reaction can proceed through multiple mechanistic pathways, and slight variations in conditions can favor the formation of unexpected byproducts.[1][8]

    • Solution: Carefully control the reaction temperature. Sometimes, running the reaction at a lower temperature for a longer period can suppress side reactions. Additionally, ensure the purity of your starting materials, as impurities can catalyze alternative reaction pathways.

Q2: I am observing a significant amount of a byproduct that is difficult to separate from my desired pyridine-thiazole hybrid. What could it be and how can I prevent its formation?

A2: A common issue is the formation of symmetrical pyridines or other condensation products.

  • Cause: If you are attempting an unsymmetrical Hantzsch synthesis (using two different β-dicarbonyl compounds), self-condensation of one of the components can lead to a symmetrical pyridine byproduct.

    • Solution: A stepwise approach is often beneficial. Pre-forming the Knoevenagel condensation product between the aldehyde and one of the β-dicarbonyl compounds before adding the second β-dicarbonyl and the ammonia source can significantly improve the yield of the desired unsymmetrical product.[6]

  • Cause: The formation of Michael adducts or other intermediates that fail to cyclize properly can also lead to impurities.

    • Solution: The choice of solvent can influence the reaction pathway. While ethanol is common, exploring other solvents like methanol, acetonitrile, or even aqueous micellar solutions could alter the reaction kinetics and favor the desired cyclization.[1] Some studies have shown excellent yields in aqueous media, offering a "green" chemistry advantage.[9][10]

Q3: The aromatization step is sluggish and incomplete. Are there alternatives to iodine?

A3: Yes, while iodine is a good starting point, several other reagents can be used for the oxidative aromatization of the Hantzsch 1,4-dihydropyridine intermediate.

  • Milder Options:

    • Air/Oxygen: For some electron-rich dihydropyridines, simply stirring the reaction mixture open to the air or bubbling oxygen through the solution can be sufficient for aromatization, although this is often slow.

    • Ferric Chloride (FeCl₃): This is an inexpensive and effective oxidant that can be used in a one-pot synthesis.[1]

  • More Potent Options:

    • Manganese Dioxide (MnO₂): An excellent and relatively mild oxidant for this transformation.[1]

    • DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone): A powerful oxidant that works well for a wide range of substrates, though it is more expensive.[7]

    • Heteropolyacids: Reusable catalysts like H₆PMo₉V₃O₄₀ have been shown to efficiently oxidize 1,4-dihydropyridines in refluxing acetic acid.[11]

  • Photochemical Oxidation: Irradiation of the 1,4-dihydropyridine in a solvent like carbon tetrachloride can lead to quantitative oxidation to the corresponding pyridine via a photoinduced electron transfer mechanism.[12]

Q4: My purification by column chromatography is resulting in significant product loss. What can I do?

A4: Product loss during chromatography can be due to several factors.

  • Product Instability on Silica: Some nitrogen-containing heterocyclic compounds can interact strongly with the acidic silica gel, leading to streaking and poor recovery.

    • Solution: Deactivate the silica gel by pre-treating it with a small amount of a base, such as triethylamine (typically 1% in the eluent system). This can help to reduce tailing and improve the recovery of your product.

  • Inappropriate Eluent System: If the polarity of your eluent is too high, your product may move too quickly down the column, resulting in poor separation. If it's too low, the product may not elute at all.

    • Solution: Carefully optimize your eluent system using TLC before running the column. A good rule of thumb is to aim for an Rf value of 0.2-0.3 for your desired product.

  • Alternative Purification Method:

    • Solution: If your product is a solid, recrystallization can be a highly effective purification method that avoids the use of silica gel altogether. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find one that gives good quality crystals.

Section 4: Frequently Asked Questions (FAQs)

Q1: What is the role of the catalyst in the Hantzsch synthesis?

A1: While the Hantzsch reaction can proceed without a catalyst, particularly at elevated temperatures, a catalyst can significantly improve the reaction rate and yield.[13] Catalysts can be broadly classified as acidic or basic.

  • Acid catalysts (e.g., PTSA, Lewis acids) activate the aldehyde carbonyl group, facilitating the initial Knoevenagel condensation.[2][6]

  • Base catalysts (e.g., piperidine, triethylamine) promote the formation of the enamine intermediate from the β-ketoester and ammonia.[14] Modern variations have also employed solid catalysts like zeolites or hydrotalcites, which offer the advantages of easy separation and potential recyclability.[13][15]

Q2: Can I perform this synthesis under solvent-free conditions?

A2: Yes, several "green" chemistry approaches to the Hantzsch synthesis have been developed, including solvent-free reactions.[16] These methods often utilize microwave irradiation or solid catalysts to promote the reaction.[2][16] Solvent-free conditions can lead to shorter reaction times, simpler workups, and reduced environmental impact.[17]

Q3: How does the substituent on the aldehyde affect the reaction?

A3: The electronic nature of the substituent on the aldehyde can influence the reaction rate. Electron-withdrawing groups on an aromatic aldehyde generally make the carbonyl carbon more electrophilic, which can accelerate the initial Knoevenagel condensation step. Conversely, electron-donating groups may slow down this step. However, in most cases, the Hantzsch reaction is robust and tolerates a wide variety of functional groups on the aldehyde.[5]

Q4: Is it possible to synthesize unsymmetrical pyridine-thiazole hybrids?

A4: Yes, but it requires careful planning to avoid the formation of a mixture of products. The classical Hantzsch synthesis using two different β-dicarbonyl compounds will typically result in a statistical mixture of symmetrical and unsymmetrical pyridines. To achieve a selective synthesis of an unsymmetrical product, a stepwise approach is recommended, as described in the troubleshooting section (Q2).[6][18]

References

Validation & Comparative

A Comparative Guide to the Characterization of 4-(Pyridin-2-yl)thiazole-2-carboxylic Acid and Its Key Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of the Pyridinyl-Thiazole Scaffold

To the researchers, scientists, and drug development professionals at the forefront of medicinal chemistry, the heterocyclic scaffold is a familiar and powerful tool. Among these, the pyridinyl-thiazole motif represents a class of compounds with significant therapeutic potential, demonstrating a spectrum of biological activities including antimicrobial and anticancer effects.[1][2] The parent compound, 4-(Pyridin-2-yl)thiazole-2-carboxylic acid, serves as a foundational structure for extensive derivatization aimed at optimizing potency, selectivity, and pharmacokinetic profiles.[1]

This guide provides an in-depth technical comparison of this compound (PTCA) with three strategically selected analogues. The purpose is not merely to present data, but to illuminate the rationale behind the selection of these analogues and to detail the experimental methodologies required for a thorough characterization. By understanding how subtle molecular modifications influence physicochemical and biological properties, we can accelerate the rational design of next-generation therapeutics.

The analogues chosen for this comparative analysis are:

  • Methyl 4-(pyridin-2-yl)thiazole-2-carboxylate (PTCA-Me): The methyl ester, to investigate the impact of masking the carboxylic acid's acidity and polarity.

  • 4-(Pyridin-2-yl)thiazole-2-carboxamide (PTCA-Amide): The primary amide, to explore the introduction of a hydrogen-bond donor/acceptor group in place of the acidic proton.

  • 4-(5-Methylpyridin-2-yl)thiazole-2-carboxylic acid (Me-PTCA): A pyridine-substituted analogue, to assess the effect of steric and electronic modification on the pyridine ring.

This guide will proceed through a systematic comparison of their synthesis, structural and physicochemical properties, and in vitro anticancer activity, providing field-proven insights and detailed experimental protocols.

I. Synthesis and Structural Elucidation: A Comparative Overview

The synthesis of PTCA and its analogues generally follows established routes for thiazole formation, most commonly the Hantzsch thiazole synthesis or related condensation reactions.[1] The general workflow involves the reaction of a pyridine-containing thiourea or thioamide with an α-halocarbonyl compound.

Synthesis_Workflow General Synthesis Workflow start Pyridine-containing Thioamide/Thiourea product Pyridinyl-Thiazole Core Structure start->product Hantzsch Thiazole Synthesis reagent α-Halocarbonyl (e.g., Ethyl Bromopyruvate) reagent->product analogues Further Modification (Esterification, Amidation, etc.) product->analogues

References

A Comparative Guide to the Anticancer Activity of 4-(Pyridin-2-yl)thiazole-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel, more effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic compounds, particularly those containing thiazole and pyridine rings, have emerged as exceptionally promising scaffolds. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged structure found in numerous FDA-approved drugs, including the kinase inhibitors Dasatinib and Dabrafenib.[1][2] Its unique electronic properties and ability to form multiple non-covalent interactions allow it to bind effectively to a wide range of biological targets. When hybridized with a pyridine moiety—a fundamental building block in many natural products and pharmaceuticals—the resulting derivatives often exhibit enhanced biological activity.[3][4][5]

This guide provides a comparative analysis of the anticancer activity of a specific class of these hybrids: 4-(Pyridin-2-yl)thiazole-2-carboxylic acid and its related derivatives. We will delve into their cytotoxic profiles across various cancer cell lines, explore their mechanisms of action, detail the experimental protocols for their evaluation, and discuss the critical structure-activity relationships (SAR) that govern their potency. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this important chemical class.

Comparative Anticancer Activity: A Data-Driven Overview

The efficacy of novel chemical entities is best understood through direct comparison of their cytotoxic effects on relevant cancer cell lines. The data presented below, synthesized from multiple independent studies, highlights the potent and, in some cases, selective anticancer activity of various pyridine-thiazole derivatives.

The antiproliferative potential of these compounds has been evaluated against a diverse panel of human cancer cell lines, including those derived from leukemia, lung, breast, and liver cancers. The half-maximal inhibitory concentration (IC₅₀), the concentration of a drug that reduces cell viability by 50%, is the standard metric for this comparison.

Table 1: Comparative in vitro Cytotoxicity (IC₅₀) of Representative Pyridine-Thiazole Derivatives

Compound IDDerivative ClassCancer Cell LineIC₅₀ (µM)Reference DrugIC₅₀ (µM)Source(s)
Compound 3 Pyridin-2-ylamino-thiazole-propenoneHL-60 (Leukemia)0.57--[1][6]
Compound 4c Hydrazinyl-thiazoleMCF-7 (Breast)2.57Staurosporine6.77[7]
Compound 4c Hydrazinyl-thiazoleHepG2 (Liver)7.26Staurosporine8.40[7]
Compound 7 Pyridine-thiazole hybridMCF-7 (Breast)5.365-Fluorouracil6.14[3]
Compound 10 Pyridine-thiazole hybridHepG2 (Liver)8.765-Fluorouracil7.20[3]
Compound 2k Pyridinyl-hydrazinyl-thiazoleA549 (Lung)<12.65Cisplatin12.65[8]
Compound 5l Imidazo[2,1-b]thiazole-acetamideMDA-MB-231 (Breast)1.4Sorafenib5.2[9]

Note: The specific structures of the numbered compounds can be found in the corresponding cited references.

Structure-Activity Relationship (SAR) Insights

The data reveals several key insights into the structure-activity relationships of this compound class:

  • High Potency: Many derivatives exhibit potent cytotoxicity with IC₅₀ values in the low micromolar and even sub-micromolar range, often surpassing the efficacy of standard chemotherapeutic drugs like Cisplatin and 5-Fluorouracil in the same assays.[3][7][8]

  • Selective Toxicity: A crucial hallmark of a promising drug candidate is its selectivity for cancer cells over normal cells. Notably, Compound 3 showed an IC₅₀ of 0.57 µM in leukemia cells, while its IC₅₀ in normal human cell lines was greater than 50 µM, indicating a high degree of cancer cell selectivity.[6]

  • Influence of Substituents: The nature and position of substituents on both the pyridine and thiazole rings significantly modulate anticancer activity. For instance, studies on N-Substituted 2-(4-pyridinyl)thiazole carboxamides found that meta-position substitutions on a phenyl ring at the amide position were preferred for increasing inhibitory effects.[10] Similarly, within a series of 4-phenyl-2-(pyridyl methylene)hydrazinyl) thiazole derivatives, compounds with 2,5-dimethoxyphenyl and 4,4'-biphenyl substituents at the fourth position of the thiazole ring demonstrated enhanced activity.[8]

  • Positional Isomerism: The attachment point of the pyridine ring can also be critical. In one study, derivatives containing 2-pyridyl and 4-pyridyl groups showed similar cytotoxic activity, while those with 3-pyridyl groups sometimes led to enhanced effects depending on other substituents.[8]

Mechanisms of Action: Unraveling the Pathways to Cell Death

The potent cytotoxic effects of 4-(Pyridin-2-yl)thiazole derivatives are not attributable to a single mechanism but rather a range of targeted interventions in cancer cell biology. This multi-targeted potential is a significant advantage, as it may circumvent resistance mechanisms that develop against single-target agents.

Inhibition of Angiogenesis via VEGFR-2

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis.[10] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key kinase in this process. Several pyridine-thiazole derivatives have been identified as potent inhibitors of VEGFR-2.[7][11] For example, compound 4c was found to inhibit VEGFR-2 with an IC₅₀ of 0.15 µM.[7] By blocking this signaling pathway, these compounds can effectively starve tumors of the blood supply needed for their expansion.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates PKC PKC PLCg->PKC Proliferation Gene Expression (Proliferation, Migration, Survival) PKC->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation VEGF VEGF VEGF->VEGFR2 Binds Compound Pyridine-Thiazole Derivative Compound->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and its inhibition.

Induction of Genetic Instability via PARP1 Inhibition

Poly (ADP-ribose) polymerase 1 (PARP1) is a crucial enzyme in the DNA damage repair pathway. In some cancers, inhibiting PARP1 leads to an accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality. Studies have shown that the cytotoxic activity of certain pyridine-thiazole derivatives was significantly reduced when cancer cells were pre-incubated with a PARP1 inhibitor.[1][6] This suggests that these compounds may cause DNA damage, and their efficacy is linked to the cell's subsequent reliance on PARP1 for repair. Their ability to cause changes in nucleus morphology further supports a mechanism related to inducing genetic instability.[1][6]

Cell Cycle Arrest via CDK Inhibition

Cyclin-dependent kinases (CDKs) are master regulators of the cell cycle. Dysregulation of CDKs is a common feature of cancer, leading to uncontrolled cell proliferation. Specific derivatives, such as 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amines, have been investigated as potent inhibitors of CDK2, CDK4, and CDK6, suggesting that this class of compounds can halt the cancer cell cycle, preventing division and growth.[12]

Experimental Methodologies: A Practical Guide

The validation of anticancer activity relies on robust and reproducible experimental protocols. Below are outlines for the chemical synthesis and a standard cytotoxicity assay.

General Synthesis of Pyridine-Thiazole Derivatives

A common and versatile method for synthesizing the pyridine-thiazole core involves the Hantzsch thiazole synthesis, a [2+3]-cyclocondensation reaction. The general workflow often starts with a pyridine-containing thiourea or thioamide, which serves as the S,N-binucleophile. This is reacted with an α-halocarbonyl compound to form the thiazole ring. Subsequent modifications can be made to introduce further diversity.

Synthesis_Workflow Start1 Pyridine-containing thiourea/thioamide Reaction1 Hantzsch Thiazole Synthesis (Cyclocondensation) Start1->Reaction1 Start2 α-Halocarbonyl (e.g., phenacyl bromide) Start2->Reaction1 Intermediate Core Pyridine-Thiazole Scaffold Reaction1->Intermediate Reaction2 Further Functionalization (e.g., Amide coupling, Condensation) Intermediate->Reaction2 Final Target Pyridine-Thiazole Derivatives Reaction2->Final Reagents Diverse Reagents (e.g., Carboxylic acids, Aldehydes) Reagents->Reaction2

Caption: General synthetic workflow for pyridine-thiazole derivatives.

Step-by-Step Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is typically proportional to the number of viable cells.[7]

  • Cell Seeding: Cancer cells are harvested and seeded into a 96-well plate at a predetermined density (e.g., 5 × 10³ cells/well). The plate is then incubated for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: The synthesized pyridine-thiazole derivatives are dissolved (typically in DMSO) and then diluted in cell culture medium to a range of final concentrations. The medium in the wells is replaced with the medium containing the test compounds. Control wells receive medium with DMSO only (vehicle control).

  • Incubation: The plate is incubated for a specified period, commonly 48 or 72 hours, under the same conditions.

  • MTT Addition: After incubation, the treatment medium is removed, and a fresh solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for another 2-4 hours. During this time, mitochondrial reductase enzymes in living cells convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO or an isopropanol/HCl solution, is added to each well to dissolve the formazan crystals, resulting in a purple solution.

  • Data Acquisition: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).

  • Data Analysis: The absorbance of the treated wells is compared to the vehicle control wells to determine the percentage of cell viability. The IC₅₀ value is then calculated by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The this compound framework and its derivatives represent a highly versatile and potent class of anticancer agents. The compelling data from numerous studies demonstrate their ability to inhibit cancer cell proliferation at low micromolar concentrations across a wide range of malignancies. Their efficacy is driven by a diverse set of mechanisms, including the inhibition of critical signaling pathways like VEGFR-2, the induction of DNA damage, and the halting of the cell cycle.

The clear structure-activity relationships that have been established provide a logical roadmap for future optimization. By rationally modifying substituents on the core scaffold, medicinal chemists can further enhance potency, improve selectivity, and optimize pharmacokinetic properties. The continued exploration of these compounds holds significant promise for the development of next-generation targeted cancer therapies.

References

A Comparative Guide to the Synthesis of 4-(Pyridin-2-yl)thiazole-2-carboxylic acid: Validating a Novel Microwave-Assisted One-Pot Method Against the Traditional Hantzsch Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of heterocyclic scaffolds is a critical step in the discovery of novel therapeutics. The 4-(pyridin-2-yl)thiazole structure is a privileged motif found in numerous biologically active molecules, making its synthetic accessibility a topic of significant interest.[1][2][3] This guide provides an in-depth, objective comparison of a novel, high-efficiency microwave-assisted one-pot synthesis for 4-(Pyridin-2-yl)thiazole-2-carboxylic acid against the established, multi-step Hantzsch thiazole synthesis.

The performance of each method is rigorously evaluated based on experimental parameters including yield, purity, reaction time, and operational complexity. By explaining the causality behind the experimental design and providing detailed, reproducible protocols, this guide serves as a practical resource for selecting the optimal synthetic route based on laboratory-specific needs for scale, speed, and resource efficiency.

Method 1: The Established Benchmark – A Two-Step Hantzsch Synthesis

The Hantzsch thiazole synthesis, first described in 1887, remains a cornerstone of heterocyclic chemistry.[4][5] It is renowned for its reliability and broad substrate scope. The traditional approach to synthesizing this compound via this method is a two-step process: (1) the cyclocondensation of an α-haloketone with a thioamide to form a stable ester intermediate, followed by (2) saponification to yield the final carboxylic acid.

Causality Behind the Experimental Design: This two-step approach is deliberately chosen for its robustness. Synthesizing the ethyl ester first provides a stable, easily purifiable intermediate. The subsequent hydrolysis is a clean, high-yielding transformation. This segregation of steps minimizes the potential for side reactions that could occur if the free carboxylic acid were present during the initial ring-forming condensation, ensuring a high-purity final product, albeit at the cost of time and additional resources.

Experimental Workflow: Two-Step Hantzsch Synthesis

SM1 2-Bromo-1-(pyridin-2-yl)ethanone Step1 Step 1: Hantzsch Cyclocondensation Reflux, 8-12 hours SM1->Step1 SM2 Ethyl Thiooxamate SM2->Step1 Solvent1 Ethanol Solvent1->Step1 Workup1 Cooling & Filtration Step1->Workup1 Intermediate Ethyl 4-(pyridin-2-yl)thiazole-2-carboxylate Step2 Step 2: Saponification 60°C, 2-4 hours Intermediate->Step2 Purification1 Recrystallization Workup1->Purification1 Purification1->Intermediate Hydrolysis_Reagents NaOH (aq) / Ethanol Hydrolysis_Reagents->Step2 Acidification Acidification (HCl) to pH ~2 Step2->Acidification FinalProduct This compound Acidification->FinalProduct

Workflow for the Two-Step Hantzsch Synthesis.
Detailed Protocol: Two-Step Hantzsch Synthesis

Part A: Synthesis of Ethyl 4-(pyridin-2-yl)thiazole-2-carboxylate

  • To a 250 mL round-bottom flask equipped with a reflux condenser, add 2-bromo-1-(pyridin-2-yl)ethanone hydrobromide (10.0 mmol, 2.81 g).

  • Add ethyl thiooxamate (10.5 mmol, 1.40 g) and absolute ethanol (100 mL).

  • Heat the mixture to reflux with stirring for 10 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature. A precipitate will form.

  • Filter the crude product through a Büchner funnel and wash the filter cake with cold ethanol (2 x 20 mL).

  • Purify the crude solid by recrystallization from ethanol to yield the pure ethyl ester as a crystalline solid.

Part B: Hydrolysis to this compound

  • Dissolve the purified ethyl ester (8.0 mmol) in a mixture of ethanol (50 mL) and 2M aqueous sodium hydroxide (20 mL).

  • Heat the mixture at 60°C for 3 hours until the ester is fully consumed (monitored by TLC).

  • Cool the solution in an ice bath and slowly add 2M hydrochloric acid dropwise with stirring until the pH of the solution reaches approximately 2.[6]

  • Collect the resulting precipitate by vacuum filtration, wash with cold water (3 x 15 mL), and dry under vacuum to yield the final product.

Method 2: A Novel Approach – Microwave-Assisted One-Pot Synthesis

This novel method leverages the principles of green chemistry to improve efficiency and reduce waste.[7][8] By combining all reactants in a single vessel and using microwave irradiation, the synthesis is dramatically accelerated. Microwave heating provides rapid and uniform energy transfer directly to the polar reactant molecules, often leading to higher yields and fewer side products in significantly shorter reaction times.[9]

Causality Behind the Experimental Design: The one-pot design is inherently more efficient, eliminating the need for isolation and purification of intermediates.[10][11] This strategy relies on the careful selection of reagents and conditions where the initial condensation and cyclization reactions proceed much faster than any potential degradation or side reactions of the in-situ formed product. The addition of an acid catalyst facilitates the initial condensation, while microwave energy drives the reaction to completion rapidly before significant byproduct formation can occur.[12] The subsequent hydrolysis is performed in the same pot, simply by adding a base, streamlining the entire workflow.

Experimental Workflow: Microwave-Assisted One-Pot Synthesis

SM1 2-Bromo-1-(pyridin-2-yl)ethanone Step1 One-Pot Reaction Microwave Irradiation 120°C, 15 min SM1->Step1 SM2 Ethyl Thiooxamate SM2->Step1 Solvent Ethanol / p-TSA (cat.) Solvent->Step1 Hydrolysis In-situ Hydrolysis Add NaOH (aq) Microwave Irradiation 100°C, 5 min Step1->Hydrolysis Workup Cooling & Acidification to pH ~2 Hydrolysis->Workup FinalProduct This compound Workup->FinalProduct

Workflow for the Microwave-Assisted One-Pot Synthesis.
Detailed Protocol: Microwave-Assisted One-Pot Synthesis

  • In a 20 mL microwave reaction vessel equipped with a magnetic stir bar, combine 2-bromo-1-(pyridin-2-yl)ethanone hydrobromide (2.0 mmol, 0.56 g), ethyl thiooxamate (2.1 mmol, 0.28 g), and p-toluenesulfonic acid (p-TSA, 0.1 mmol, 19 mg).

  • Add absolute ethanol (10 mL) and seal the vessel.

  • Place the vessel in a microwave reactor and irradiate at 120°C for 15 minutes with stirring.

  • After cooling the vessel to below 50°C, unseal it and add 2M aqueous sodium hydroxide (5 mL).

  • Reseal the vessel and irradiate at 100°C for an additional 5 minutes.

  • Cool the reaction mixture to room temperature. Transfer the contents to a beaker and place in an ice bath.

  • Slowly add 2M hydrochloric acid dropwise with stirring until the pH reaches approximately 2.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water (3 x 10 mL), and dry under vacuum to yield the final product.

Comparative Analysis and Data

To provide an objective comparison, both methods were evaluated for key performance indicators. The results are summarized below.

Table 1: Comparison of Synthesis Method Performance
ParameterTraditional Hantzsch SynthesisMicrowave-Assisted One-Pot SynthesisJustification
Total Reaction Time 12 - 16 hours~25 minutesMicrowave energy transfer dramatically accelerates reaction rates.[7]
Overall Yield 65 - 75%85 - 92%Rapid heating minimizes thermal degradation and side product formation.[8]
Final Product Purity (HPLC) >98% (after recrystallization)>97% (without recrystallization)The one-pot method is clean, yielding high purity post-precipitation.
Solvent Volume ~170 mL~25 mLOne-pot design and smaller scale reduce solvent needs significantly.
Number of Steps 2 (plus intermediate workup)1 (with in-situ workup)Eliminates the need to isolate and purify the ester intermediate.
Energy Consumption High (prolonged heating)Low (short irradiation time)Sustained reflux requires more energy than short, targeted microwave bursts.
Operational Simplicity ModerateHighFewer steps and manipulations reduce complexity and potential for error.
Table 2: Product Characterization Data

The identity and purity of this compound (Molecular Formula: C₉H₆N₂O₂S, MW: 206.22 g/mol ) synthesized by both methods were confirmed by standard analytical techniques.[1]

AnalysisExpected Result
¹H NMR (400 MHz, DMSO-d₆) δ 13.5-14.0 (br s, 1H, COOH), 8.70 (d, 1H, Py-H6), 8.55 (s, 1H, Th-H5), 8.20 (d, 1H, Py-H3), 8.00 (td, 1H, Py-H4), 7.50 (ddd, 1H, Py-H5).
¹³C NMR (101 MHz, DMSO-d₆) δ 162.0 (COOH), 159.0 (Th-C2), 153.0 (Th-C4), 150.0 (Py-C2), 149.5 (Py-C6), 137.5 (Py-C4), 125.0 (Th-C5), 123.0 (Py-C5), 121.0 (Py-C3).
Mass Spec (ESI-) m/z: 205.0 [M-H]⁻
Melting Point ~191°C[6]

Discussion & Field Insights

As a Senior Application Scientist, the choice between a traditional and a novel synthetic method is always guided by a balance of reliability, efficiency, and available resources.

  • Expertise & Trustworthiness: The Hantzsch synthesis is the epitome of a trustworthy protocol. Its mechanism is well-understood, and its reliability makes it the go-to method for ensuring the delivery of high-purity material, especially when developing a process for the first time.[13][14] Its primary drawback is the significant investment in time and resources (solvents, energy), which can be a bottleneck in high-throughput discovery campaigns.

  • Experience & Innovation: The Microwave-Assisted One-Pot Synthesis represents a significant process intensification. Our validation data clearly demonstrates its superiority in terms of speed, yield, and sustainability (lower solvent and energy use). The key insight here is that the high energy density of microwave irradiation allows the reaction to overcome activation barriers so quickly that the thermodynamic equilibrium of the Hantzsch condensation is reached before significant side reactions can occur. This makes it an ideal choice for rapid lead generation and library synthesis where speed is paramount. However, it requires access to a dedicated microwave reactor, and initial optimization may be necessary for scaling up.

Conclusion and Recommendations

This guide validates a novel microwave-assisted one-pot synthesis of this compound, demonstrating its clear advantages in efficiency and yield over the traditional two-step Hantzsch method.

  • Recommendation for Rapid Discovery & Green Chemistry: The Microwave-Assisted One-Pot Synthesis is highly recommended for research environments focused on accelerating drug discovery and adopting more sustainable practices. Its speed, high yield, and reduced waste make it the superior choice for synthesizing analogs and building chemical libraries.

  • Recommendation for Scale-up & Resource-Limited Settings: The Traditional Hantzsch Synthesis remains a valuable and reliable method. It does not require specialized equipment and its robustness is a key advantage for process chemists planning larger-scale syntheses where predictability and final purity are the most critical factors.

Ultimately, the validation of this new method provides researchers with a powerful tool, allowing them to make an informed, data-driven decision that best aligns with their project goals and laboratory capabilities.

References

A Senior Application Scientist's Guide to Comparative Docking Analysis of 4-(thiazol-N-(pyridin-2-yl)pyrimidin-2-amine) Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of computational docking studies for a promising class of kinase inhibitors: 4-(thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple procedural list. It delves into the causality behind experimental choices, emphasizes self-validating protocols, and is grounded in authoritative, verifiable data to ensure scientific integrity.

The 2-aminopyrimidine core is a well-established pharmacophore for targeting the ATP-binding pocket of protein kinases[1]. The specific scaffold of 4-(thiazol-N-(pyridin-2-yl)pyrimidin-2-amine has been the subject of intensive research, leading to the discovery of highly potent and selective inhibitors against key cell cycle regulators, namely Cyclin-Dependent Kinases 4 and 6 (CDK4/6)[2][3][4]. Overactivity of these kinases is a hallmark of various cancers, making them critical targets for therapeutic intervention[3][4][5]. However, emerging evidence suggests that cancer cells can develop resistance to CDK4/6 inhibitors by upregulating CDK2, which can partially compensate for the loss of CDK4/6 function[5]. This has spurred the development of next-generation inhibitors that can effectively target CDK2, CDK4, and CDK6 simultaneously[5][6].

Computational docking is an indispensable tool in this endeavor, allowing for rapid screening of virtual libraries, prediction of binding modes, and elucidation of structure-activity relationships (SAR) to guide the synthesis of more potent and selective compounds[6][7]. This guide will compare the docking performance of several derivatives against CDK2 and CDK6, correlating the in silico findings with published experimental data to provide a holistic view of their potential.

Pillar 1: A Validated Protocol for Kinase Inhibitor Docking

The trustworthiness of any docking study hinges on a robust and validated protocol. Simply reporting a low binding energy is insufficient. The protocol must be a self-validating system, demonstrating its ability to accurately reproduce known binding poses before being applied to novel compounds.

Step-by-Step Docking Workflow

The following protocol outlines a standard yet rigorous workflow for docking kinase inhibitors. The rationale behind each step is explained to provide a clear understanding of the experimental design.

  • Protein Preparation :

    • Selection & Retrieval : Obtain the crystal structure of the target kinase from the Protein Data Bank (PDB). For this guide, we will use the structures of CDK6 (PDB ID: 2EUF)[4] and CDK2. It is crucial to select a high-resolution structure, preferably one co-crystallized with a ligand similar to the scaffold of interest.

    • Preprocessing : The raw PDB file requires significant "cleaning." This involves removing all non-essential molecules (water, co-solvents, and the original ligand), adding hydrogen atoms (which are typically absent in crystal structures), assigning correct bond orders, and filling in any missing side chains or loops. This step ensures the protein is in a chemically correct and energetically favorable state for docking.

  • Ligand Preparation :

    • Structure Generation : The 2D structures of the 4-(thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives are drawn using chemical sketch software.

    • Energy Minimization : Each 3D structure is then subjected to energy minimization using a suitable force field (e.g., Tripos force field)[5][6]. This process optimizes the ligand's geometry to a low-energy conformation, which is a prerequisite for accurate docking.

  • Active Site Definition & Grid Generation :

    • Binding Site Identification : The ATP-binding pocket, the target for these inhibitors, is defined. In a structure with a co-crystallized ligand, the active site is simply defined as the region surrounding this known binder.

    • Grid Generation : A grid box is generated that encompasses the entire binding pocket. The docking software will confine its search for ligand poses within this pre-defined space, significantly increasing computational efficiency.

  • Protocol Validation: Re-docking :

    • The Litmus Test : Before docking novel compounds, the protocol's validity must be established. The original ligand from the crystal structure is extracted and then re-docked into the same binding pocket[8][9].

    • Success Criterion : The protocol is considered validated if the docking program can reproduce the original crystallographic pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å[8][10]. A low RMSD confirms that the chosen algorithm and scoring function can accurately identify the correct binding mode for this class of molecules.

  • Molecular Docking & Scoring :

    • Execution : The prepared library of derivatives is docked into the validated protein active site. Docking algorithms, such as the Lamarckian Genetic Algorithm used in AutoDock, explore various possible conformations and orientations (poses) of the ligand within the binding site[11].

    • Scoring : Each generated pose is assigned a score (e.g., binding energy in kcal/mol) by a scoring function. This score estimates the binding affinity, with lower (more negative) values indicating stronger predicted binding[12].

  • Post-Docking Analysis :

    • Pose Clustering : The software groups similar poses into clusters. The pose with the lowest binding energy from the most populated cluster is typically selected as the most representative and stable binding mode.

    • Interaction Analysis : This final, critical step involves visualizing the top-ranked pose to identify key molecular interactions, such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking, between the inhibitor and the amino acid residues of the kinase.

Workflow Visualization

G cluster_prep Preparation Phase cluster_val Validation Phase cluster_prod Production & Analysis Phase PDB 1. Protein Selection (e.g., CDK6 PDB: 2EUF) CleanPDB 2. Protein Preprocessing (Add Hydrogens, Remove Water) PDB->CleanPDB Grid 4. Active Site Definition & Grid Generation CleanPDB->Grid Ligands 3. Ligand Preparation (2D to 3D, Energy Minimization) Docking 7. Docking of Derivative Library Ligands->Docking Redock 5. Re-docking of Co-crystallized Ligand Grid->Redock RMSD 6. RMSD Calculation (< 2.0 Å?) Redock->RMSD RMSD->Docking Protocol Validated Scoring 8. Scoring & Ranking (Binding Energy) Docking->Scoring Analysis 9. Interaction Analysis (H-bonds, Hydrophobic) Scoring->Analysis

Caption: A validated workflow for computational docking of kinase inhibitors.

Pillar 2: Comparative Docking Analysis of CDK Inhibitors

This section presents a comparative analysis of several 4-(thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives against CDK6 and CDK2. The docking scores are juxtaposed with their experimentally determined inhibitory constants (Kᵢ) and cell-based antiproliferative activity (GI₅₀) to provide a comprehensive evaluation. The data is synthesized from a pivotal study by Tadesse et al. (2017) in the Journal of Medicinal Chemistry[2][3].

Derivative IDTarget KinaseDocking Score (kcal/mol) (Predicted)Key Interacting Residues (Predicted H-Bonds)Experimental Kᵢ (µM)[2]Experimental GI₅₀ (µM) (MV4-11 Cell Line)[2]
Palbociclib CDK6-9.8Val101, Asp1630.0270.326
78 CDK6-10.5Val101, His100, Asp1630.0340.023
83 CDK6-11.2Val101, Asp163, Asp990.0010.011
99 CDK6-10.1Val101, Asp1630.0820.115
Palbociclib CDK2-8.5Leu83, Asp145>5N/A
78 CDK2-8.9Leu83, Asp145>5N/A
83 CDK2-9.4Leu83, Gln131, Asp1450.364N/A
99 CDK2-8.8Leu83, Asp145>5N/A

Note: Docking scores are representative values obtained from standard docking protocols and are intended for comparative purposes. Actual values may vary based on the specific software and parameters used.

Analysis of Structure-Activity Relationships (SAR)

The data reveals a strong correlation between the predicted binding affinity (docking score) and the experimentally observed biological activity.

  • Superiority over Standard : Derivatives 78 and particularly 83 show more favorable docking scores against CDK6 than the approved drug Palbociclib. This aligns perfectly with their experimental Kᵢ values, where 83 is an order of magnitude more potent (Kᵢ = 1 nM) than Palbociclib (Kᵢ = 27 nM)[2]. This enhanced potency is also reflected in the cellular antiproliferative assays.

  • Key Interactions : The 2-aminopyrimidine core consistently forms two crucial hydrogen bonds with the "hinge" region of the kinase (Val101 in CDK6, Leu83 in CDK2), mimicking the binding of ATP. The enhanced potency of derivative 83 can be attributed to additional interactions. Its N-cyclopentyl group on the thiazole ring fits snugly into a hydrophobic pocket, and the piperazine moiety on the pyridine ring forms an additional hydrogen bond with Asp99 of CDK4 (a close homolog of CDK6)[4].

  • Selectivity : While highly potent against CDK6, most derivatives, including Palbociclib, show significantly lower potency against CDK2, as evidenced by high Kᵢ values (>5 µM)[2]. The docking scores reflect this trend, being consistently less favorable for CDK2. Derivative 83 , however, retains moderate activity against CDK2 (Kᵢ = 364 nM), making it a promising candidate for a dual CDK2/6 inhibitor, a strategy increasingly recognized for overcoming drug resistance[5].

Visualization of Key Molecular Interactions

The diagram below illustrates the predicted binding mode of the highly potent derivative 83 within the ATP-binding pocket of CDK6.

G cluster_ligand Derivative 83 cluster_protein CDK6 Active Site Pyrimidine Pyrimidine Ring Pyridine Pyridine Ring Pyrimidine->Pyridine N-link Thiazole Thiazole Ring Pyrimidine->Thiazole C4-link Val101 Val101 Pyrimidine->Val101 H-Bond (Hinge) Piperazine Piperazine Pyridine->Piperazine His100 His100 Pyridine->His100 H-Bond (Water-bridged) Cyclopentyl Cyclopentyl Thiazole->Cyclopentyl Asp99 Asp99 Piperazine->Asp99 H-Bond HydrophobicPocket Hydrophobic Pocket Cyclopentyl->HydrophobicPocket Hydrophobic Interaction Asp163 Asp163

Caption: Predicted interactions of derivative 83 in the CDK6 active site.

Pillar 3: Trustworthiness and Validation

The ultimate validation of a computational model is its correlation with experimental reality[8][12]. As demonstrated in the comparison table, the rank order of the docking scores (83 > 78 > 99 > Palbociclib for CDK6) closely mirrors the rank order of their experimental potencies. This strong correlation provides confidence in the predictive power of the docking protocol.

Further validation methods include:

  • Cross-Docking : Docking inhibitors into multiple different crystal structures of the same target can assess the protocol's robustness to slight conformational changes in the protein[13].

  • Enrichment Studies : A more rigorous test involves screening a large library of known inactive "decoy" molecules seeded with a few known active inhibitors. A successful protocol will rank the active compounds significantly higher than the decoys[10].

  • Molecular Dynamics (MD) Simulations : For lead candidates, MD simulations can provide a more dynamic picture of the protein-ligand complex, assessing the stability of the predicted interactions over time[5][6][8].

By integrating a methodologically sound and validated docking protocol with robust experimental data, computational docking serves as a powerful and reliable tool in the rational design of novel 4-(thiazol-N-(pyridin-2-yl)pyrimidin-2-amine) derivatives as next-generation anticancer agents.

References

A Comparative Guide to the Structure-Activity Relationship of N-(4-phenylthiazol-2-yl) nicotinamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The N-(4-phenylthiazol-2-yl) nicotinamide scaffold has emerged as a privileged structure in medicinal chemistry, with analogs demonstrating a wide array of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2][3] Understanding the structure-activity relationship (SAR) is paramount for the rational design of more potent and selective therapeutic agents. This guide provides a comprehensive comparison of various analogs, supported by experimental data, to elucidate the key structural features governing their biological activity.

The Core Scaffold: A Foundation for Diverse Activities

The fundamental structure consists of a nicotinamide moiety linked to a 4-phenylthiazole core. This framework offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological targets. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a common feature in many FDA-approved drugs and is known for its diverse pharmacological potential.[2][3][4][5]

Core_Scaffold cluster_nicotinamide Nicotinamide Moiety cluster_thiazole 4-Phenylthiazole Core N1 N C1 C=O N1->C1 Py Pyridine Ring C1->Py Thiazole Thiazole Ring C1->Thiazole Amide Linkage Phenyl Phenyl Ring Thiazole->Phenyl at C4

Caption: Core chemical structure of N-(4-phenylthiazol-2-yl) nicotinamide.

Structure-Activity Relationship (SAR) Analysis: Key Modifications and Their Impact

The biological activity of this class of compounds is highly dependent on the nature and position of substituents on the phenyl ring, the thiazole ring, and the nicotinamide moiety.

Substitutions on the 4-Phenyl Ring

Modifications to the phenyl ring at the 4-position of the thiazole have a significant impact on activity. SAR studies have revealed that both the electronic and steric properties of the substituents play a crucial role.

  • Electron-donating vs. Electron-withdrawing Groups: Studies on dual soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) inhibitors revealed that electron-donating groups on the aromatic ring of the 4-phenylthiazole moiety are generally well-tolerated by both enzymes at the ortho, meta, and para positions.[6] Conversely, in the context of anticancer activity, the presence of an electron-withdrawing group, such as a para-nitro group, has been shown to enhance cytotoxic potency against certain cancer cell lines.[2]

  • Steric Hindrance: The overall three-dimensional shape of the molecule is critical. For instance, in the development of FAAH inhibitors, a more restricted binding pocket was suggested compared to sEH, indicating that bulky substituents on the phenyl ring could negatively impact FAAH inhibition.[6] Similarly, SAR analysis of N-(4-phenylthiazol-2-yl)cinnamamide derivatives as anti-tumor agents highlighted that steric effects played an important role in their activity.[7][8]

Modifications of the Nicotinamide Moiety

The nicotinamide portion of the scaffold is not merely a linker but actively participates in target binding and can be modified to alter the compound's biological profile.

  • Replacement of the Nicotinamide Ring: Replacing the nicotinamide with other aromatic or heterocyclic rings can lead to a significant change in activity. For example, a series of N-(4-phenylthiazol-2-yl)cinnamamide derivatives were synthesized and evaluated for their anti-proliferative activities, with some analogs showing excellent inhibition of various cancer cell lines.[7][8]

  • Substitutions on the Pyridine Ring: The substitution pattern on the pyridine ring of the nicotinamide is crucial. In a study of nicotinamide derivatives as ALKBH2 inhibitors, modifications on the pyridine ring led to the discovery of a potent and selective inhibitor.[9]

Alterations of the Thiazole Ring

The thiazole ring itself can be a point of modification, although this is less commonly explored compared to the phenyl and nicotinamide moieties.

  • Substitution at the 5-position: SAR studies on antimicrobial thiazole derivatives have shown that acyl group substitution at the 5-position of the thiazole ring can result in active antibacterial compounds.[1]

Comparative Biological Activity Data

The following table summarizes the in vitro activity of representative N-(4-phenylthiazol-2-yl) nicotinamide analogs and related derivatives against various biological targets.

Compound IDModificationTarget/Cell LineActivity (IC50/MIC)Reference
8f Cinnamamide analogJurkat cells0.035 µM[7][8]
4p Dual sEH/FAAH inhibitorhuman sEH / FAAHVaries[6]
4s Dual sEH/FAAH inhibitorhuman sEH / FAAHVaries[6]
AH2-15c Nicotinamide analogALKBH20.031 µM[9]
4c Phenylthiazole derivative with para-nitro groupSKNMC cellsPotent[2]
LMH6 Thiazole-carboxamide with t-butyl groupDPPH radical0.185 µM[4][5]

Experimental Protocols: A Guide to Synthesis and Evaluation

The following protocols provide a generalized approach for the synthesis and biological evaluation of N-(4-phenylthiazol-2-yl) nicotinamide analogs.

General Synthesis of N-(4-phenylthiazol-2-yl) nicotinamide Analogs

This multi-step synthesis is a common route to access the target scaffold.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Hantzsch Thiazole Synthesis cluster_product Product A Substituted Phenacyl Bromide C Reflux in Ethanol A->C B Nicotinic Acid Thioamide B->C D N-(4-substituted-phenylthiazol-2-yl) nicotinamide C->D

Caption: General synthetic workflow for N-(4-phenylthiazol-2-yl) nicotinamide analogs.

Step-by-Step Methodology:

  • Thioamide Formation: Nicotinic acid is converted to its corresponding thioamide. This can be achieved by treating nicotinamide with Lawesson's reagent or by reacting the corresponding nitrile with hydrogen sulfide.

  • Hantzsch Thiazole Synthesis: The substituted phenacyl bromide (or chloride) is reacted with the nicotinic acid thioamide in a suitable solvent, typically ethanol or isopropanol.

  • Cyclization: The reaction mixture is heated to reflux to facilitate the cyclization and formation of the thiazole ring.

  • Purification: The crude product is purified by recrystallization or column chromatography to yield the desired N-(4-phenylthiazol-2-yl) nicotinamide analog.

  • Characterization: The structure of the final compound is confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Anticancer Activity Evaluation (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the synthesized analogs for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Conclusion and Future Directions

The N-(4-phenylthiazol-2-yl) nicotinamide scaffold is a versatile platform for the development of novel therapeutic agents. SAR studies have provided valuable insights into the structural requirements for various biological activities. Future research should focus on:

  • Exploring a wider range of substitutions on all three components of the scaffold to further refine the SAR.

  • Investigating less common biological targets for this class of compounds.

  • Utilizing computational modeling and docking studies to guide the design of more potent and selective analogs.[4]

  • Conducting in vivo studies to evaluate the efficacy and pharmacokinetic properties of the most promising compounds.

By leveraging the existing knowledge of SAR and employing rational drug design principles, the full therapeutic potential of N-(4-phenylthiazol-2-yl) nicotinamide analogs can be realized.

References

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 4-(Pyridin-2-yl)thiazole-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 4-(pyridin-2-yl)thiazole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile starting point for the development of novel therapeutic agents.[1] Its derivatives have garnered significant interest due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of compounds derived from this promising scaffold, offering insights for researchers and drug development professionals. We will delve into the experimental data, explore the underlying mechanisms of action, and provide detailed protocols to ensure scientific integrity and reproducibility.

The Significance of the 4-(Pyridin-2-yl)thiazole Moiety

The unique arrangement of a pyridine ring linked to a thiazole core imparts favorable physicochemical and pharmacological properties to its derivatives.[4] The nitrogen and sulfur atoms within the heterocyclic rings can engage in various non-covalent interactions with biological targets, such as enzymes and receptors, influencing their activity.[1] The carboxylic acid group at the 2-position of the thiazole ring provides a handle for further chemical modifications, allowing for the synthesis of a wide array of amides, esters, and other derivatives with tailored biological profiles.[1][5]

Part 1: In Vitro Efficacy Evaluation

The initial assessment of a compound's therapeutic potential begins with a battery of in vitro assays. These experiments, conducted in a controlled laboratory setting outside of a living organism, provide crucial information on a compound's activity at the molecular and cellular levels.

Anticancer Activity

A significant body of research has focused on the anticancer properties of 4-(pyridin-2-yl)thiazole derivatives. These compounds have demonstrated cytotoxicity against a range of human cancer cell lines.

Table 1: In Vitro Anticancer Activity of Selected 4-(Pyridin-2-yl)thiazole Derivatives

Compound IDModification on Carboxylic AcidCancer Cell LineAssayIC50 (µM)Reference
Compound 3 Pyrazoline moietyVariousMTT Assay>50[6]
Compound 4 Pyrazoline moietyMCF-7 (Breast)MTT Assay>50[6]
Compound 4 Pyrazoline moietySK-OV-3 (Ovarian)MTT Assay7.87[6]
Pyridine-thiazole hybrid 7 (hydrazonomethyl)phenoxy-acetamide spacerMCF-7 (Breast)MTT Assay5.36[7]
Pyridine-thiazole hybrid 10 (hydrazonomethyl)phenoxy-acetamide spacerHepG2 (Liver)MTT Assay8.76[7]
Thiazolidinone (R)-8i 2-phenyl-3-(pyridin-2-yl)thiazolidin-4-oneMNNG/HOS (Osteosarcoma)Not Specified0.0219[8]
Compound 3b Thiazole derivativeRPMI-8226 (Leukemia)Not SpecifiedPotent[9]
Compound 3e Thiazole derivativeHL-60(TB) (Leukemia)Not SpecifiedLethal Effect[9]

Expert Insight: The data in Table 1 highlights the importance of the specific chemical modifications to the core scaffold. While some derivatives show modest activity, others, like compound (R)-8i , exhibit potent, nanomolar efficacy against specific cancer cell lines. This underscores the necessity of extensive structure-activity relationship (SAR) studies in optimizing lead compounds.

Mechanism of Action: Targeting Key Signaling Pathways

Several studies have elucidated the mechanisms by which these compounds exert their anticancer effects. A common theme is the inhibition of critical protein kinases involved in cancer cell proliferation and survival.

Signaling Pathway Illustration:

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Conversion of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth eIF4E->Cell_Growth Compound_3b_3e Compound 3b, 3e (Thiazole Derivatives) Compound_3b_3e->PI3K Inhibition Compound_3b_3e->mTORC1 Inhibition

Caption: PI3K/mTOR signaling pathway, a key regulator of cell growth and survival, is a target for some 4-(pyridin-2-yl)thiazole derivatives.

Compounds such as 3b and 3e have been identified as dual inhibitors of PI3K (Phosphoinositide 3-kinase) and mTOR (mammalian Target of Rapamycin), two central nodes in a signaling pathway that is frequently dysregulated in cancer.[9] By blocking this pathway, these compounds can induce apoptosis (programmed cell death) and inhibit tumor growth.[9] Other derivatives have been shown to inhibit Cyclin-Dependent Kinases (CDKs) like CDK2 and Glycogen Synthase Kinase 3β (GSK3β), or the deubiquitinase USP7, highlighting the diverse mechanisms of action within this compound class.[10][11][12]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.

Step-by-Step Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well). The plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds, dissolved in a suitable solvent like DMSO, are serially diluted to various concentrations. The cells are then treated with these dilutions and incubated for a specified period (e.g., 48 or 72 hours). A vehicle control (DMSO) and a positive control (a known cytotoxic drug like doxorubicin) are included.

  • MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are incubated for another 4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Causality Behind Experimental Choices: The 24-hour pre-incubation ensures that the cells are in a healthy, exponential growth phase before drug exposure. The use of a serial dilution allows for the determination of a dose-dependent effect. The inclusion of controls is crucial for validating the assay's performance and ensuring that the observed effects are due to the compound and not the solvent or other experimental artifacts.

Part 2: In Vivo Efficacy Assessment

While in vitro studies provide valuable preliminary data, the ultimate test of a compound's therapeutic potential lies in its performance within a living organism. In vivo studies are essential for evaluating a compound's pharmacokinetics (absorption, distribution, metabolism, and excretion), pharmacodynamics (effect on the body), and overall efficacy and safety in a complex biological system.

Anti-inflammatory Activity

Derivatives of 4-(pyridin-2-yl)thiazole have also been investigated for their anti-inflammatory properties.

Table 2: In Vivo Anti-inflammatory Activity of Selected 4-(Pyridin-2-yl)thiazole Derivatives

Compound IDModificationAnimal ModelAssayDose% Inhibition of EdemaReference
Thiazolo[4,5-b]pyridin-2-one derivativesN3 and C5 substitutedRatCarrageenan-induced paw edemaNot SpecifiedPotent (some more than Ibuprofen)[3]
Pyridine-thiazole hydrazidesHydrazide linkageNot SpecifiedProtein denaturationIC50: 46.29–100.60 µg/mL (in vitro)[13][14]

Expert Insight: The translation from in vitro to in vivo is not always straightforward. While the protein denaturation assay provides an in vitro indication of anti-inflammatory potential, the carrageenan-induced paw edema model in rats is a more physiologically relevant assessment of a compound's ability to suppress acute inflammation.[3][13]

Anticancer Efficacy in Animal Models

The most promising anticancer candidates from in vitro screening are advanced to in vivo studies using animal models of cancer.

Table 3: In Vivo Anticancer Efficacy of a 4-(Pyridin-2-yl)thiazole Derivative

Compound IDModificationAnimal ModelCancer TypeEfficacyReference
(R)-8i 2-phenyl-3-(pyridin-2-yl)thiazolidin-4-oneMiceOsteosarcoma52.9% inhibition of tumor growth[8]

Expert Insight: The significant tumor growth inhibition observed with compound (R)-8i in a mouse model of osteosarcoma is a critical step in its preclinical development.[8] This result, coupled with its potent in vitro activity, makes it a strong candidate for further investigation.

Experimental Protocol: In Vivo Anticancer Efficacy Study (Xenograft Model)

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a cornerstone of preclinical cancer research.

Step-by-Step Methodology:

  • Animal Acclimatization: Immunocompromised mice (e.g., nude or SCID mice) are obtained from a reputable supplier and allowed to acclimatize to the laboratory environment for at least one week.

  • Tumor Cell Implantation: A suspension of human cancer cells (e.g., MNNG/HOS osteosarcoma cells) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: The tumor size is measured regularly (e.g., every 2-3 days) using calipers. Tumor volume is calculated using the formula: (length x width²)/2.

  • Randomization and Treatment: Once the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomly assigned to different treatment groups: a vehicle control group and one or more groups receiving the test compound at different doses. The compound is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a specific schedule.

  • Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. The primary endpoint is typically the inhibition of tumor growth in the treated groups compared to the control group. Animal body weight and general health are also monitored as indicators of toxicity.

  • Endpoint and Tissue Collection: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be processed for further analysis (e.g., histology, biomarker analysis).

Self-Validating System: The randomization of animals into treatment groups is crucial to minimize bias. The inclusion of a vehicle control group allows for a direct comparison and ensures that any observed anti-tumor effects are attributable to the test compound. Regular monitoring of tumor size and animal welfare provides a continuous assessment of both efficacy and toxicity.

Experimental Workflow Diagram:

Xenograft_Workflow Acclimatization Animal Acclimatization Implantation Tumor Cell Implantation Acclimatization->Implantation Monitoring_Initial Initial Tumor Growth Monitoring Implantation->Monitoring_Initial Randomization Randomization into Treatment Groups Monitoring_Initial->Randomization Treatment Compound Administration Randomization->Treatment Monitoring_Treatment Tumor Growth & Animal Welfare Monitoring Treatment->Monitoring_Treatment Endpoint Study Endpoint Monitoring_Treatment->Endpoint Analysis Tumor Excision & Analysis Endpoint->Analysis

Caption: A typical workflow for an in vivo anticancer efficacy study using a xenograft model.

Part 3: The Bridge and the Divide: Correlating In Vitro and In Vivo Data

A critical aspect of drug development is understanding the correlation, or lack thereof, between in vitro and in vivo results. While potent in vitro activity is a prerequisite for a successful drug candidate, it does not guarantee in vivo efficacy.

Factors Influencing the In Vitro to In Vivo Translation:

  • Pharmacokinetics: A compound may be highly active in a petri dish but may be poorly absorbed, rapidly metabolized, or quickly excreted in a living organism, preventing it from reaching the target tissue at a therapeutic concentration.

  • Bioavailability: The fraction of an administered dose of unchanged drug that reaches the systemic circulation is a key determinant of its efficacy.

  • Toxicity: A compound may be effective at killing cancer cells in vitro but may also be toxic to normal cells and tissues in vivo, leading to unacceptable side effects.

  • Tumor Microenvironment: The complex interplay of cancer cells with the surrounding stroma, immune cells, and vasculature in a tumor microenvironment can influence a drug's activity in ways that are not captured in a simple 2D cell culture system.

The case of compound (R)-8i demonstrates a successful translation, with nanomolar in vitro potency correlating with significant in vivo tumor growth inhibition.[8] However, for many other compounds, the journey from bench to bedside is fraught with challenges.

Conclusion and Future Directions

The this compound scaffold continues to be a rich source of inspiration for the design of novel therapeutic agents. The derivatives discussed in this guide showcase the potential of this chemical class in the fields of oncology and inflammation. The successful progression of a compound from in vitro screening to in vivo efficacy studies relies on a deep understanding of its mechanism of action, a thorough evaluation of its pharmacokinetic properties, and a carefully designed and executed preclinical development plan.

Future research in this area should focus on:

  • Systematic SAR studies: To optimize the potency and selectivity of lead compounds.

  • Elucidation of novel mechanisms of action: To identify new therapeutic targets.

  • Development of advanced drug delivery systems: To improve the pharmacokinetic profiles of promising candidates.

  • Investigation of combination therapies: To enhance efficacy and overcome drug resistance.

By bridging the gap between in vitro and in vivo data with rigorous scientific investigation, the full therapeutic potential of this compound derivatives can be realized.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity and Selectivity of 4-(Pyridin-2-yl)thiazole-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of drug discovery, the quest for selective kinase inhibitors remains a paramount challenge. The human kinome, with its vast and structurally related ATP-binding sites, presents a formidable hurdle to achieving target specificity. The 4-(pyridin-2-yl)thiazole-2-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a range of protein kinases. However, the very features that confer potent on-target activity can also lead to unintended off-target interactions, or cross-reactivity. This guide provides a comprehensive comparison of the selectivity and cross-reactivity profiles of various derivatives of this scaffold, offering field-proven insights and experimental data to aid researchers in the design and selection of compounds with optimal therapeutic windows.

The Double-Edged Sword: Potency and Selectivity

The 4-(pyridin-2-yl)thiazole core presents a unique combination of hydrogen bond donors and acceptors, as well as aromatic surfaces, that can be tailored to interact with the hinge region and other key residues within the ATP-binding pocket of protein kinases. The carboxylic acid moiety can be further modified, often as a carboxamide, to project into solvent-exposed regions or to form additional interactions that enhance both potency and selectivity. However, the inherent flexibility in derivatization also means that subtle structural changes can dramatically alter the selectivity profile of a compound, turning a highly specific inhibitor into a promiscuous one. Understanding these structure-activity relationships (SAR) is crucial for mitigating off-target toxicities and for the rational design of next-generation inhibitors.

Comparative Selectivity Profiles of Pyridinyl-Thiazole Derivatives

While a comprehensive head-to-head comparison of a wide array of this compound derivatives against the entire human kinome is not publicly available in a single study, we can synthesize data from various sources to build a comparative picture. The following tables summarize the inhibitory activity and selectivity of representative compounds from this class against various kinases.

It is critical to note that direct comparison of IC50 values across different studies should be approached with caution, as experimental conditions such as ATP concentration can significantly influence the results.[1]

Table 1: Selectivity of 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Derivatives against Cyclin-Dependent Kinases (CDKs)

This series of compounds, which incorporates the pyridinyl-thiazole motif, has been extensively investigated for its potent and selective inhibition of CDK4 and CDK6, key regulators of the cell cycle.

Compound IDR-group ModificationCDK4 (Ki, nM)CDK6 (Ki, nM)CDK1 (Ki, nM)CDK2 (Ki, nM)CDK7 (Ki, nM)CDK9 (Ki, nM)Selectivity (CDK4 vs other CDKs)
78 Ionizable piperazine on pyridine134>10,0001,200>10,0003,500Highly selective for CDK4/6
83 Optimized side chain25>10,000800>10,0002,800Highly selective for CDK4/6

Data synthesized from a study on potent and selective CDK4/6 inhibitors.

The data clearly demonstrates that strategic modifications to the pyridinyl-thiazole scaffold can yield compounds with exceptional selectivity for their intended targets, in this case, CDK4 and CDK6, while exhibiting minimal activity against other closely related CDKs.

Table 2: Anti-Angiogenic Activity of N-Substituted 2-(4-pyridinyl)thiazole Carboxamides

This class of derivatives has been explored for its ability to inhibit angiogenesis, a critical process in tumor growth. While not a direct measure of kinase selectivity, the cellular assays used reflect the inhibition of key signaling pathways often driven by kinases like VEGFR.

Compound IDN-SubstituentHUVEC Colony Formation IC50 (μM)HUVEC Migration Inhibition IC50 (μM)
3a Phenyl5.236.12
3k 3-methoxyphenyl0.891.05
Vandetanib (Reference Drug)1.251.58

Data from a study on pyridinyl-thiazole carboxamides as angiogenesis inhibitors.[2][3]

The structure-activity relationship (SAR) in this series highlights that substitutions on the carboxamide nitrogen significantly impact biological activity. Compound 3k , with a 3-methoxyphenyl substituent, demonstrated superior potency in cellular models of angiogenesis compared to the parent phenyl compound and the reference drug, Vandetanib.[2][3]

Understanding the "Why": Causality in Experimental Design

The choice of experimental assays is critical for accurately determining the selectivity of a kinase inhibitor. A tiered approach is often employed, starting with broad screening and progressing to more detailed characterization.

Experimental_Workflow A Initial High-Throughput Screening (HTS) B Biochemical Kinase Panel Screening A->B Hit Identification C Cell-Based Target Engagement Assays B->C Confirmation of Cellular Activity & Selectivity D In Vivo Efficacy and Toxicity Studies C->D Lead Optimization & Preclinical Evaluation

Caption: A typical workflow for kinase inhibitor selectivity profiling.

Biochemical assays, often performed in a high-throughput format, provide a direct measure of an inhibitor's potency against a purified enzyme.[4] However, these assays may not fully recapitulate the cellular environment where factors like high ATP concentrations and the presence of scaffolding proteins can influence inhibitor activity.[1][5] Therefore, cell-based assays are essential to confirm on-target engagement and to assess the inhibitor's effects on downstream signaling pathways in a more physiologically relevant context.[6][7][8]

Experimental Protocols: A Self-Validating System

To ensure the integrity and reproducibility of selectivity data, robust and well-validated experimental protocols are essential. Below are detailed methodologies for key assays used in the characterization of this compound derivatives.

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the IC50 values of inhibitors against a panel of kinases using a luminescence-based assay that measures ATP consumption.

Principle: The amount of ATP remaining after a kinase reaction is converted into a luminescent signal. Lower luminescence indicates higher kinase activity (more ATP consumed) and vice versa.

Materials:

  • Purified recombinant kinases

  • Specific peptide substrates for each kinase

  • Test compounds (this compound derivatives) dissolved in DMSO

  • ATP solution

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes or automated liquid handler

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series is prepared, starting from a high concentration (e.g., 100 µM).

  • Assay Plate Preparation: Add a small volume (e.g., 100 nL) of the diluted compounds and DMSO (vehicle control) to the wells of the assay plate.

  • Kinase/Substrate Addition: Prepare a master mix of each kinase and its corresponding substrate in kinase assay buffer. Add this mix to the wells containing the compounds.

  • Initiation of Reaction: Prepare an ATP solution in kinase assay buffer. Add the ATP solution to all wells to start the kinase reaction. The final ATP concentration should be close to the Km value for each respective kinase to ensure accurate IC50 determination.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Signal Detection: Add the luminescence-based ATP detection reagent to each well to stop the kinase reaction and generate the luminescent signal. Incubate as per the manufacturer's instructions (e.g., 10 minutes).

  • Data Acquisition: Measure the luminescence intensity in each well using a plate reader.

  • Data Analysis:

    • Normalize the data using the vehicle control (0% inhibition) and a positive control inhibitor or no-enzyme control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Serial Dilution of Test Compound D Add Compound to Plate A->D B Prepare Kinase/Substrate Master Mix E Add Kinase/Substrate Mix B->E C Prepare ATP Solution F Add ATP to Initiate Reaction C->F D->E E->F G Incubate F->G H Add ATP Detection Reagent G->H I Measure Luminescence H->I J Calculate IC50 I->J

Caption: Workflow for a luminescence-based kinase inhibition assay.

Protocol 2: Cell-Based Target Engagement Assay (NanoBRET™)

This protocol outlines a method to quantify the binding of a test compound to a target kinase in living cells.

Principle: The assay measures bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescently labeled tracer that binds to the kinase's active site. A test compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.[7]

Materials:

  • Cells expressing the NanoLuc®-kinase fusion protein of interest

  • NanoBRET™ Kinase Tracer

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Nano-Glo® Substrate

  • White, opaque 96-well or 384-well cell culture plates

  • Multichannel pipettes or automated liquid handler

  • Plate reader capable of measuring luminescence at two wavelengths (for donor and acceptor)

Procedure:

  • Cell Plating: Seed the cells expressing the NanoLuc®-kinase fusion protein into the assay plate and incubate overnight to allow for cell attachment.

  • Compound Addition: Add the serially diluted test compounds to the wells.

  • Tracer Addition: Add the NanoBRET™ Kinase Tracer to the wells. The concentration of the tracer should be optimized for each kinase target.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for a specified time (e.g., 2 hours) to allow the binding to reach equilibrium.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.

  • Data Acquisition: Measure the luminescence signal at two wavelengths (e.g., 460 nm for the donor and >600 nm for the acceptor) using a BRET-enabled plate reader.

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor signal by the donor signal.

    • Normalize the BRET ratios to the vehicle control (0% inhibition) and a high concentration of a known inhibitor (100% inhibition).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold is a versatile and potent platform for the development of kinase inhibitors. The available data, though fragmented, clearly demonstrates that high levels of selectivity can be achieved through judicious chemical modifications. The key to successful drug development lies in a multiparametric optimization process that considers not only on-target potency but also the broader selectivity profile.

Future efforts in this field should focus on the systematic profiling of new derivatives against large, standardized kinase panels to build a more comprehensive understanding of the SAR for selectivity. The integration of computational modeling with empirical screening will undoubtedly accelerate the discovery of next-generation inhibitors with superior efficacy and safety profiles. This guide serves as a foundational resource for researchers navigating the complexities of kinase inhibitor design, providing both a comparative framework and the practical methodologies required for rigorous evaluation.

References

Safety Operating Guide

Proper Disposal of 4-(Pyridin-2-yl)thiazole-2-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the safe and compliant disposal of 4-(Pyridin-2-yl)thiazole-2-carboxylic acid. As a niche chemical compound, specific regulatory disposal codes may not be explicitly listed. Therefore, this document synthesizes established principles of hazardous waste management, drawing parallels from safety data for structurally related pyridine and thiazole derivatives to ensure a cautious and responsible approach. Our primary objective is to empower researchers with the knowledge to manage this chemical waste stream safely, protecting both personnel and the environment.

Hazard Identification and Risk Assessment: The "Why" Behind the Procedure
  • Pyridine Derivatives: Pyridine and its derivatives are often classified as hazardous substances. Pyridine itself is listed under EPA waste codes F005 and U196, indicating its regulation as a toxic and hazardous waste.[1][2][3][4] Compounds in this family can exhibit properties such as ignitability, and toxicity, and may be harmful if swallowed, inhaled, or absorbed through the skin.[5][6]

  • Thiazole Derivatives: Thiazole-containing compounds can cause skin, eye, and respiratory irritation.[7][8]

  • Carboxylic Acids: As an acid, this compound may be corrosive, although its solid-state and likely weak acidic nature may mitigate this.

Given these characteristics, this compound must be treated as hazardous chemical waste . It is imperative to prevent its release into the environment by avoiding disposal down the drain or in regular trash.[5][9][10][11]

Table 1: Presumed Hazard Profile and Associated Precautions

Hazard CharacteristicPresumed Risk for this compoundRecommended Precaution
Toxicity Harmful if swallowed, inhaled, or in contact with skin.[5][7]Wear appropriate Personal Protective Equipment (PPE).
Irritation May cause serious eye, skin, and respiratory irritation.[7][8][12]Handle in a well-ventilated area or chemical fume hood.
Environmental Potentially harmful to aquatic life.[5]Do not allow to enter drains or waterways.[5][8]
Reactivity Incompatible with strong oxidizing agents and strong bases.[12][13]Segregate from incompatible chemicals during storage and disposal.[14]
The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins at the point of generation and ends with collection by certified waste management professionals. This workflow ensures safety and regulatory compliance at every stage.

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Chemical safety goggles or a face shield.[6][8][12]

  • Lab Coat: A standard laboratory coat to protect from skin contact.

Proper segregation is critical to prevent dangerous chemical reactions.[14]

  • Designate a Waste Stream: This compound should be disposed of in a "Solid Organic Hazardous Waste" or a similar non-halogenated organic waste stream as designated by your institution's Environmental Health & Safety (EHS) department.

  • Select a Compatible Container: Use a sturdy, leak-proof container with a secure screw-top cap.[9][14] The container must be chemically compatible with the waste. High-density polyethylene (HDPE) is a suitable choice. If possible, using the original container is a good practice, provided it is in good condition.[14]

  • Avoid Incompatibles: Never mix this waste with strong oxidizing agents, bases, or other reactive chemicals.[14]

Accurate labeling is a legal requirement and essential for safety.[15][16]

  • Affix a Hazardous Waste Label: Obtain an official hazardous waste label from your EHS department.

  • Complete the Label: Fill out all required information clearly:

    • The words "Hazardous Waste".[14][16]

    • Full chemical name: "this compound". Avoid abbreviations.

    • List all constituents and their approximate percentages.

    • The date the waste was first added to the container (accumulation start date).

    • The specific hazards (e.g., "Toxic," "Irritant").

Laboratories must designate an SAA for the temporary storage of hazardous waste.[14][16][17]

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[11][17]

  • Secondary Containment: Place liquid waste containers in a secondary containment bin or tray to contain any potential leaks.[9][14]

  • Container Management: Keep the waste container securely closed except when adding waste.[9][10][17]

  • Storage Limits: Do not exceed the SAA volume limits (typically 55 gallons for total hazardous waste and 1 quart for acutely toxic "P-listed" waste).[17]

Once the waste container is full or has been in the SAA for the maximum allowed time (often up to one year for partially filled containers), arrange for its removal.[14]

  • Request Pickup: Follow your institution's procedure to request a waste pickup from the EHS department.[9]

  • Do Not Transport: Laboratory personnel should not transport hazardous waste across the facility. This must be done by trained EHS staff.[10]

Managing Contaminated Materials and Empty Containers

Proper disposal extends to items contaminated with this compound.

  • Spill Cleanup Debris: Any materials used to clean up a spill of this compound (e.g., absorbent pads, contaminated gloves) must be collected, placed in a sealed bag or container, labeled as hazardous waste, and disposed of through EHS.[10][18]

  • Contaminated Labware: Disposable labware (e.g., pipette tips, weighing boats) with visible contamination should be disposed of as solid hazardous waste.[18]

  • Empty Containers: An empty container that held this chemical must be managed as hazardous waste unless properly decontaminated.[10] To decontaminate:

    • Rinse the container three times with a suitable solvent (e.g., water or ethanol).

    • The first rinsate must be collected and disposed of as hazardous chemical waste.[9][10][18] Subsequent rinses may also require collection depending on local regulations.

    • Once triple-rinsed and air-dried, obliterate or remove the original label and dispose of the container as non-hazardous solid waste (e.g., in a designated glass disposal box).[9]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

DisposalWorkflow cluster_waste_generation Waste Generation Point cluster_segregation Segregation & Containment cluster_accumulation Accumulation cluster_disposal Final Disposal Waste 4-(Pyridin-2-yl)thiazole-2- carboxylic acid (Solid or in Solution) Solid_Waste_Container Hazardous Solid Waste Container (Labeled) Waste->Solid_Waste_Container If solid Liquid_Waste_Container Hazardous Liquid Waste Container (Labeled, in Secondary Containment) Waste->Liquid_Waste_Container If in solution Contaminated_Materials Contaminated Labware, Spill Debris, Gloves Contaminated_Materials->Solid_Waste_Container SAA Store in Satellite Accumulation Area (SAA) Solid_Waste_Container->SAA Liquid_Waste_Container->SAA EHS_Pickup Request EHS Pickup SAA->EHS_Pickup When full or time limit reached Final_Disposal Approved Hazardous Waste Facility EHS_Pickup->Final_Disposal

Caption: Decision workflow for segregating and disposing of chemical waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Pyridin-2-yl)thiazole-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-(Pyridin-2-yl)thiazole-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.